Product packaging for 3,5-Dinitrobenzyl alcohol(Cat. No.:CAS No. 71022-43-0)

3,5-Dinitrobenzyl alcohol

Cat. No.: B106355
CAS No.: 71022-43-0
M. Wt: 198.13 g/mol
InChI Key: GPHYIQCSMDYRGJ-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzyl Alcohol (CAS 71022-43-0) is an organic compound with the molecular formula C7H6N2O5 and a molecular weight of 198.13 g/mol . It is supplied as a light yellow-yellow-green crystalline or powdered solid with a melting point of approximately 91 °C . This compound is characterized by a high purity of >98.0% as determined by GC analysis . As a benzyl alcohol derivative featuring two nitro groups on the meta positions of the aromatic ring, it serves as a valuable reagent and building block in various research applications. It is cited for use in specialized organic synthesis, including the functionalization of silane compounds and the preparation of electron-acceptor analogs for research on injectable carrier nanoparticles . These properties make it a compound of interest in materials science and advanced synthetic chemistry. The product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Recommended storage is in a cool, dark place at room temperature. For detailed handling and safety information, please consult the relevant Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O5 B106355 3,5-Dinitrobenzyl alcohol CAS No. 71022-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dinitrophenyl)methanol
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InChI

InChI=1S/C7H6N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GPHYIQCSMDYRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90221262
Record name 3,5-Dinitrobenzyl alcohol
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Molecular Weight

198.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71022-43-0
Record name 3,5-Dinitrobenzenemethanol
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Record name 3,5-Dinitrobenzyl alcohol
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Record name 3,5-Dinitrobenzyl alcohol
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Record name 3,5-dinitrobenzyl alcohol
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Record name 3,5-DINITROBENZYL ALCOHOL
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Foundational & Exploratory

Synthesis of 3,5-Dinitrobenzyl Alcohol from 3,5-Dinitrobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical synthesis of 3,5-dinitrobenzyl alcohol from 3,5-dinitrobenzoic acid. The core of this transformation lies in the selective reduction of a carboxylic acid functional group to a primary alcohol while preserving two sensitive nitro groups on the aromatic ring. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The primary challenge in this synthesis is to employ a reducing agent with sufficient chemoselectivity to act on the carboxylic acid without affecting the nitro functionalities. Standard potent reducing agents, such as lithium aluminum hydride (LiAlH4), are often too reactive and can lead to the undesired reduction of the nitro groups.[1][2] Therefore, milder and more selective methods are required.

This guide will detail two primary synthetic strategies:

  • Direct Reduction using Borane (B79455) Complexes: This approach offers a streamlined, one-step conversion.

  • Two-Step Reduction via an Acid Chloride Intermediate: A classic and robust method that involves the activation of the carboxylic acid to an acid chloride, followed by reduction.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data associated with the key synthetic methodologies for producing this compound.

MethodKey ReagentsIntermediate SpeciesTypical Yield (%)Purity Data (e.g., Melting Point)Reference
Direct Reduction Borane-tetrahydrofuran (B86392) complex (BH₃·THF)NoneHighNot specified in literature[3][4]
Two-Step Reduction 1. Thionyl chloride (SOCl₂) or PCl₅3,5-Dinitrobenzoyl chloride~60-63% (for the reduction step)m.p. 85–87°C (for 3,5-dinitrobenzaldehyde, a related reduction product)[5][6]
2. Sodium borohydride (B1222165) (NaBH₄)

Experimental Protocols

Method 1: Direct Reduction with Borane-Tetrahydrofuran Complex

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective for the selective reduction of carboxylic acids in the presence of nitro groups.[7][8] Borane is an electrophilic reducing agent, which contributes to its selectivity for the electron-rich carbonyl of the carboxylic acid over the electron-deficient nitro groups.[8]

Detailed Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,5-dinitrobenzoic acid (1 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to dissolve the starting material completely.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1.0 M in THF, ~3-4 equivalents) dropwise via a syringe or an addition funnel. The excess borane is necessary to account for the reaction with the acidic proton of the carboxylic acid.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol (B129727) until the effervescence ceases.

  • Work-up: Remove the solvent under reduced pressure. Add 1 M hydrochloric acid (HCl) to the residue and extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Method 2: Two-Step Reduction via 3,5-Dinitrobenzoyl Chloride

This method involves the initial conversion of the less reactive carboxylic acid to a more reactive acid chloride, which can then be reduced using a milder reducing agent like sodium borohydride (NaBH₄).[5]

Step 2a: Synthesis of 3,5-Dinitrobenzoyl Chloride

The conversion of 3,5-dinitrobenzoic acid to its corresponding acid chloride is a standard procedure.[9][10]

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), place 3,5-dinitrobenzoic acid (1 equivalent).

  • Reagent Addition: Add thionyl chloride (SOCl₂, ~5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is complete when the solid 3,5-dinitrobenzoic acid has completely dissolved and gas evolution has ceased.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,5-dinitrobenzoyl chloride can be purified by recrystallization or used directly in the next step. A patent notes that commercial 3,5-dinitrobenzoyl chloride can be contaminated with the starting acid and may require purification by treatment with thionyl chloride in boiling benzene.[6]

Step 2b: Reduction of 3,5-Dinitrobenzoyl Chloride to this compound

The reduction of the acid chloride to the primary alcohol can be effectively achieved with sodium borohydride.[5]

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 3,5-dinitrobenzoyl chloride (1 equivalent) in a suitable solvent such as anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, ~2 equivalents) portion-wise, keeping the temperature below 5 °C. The use of a Lewis acid catalyst may enhance the reaction rate and selectivity.[5]

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Quenching: Slowly add water or a dilute acid (e.g., 1 M HCl) to quench the reaction and decompose the borate (B1201080) complexes.

  • Work-up and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by column chromatography or recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

The chemical transformation from 3,5-dinitrobenzoic acid to this compound is a direct reduction. The following diagram illustrates this general reaction pathway.

G cluster_start Starting Material cluster_product Final Product start 3,5-Dinitrobenzoic Acid (C₇H₄N₂O₆) product This compound (C₇H₆N₂O₅) start->product Selective Reduction (e.g., BH₃·THF)

Caption: General reaction pathway for the synthesis.

Below is a more detailed workflow diagram illustrating the two-step synthetic route involving the acid chloride intermediate.

G cluster_workflow Two-Step Synthesis Workflow start_material 3,5-Dinitrobenzoic Acid intermediate 3,5-Dinitrobenzoyl Chloride start_material->intermediate Chlorination (SOCl₂ or PCl₅) final_product This compound intermediate->final_product Reduction (NaBH₄)

Caption: Workflow for the two-step synthesis method.

References

physical and chemical properties of 3,5-Dinitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrobenzyl alcohol is an aromatic alcohol characterized by a benzene (B151609) ring substituted with two nitro groups at positions 3 and 5, and a hydroxymethyl group at position 1. The presence of the electron-withdrawing nitro groups significantly influences the chemical and physical properties of the molecule, making it a subject of interest in various chemical and pharmaceutical research areas. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities based on related compounds.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.

Physical Properties
PropertyValueSource
Molecular Formula C₇H₆N₂O₅[1][2]
Molecular Weight 198.13 g/mol [1][2]
Appearance Slightly yellow amorphous powder to crystals.[1][2][1][2]
Melting Point 88-91 °C[1][2]
Boiling Point (estimated) 335.43 °C[2]
Density (estimated) 1.560 ± 0.06 g/cm³[2]
pKa (predicted) 13.40 ± 0.10[2]
Refractive Index (estimated) 1.5460[2]
Solubility
SolventSolubilitySource
Methanol Soluble[2]
Water Data not available
Ethanol Data not available
DMSO Data not available
Acetone Data not available

Spectral Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound is available, providing insights into the proton environments within the molecule.[3]

¹³C NMR Spectroscopy
Infrared (FTIR) Spectroscopy

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of 3,5-dinitrobenzoyl chloride. The following protocol is a generalized procedure based on known chemical transformations.[4][5][6]

Reaction: Reduction of 3,5-Dinitrobenzoyl Chloride to this compound.

Reagents and Materials:

  • 3,5-Dinitrobenzoyl chloride

  • Sodium borohydride (B1222165) (NaBH₄)

  • Ethanol (or other suitable alcohol solvent)

  • Water

  • Hydrochloric acid (HCl, for workup)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Procedure:

  • Dissolution: Dissolve 3,5-dinitrobenzoyl chloride in a suitable alcohol solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution while stirring. The molar ratio of NaBH₄ to the acid chloride may need to be optimized, but a slight excess of the reducing agent is common.

  • Reaction: Allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, slowly add water and a small amount of dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

Experimental Workflow Diagram:

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound A Dissolve 3,5-Dinitrobenzoyl Chloride in Ethanol B Cool solution to 0-5 °C in an ice bath A->B C Slowly add Sodium Borohydride (NaBH₄) B->C D Stir at low temperature and monitor by TLC C->D E Quench with H₂O and dilute HCl D->E F Extract with Dichloromethane E->F G Wash organic layer with H₂O and brine F->G H Dry organic layer over Na₂SO₄ G->H I Remove solvent under reduced pressure H->I J Purify by recrystallization I->J K Obtain pure this compound J->K

Synthesis Workflow

Chemical Reactivity and Potential Biological Activity

Chemical Reactivity

This compound exhibits reactivity characteristic of both an alcohol and a nitro-substituted aromatic compound.

  • Esterification: The hydroxyl group can undergo esterification reactions. For instance, it reacts with p-toluenesulfonyl chloride to yield 3,5-dinitrobenzyl p-toluenesulfonate.[2]

  • Synthesis of Derivatives: It has been used in the synthesis of 3,5-bis((benzyloxycarbonyl)imino)benzyl alcohol.[2]

Potential Biological Activity (Inferred from Related Compounds)

Direct studies on the biological activity of this compound are limited. However, the broader class of nitroaromatic compounds and dinitrobenzyl derivatives has been investigated for various biological effects.[4][7][8] The presence of the 3,5-dinitrophenyl moiety in other molecules has been associated with antimicrobial and antiproliferative activities.

  • Antimicrobial Activity: Several studies have reported the antimicrobial, including antitubercular, activity of compounds containing the 3,5-dinitrophenyl group.[1][9] This suggests that this compound could be a scaffold or a starting material for the development of new antimicrobial agents.

  • Antiproliferative and Cytotoxic Effects: Nitroaromatic compounds are known to exhibit cytotoxicity, which can be harnessed for therapeutic purposes, such as in anticancer drug development.[10][11][12] The mechanism of toxicity often involves the enzymatic reduction of the nitro groups, leading to the formation of reactive intermediates that can cause cellular damage.[1]

Potential Signaling Pathway Involvement (Hypothetical):

Given the known mechanisms of action for some nitroaromatic compounds and their derivatives, this compound could potentially interact with cellular signaling pathways involved in:

  • Oxidative Stress Response: The reduction of nitro groups can lead to the generation of reactive oxygen species (ROS), which would activate cellular stress response pathways.

  • DNA Damage Response: The reactive intermediates formed from nitro reduction can potentially damage DNA, triggering DNA repair and apoptotic pathways.

  • Enzyme Inhibition: Some dinitrobenzene derivatives have been shown to inhibit specific enzymes.[10][13]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a biologically active 3,5-dinitrophenyl derivative, leading to a cellular response.

SignalingPathway Hypothetical Signaling Pathway for a 3,5-Dinitrophenyl Derivative cluster_0 Cellular Entry and Activation cluster_1 Downstream Cellular Effects cluster_2 Cellular Response A 3,5-Dinitrophenyl Derivative B Cellular Uptake A->B C Enzymatic Nitroreduction (e.g., by Nitroreductases) B->C D Formation of Reactive Intermediates C->D E Oxidative Stress D->E F DNA Damage D->F G Enzyme Inhibition D->G H Activation of Stress Response Pathways E->H I Induction of Apoptosis F->I J Cell Cycle Arrest G->J H->I I->J

Hypothetical Signaling Pathway

Conclusion

This compound is a versatile chemical compound with well-defined physical and chemical properties. While its direct biological activities have not been extensively studied, the known bioactivities of related dinitrobenzyl and nitroaromatic compounds suggest its potential as a lead structure or intermediate in the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further investigation into its biological effects and mechanism of action is warranted to fully explore its therapeutic potential.

References

3,5-Dinitrobenzyl alcohol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dinitrobenzyl alcohol, a chemical compound of interest in various research and development applications. This document details its chemical and physical properties, and potential applications, adhering to a structured format for clarity and ease of use by professionals in the scientific community.

Core Chemical Identifiers and Properties

This compound is a nitrated aromatic alcohol. Its core identifiers and physicochemical properties are summarized below for quick reference.

PropertyValueCitation(s)
CAS Number 71022-43-0[1][2][3]
Molecular Formula C₇H₆N₂O₅[1][2][3]
Molecular Weight 198.13 g/mol [1][2][3]
Synonyms (3,5-Dinitrophenyl)methanol, 3,5-Dinitrobenzenemethanol[2]
Appearance Light orange to yellow to green powder to crystal[2]
Melting Point 88-91 °C[2]
Boiling Point 335.43 °C (estimate)[2]
Density 1.560 g/cm³ (estimate)[1][2]
Solubility Soluble in Methanol[1][2]
pKa 13.40 (Predicted)[2]

Applications in Research and Development

This compound serves as a versatile reagent in organic synthesis. Its primary applications are in the preparation of other complex molecules. For instance, it is a precursor in the synthesis of 3,5-dinitrobenzyl p-toluenesulphonate through a reaction with p-toluenesulphonyl chloride.[2] It has also been utilized in the synthesis of 3,5-bis((benzyloxycarbonyl)imino)benzyl alcohol.[2]

While direct involvement in signaling pathways is not prominently documented, its parent compound, 3,5-Dinitrobenzoic acid, is used to identify alcohols and in chromatographic analyses.[4] The dinitrobenzyl moiety is a key structural feature in various pharmacologically active compounds, suggesting that derivatives of this compound could be of interest in drug discovery and development.

Experimental Protocols

A representative experimental protocol involving this compound is its reaction to form a tosylate derivative. The general procedure is outlined below.

Synthesis of 3,5-Dinitrobenzyl p-Toluenesulphonate

  • Reactants: this compound, p-Toluenesulfonyl chloride, and a suitable base (e.g., pyridine).

  • Solvent: A dry, aprotic solvent such as dichloromethane (B109758) or chloroform.

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the base to the solution and cool the mixture in an ice bath.

    • Slowly add p-Toluenesulfonyl chloride to the cooled solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by Thin Layer Chromatography).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, then with brine, and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

This protocol is a standard method for the tosylation of alcohols and can be adapted based on specific laboratory conditions and desired scale.

Logical Workflow for Synthesis

The synthesis of derivatives from this compound can be visualized as a logical workflow. The following diagram illustrates a general pathway for the functionalization of the alcohol group.

G General Synthesis Workflow A This compound C Activated Intermediate (e.g., Tosylate, Mesylate) A->C Activation B Activating Agent (e.g., TsCl, MsCl) B->C E Substituted Product C->E Nucleophilic Substitution D Nucleophile (e.g., R-NH2, R-SH) D->E

Caption: A generalized workflow for the synthesis of this compound derivatives.

This guide provides foundational technical information for researchers and professionals. Further investigation into specific reaction conditions and applications is recommended for advanced studies.

References

solubility of 3,5-Dinitrobenzyl alcohol in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dinitrobenzyl alcohol in common laboratory solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this document presents qualitative solubility information for the target compound and quantitative data for the structurally similar compound, 3,5-Dinitrobenzoic acid, to provide valuable context for researchers. Additionally, a general experimental protocol for determining the solubility of an organic compound is detailed.

Qualitative Solubility of this compound

Initial assessments indicate that this compound exhibits limited solubility in aqueous solutions while being soluble in polar organic solvents.

SolventTemperatureSolubilitySource
WaterNot SpecifiedDoes not mix/Partly miscible[1]
MethanolNot SpecifiedSoluble[2][3][4]

Quantitative Solubility of Structurally Similar 3,5-Dinitrobenzoic Acid

To offer a quantitative perspective, the following table summarizes the solubility of 3,5-Dinitrobenzoic acid in a range of common laboratory solvents at various temperatures. This data can serve as a useful proxy for estimating the solubility behavior of this compound, given the structural similarities between the two molecules. The primary difference is the functional group at the benzylic position (alcohol vs. carboxylic acid), which will influence polarity and hydrogen bonding capabilities.

SolventTemperature (K)Molar Fraction (10^3 * x)g / 100g Solvent
Water273.150.0380.046
283.150.0510.061
293.150.0690.083
303.150.0930.112
313.150.1250.150
323.150.1660.200
Methanol273.1513.919.19
283.1518.0311.91
293.1523.2115.34
303.1529.7419.66
313.1538.0125.12
323.1548.4932.04
Ethanol273.1510.334.75
283.1513.386.15
293.1517.217.91
303.1522.0210.12
313.1528.1112.92
323.1535.8116.46
Acetonitrile273.153.581.83
283.154.812.46
293.156.423.28
303.158.514.35
313.1511.235.74
323.1514.757.54
Dichloromethane273.150.110.018
283.150.150.025
293.150.210.034
303.150.280.046
313.150.390.064
323.150.530.087
Toluene273.150.090.021
283.150.120.027
293.150.160.036
303.150.210.048
313.150.280.064
323.150.380.087
Ethyl Acetate273.154.351.05
283.155.711.38
293.157.421.79
303.159.612.32
313.1512.382.99
323.1515.863.83

Data for 3,5-Dinitrobenzoic acid is sourced from Zhang et al., J. Chem. Eng. Data 2017, 62, 3, 1102–1107.

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of a solid organic compound, such as this compound, in a given solvent.

Materials:

  • This compound (solute)

  • Selected solvent

  • Analytical balance

  • Vials or test tubes with caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath and agitate them using a magnetic stirrer or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in desired units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess solute to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature C->D E Allow solid to settle D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Analyze concentration (HPLC/UV-Vis) G->H I Calculate solubility H->I

A flowchart of the general experimental workflow for determining solubility.

Disclaimer: The quantitative solubility data provided is for the structurally related compound 3,5-Dinitrobenzoic acid and should be used as an estimation. For precise applications, the experimental determination of the solubility of this compound is highly recommended.

References

An In-depth Technical Guide on the Safety of 3,5-Dinitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data sheet (SDS) information for 3,5-Dinitrobenzyl alcohol, tailored for professionals in research and drug development. The following sections detail the compound's properties, associated hazards, handling procedures, and emergency protocols, presented in a clear and accessible format to ensure safe laboratory practices.

Section 1: Chemical and Physical Properties

This compound is a slightly yellow amorphous powder.[1] Key physical and chemical data are summarized in the table below, compiled from various supplier safety data sheets.

PropertyValueSource
CAS Number 71022-43-0[1]
Molecular Formula C₇H₆N₂O₅[1]
Molecular Weight 198.13 g/mol [1]
Appearance Pale yellow to dark yellow or pale cream to cream to pale brown powder.[2]
Melting Point 88-91 °C[1]
Boiling Point 335.43°C (rough estimate)[1]
Solubility Soluble in Methanol.[3]
Vapor Pressure Negligible[4]

Section 2: Hazard Identification and GHS Classification

This compound is considered a hazardous substance.[4] While some sources state it is not a hazardous substance or mixture according to GHS classification in accordance with OSHA Hazard Communication Standard (29 CFR 1910.1200), other safety data sheets indicate potential hazards that necessitate careful handling.[5] It is crucial to handle the substance with care, assuming it to be hazardous in a laboratory setting.

Nitroaromatic compounds, in general, may pose an explosion risk if subjected to shock or rapid, uncontrolled heating.[4] There is also a risk of violent decomposition or explosion when such compounds are heated with caustic alkalies.[4] Dusts of this material may form an explosive mixture with air.[4]

Section 3: Toxicological Information

Detailed toxicological data for this compound is limited. Most reviewed safety data sheets indicate that no significant acute toxicological data has been identified in literature searches.[4][5] However, the following potential health effects are noted:

  • Ingestion: Accidental ingestion may be damaging to an individual's health, particularly if there is pre-existing organ damage (e.g., liver, kidneys).[4] The substance and/or its metabolites may bind to hemoglobin, leading to methemoglobinemia, a condition that inhibits normal oxygen uptake.[4]

  • Eye Contact: Direct contact may cause transient discomfort, characterized by tearing or conjunctival redness.[4]

  • Skin Contact: The material is not thought to produce adverse health effects or skin irritation based on animal models.[4] However, good hygiene practices require minimizing exposure and using suitable gloves.[4] Open cuts, abraded, or irritated skin should not be exposed to this material.[4]

  • Inhalation: The material is not expected to cause adverse health effects or respiratory tract irritation.[4] Nevertheless, exposure should be minimized through appropriate control measures.[4]

A summary of the available toxicological data is presented below.

Toxicological EndpointFinding
Acute Toxicity No information available.[5]
Skin Corrosion/Irritation No information available.[5]
Serious Eye Damage/Irritation No information available.[5]
Respiratory or Skin Sensitization No information available.[5]
Germ Cell Mutagenicity No information available.[5]
Carcinogenicity No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, OSHA, or NTP.[5]
Reproductive Toxicity No information available.[5]
STOT-Single Exposure No information available.[5]
STOT-Repeated Exposure No information available.[5]
Aspiration Hazard No information available.[5]

Section 4: Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Handling:

  • Avoid all personal contact, including inhalation.[4]

  • Wear appropriate personal protective equipment (PPE), including protective clothing, safety glasses with side shields or chemical goggles, and suitable gloves.[4][5]

  • Use in a well-ventilated area, preferably with local exhaust ventilation.[5][6]

  • Prevent the dispersion of dust.[5]

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[5]

  • Do not subject the material to grinding, shock, or friction.[5]

  • Wash hands and face thoroughly after handling.[5]

Storage:

  • Store in original, tightly closed containers.[4][5]

  • Keep containers in a cool, shaded, and well-ventilated area.[5][7]

  • Avoid shock and friction during storage.[5]

  • Incompatible materials to avoid include oxidizing agents, acids, acid chlorides, acid anhydrides, and strong bases.[4]

A logical workflow for the safe handling of this compound is depicted in the following diagram.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal RiskAssessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE_Selection Ventilation Ensure Proper Ventilation (Fume Hood) PPE_Selection->Ventilation Dispensing Dispense Chemical Ventilation->Dispensing Reaction Perform Experiment Dispensing->Reaction Cleaning Clean Work Area Reaction->Cleaning Waste Segregate Waste Reaction->Waste Disposal Dispose of Waste According to Regulations Cleaning->Disposal Storage Store in a Cool, Dry, Well-Ventilated Area HazardPrecautionRelationship cluster_hazards Potential Hazards cluster_precautions Precautionary Measures Explosive Explosive Hazard (Dust, Shock, Heat) Handling_Precautions Safe Handling: - Avoid dust generation - Use in ventilated area - Wear PPE Explosive->Handling_Precautions Storage_Precautions Safe Storage: - Cool, dry place - Tightly sealed containers - Away from incompatibles Explosive->Storage_Precautions Health Health Hazard (Ingestion, Methemoglobinemia) Health->Handling_Precautions Environmental Environmental Hazard (Harmful to aquatic organisms) Disposal_Precautions Proper Disposal: - Follow local regulations - Do not release to environment Environmental->Disposal_Precautions

References

Spectroscopic Profile of 3,5-Dinitrobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-Dinitrobenzyl alcohol (CAS No. 71022-43-0), a valuable building block in organic synthesis and drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.705s1HAr-H (H2/H6)
8.573s1HAr-H (H4)
5.87s1H-OH
4.754s2H-CH₂-

¹³C NMR (Predicted)

AssignmentPredicted Chemical Shift (δ) ppm
C1~145
C2/C6~127
C3/C5~149
C4~118
-CH₂-~63
Infrared (IR) Spectroscopy

The following are characteristic infrared absorption peaks anticipated for this compound based on its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3500-3200Strong, BroadO-H stretch (alcohol)
~3100-3000MediumC-H stretch (aromatic)
~1550-1475StrongN-O asymmetric stretch (nitro group)
~1360-1290StrongN-O symmetric stretch (nitro group)
~1050MediumC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum [1]

m/zRelative Intensity (%)
198.022.4
181.016.2
169.010.9
153.050.4
152.0100.0
134.057.7
122.039.6
105.058.7
88.027.7
77.041.3
75.052.6
51.041.8

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 5-25 mg) is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in a 5 mm NMR tube. It is crucial to ensure the sample is free of any solid particles by filtering the solution through a glass wool plug into the NMR tube. The spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is typically obtained using the KBr pellet method. Approximately 1-2 mg of the finely ground sample is intimately mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr). The mixture is then compressed under high pressure in a die to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is introduced into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the key experimental workflows.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve this compound in DMSO-d6 NMR_Tube Filter into NMR Tube NMR_Sample->NMR_Tube NMR_Acquisition Acquire Spectrum (400 MHz) NMR_Tube->NMR_Acquisition NMR_Data ¹H and ¹³C NMR Data NMR_Acquisition->NMR_Data IR_Sample Grind this compound with KBr IR_Pellet Press into Pellet IR_Sample->IR_Pellet IR_Acquisition Acquire Spectrum (FT-IR) IR_Pellet->IR_Acquisition IR_Data IR Spectrum IR_Acquisition->IR_Data MS_Sample Inject into GC-MS MS_Ionization Electron Ionization (70 eV) MS_Sample->MS_Ionization MS_Analysis Mass Analysis MS_Ionization->MS_Analysis MS_Data Mass Spectrum MS_Analysis->MS_Data

Caption: General workflow for obtaining NMR, IR, and MS spectroscopic data.

NMR_Signaling_Pathway Molecule 3,5-Dinitrobenzyl Alcohol Protons B0 Applied Magnetic Field (B₀) Molecule->B0 Energy_Levels Spin Energy Levels (α and β) B0->Energy_Levels RF_Pulse Radiofrequency Pulse Energy_Levels->RF_Pulse Excitation Excitation to Higher Energy State RF_Pulse->Excitation Relaxation Relaxation Excitation->Relaxation FID Free Induction Decay (FID) Relaxation->FID FT Fourier Transform FID->FT NMR_Spectrum NMR Spectrum FT->NMR_Spectrum

Caption: Logical relationship of events in an NMR experiment.

References

The Synthetic Utility of 3,5-Dinitrobenzyl Alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the applications of 3,5-dinitrobenzyl alcohol in organic synthesis, focusing on its role as a derivatizing agent, a synthetic precursor, and a potential photolabile protecting group.

Introduction

This compound is a versatile reagent in organic synthesis, primarily recognized for its utility in the characterization and synthesis of other organic molecules. The presence of two electron-withdrawing nitro groups on the aromatic ring significantly influences the reactivity of the benzylic alcohol, making it a valuable tool for chemists in academia and industry. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its use in the derivatization of alcohols, as a precursor for further synthetic transformations, and its potential as a photolabile protecting group. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in leveraging this reagent in their synthetic endeavors.

Core Applications in Organic Synthesis

The synthetic applications of this compound and its derivatives can be broadly categorized into three main areas:

  • Derivatization of Alcohols for Characterization: The most common application is the conversion of alcohols to their corresponding 3,5-dinitrobenzoate (B1224709) esters. These solid derivatives exhibit sharp melting points, facilitating the identification and purification of unknown alcohols.

  • Precursor for Synthetic Intermediates: this compound serves as a starting material for the synthesis of other valuable reagents, such as 3,5-dinitrobenzyl chloride and 3,5-dinitrobenzyl p-toluenesulfonate.

  • Photolabile Protecting Group Chemistry: The nitrobenzyl moiety is a well-known photolabile protecting group, and by extension, the 3,5-dinitrobenzyl group offers potential for the light-mediated deprotection of functional groups, although this application is less documented.

Derivatization of Alcohols

The reaction of an alcohol with a derivative of 3,5-dinitrobenzoic acid yields a solid 3,5-dinitrobenzoate ester. This process is a classical method for the identification of alcohols.

Reaction Workflow: Alcohol Derivatization

G cluster_0 Conventional Method cluster_1 Microwave-Assisted Green Method 3,5-Dinitrobenzoic Acid 3,5-Dinitrobenzoic Acid 3,5-Dinitrobenzoyl Chloride 3,5-Dinitrobenzoyl Chloride 3,5-Dinitrobenzoic Acid->3,5-Dinitrobenzoyl Chloride Chlorination SOCl2 or PCl5 SOCl2 or PCl5 3,5-Dinitrobenzoate Ester 3,5-Dinitrobenzoate Ester 3,5-Dinitrobenzoyl Chloride->3,5-Dinitrobenzoate Ester Esterification Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->3,5-Dinitrobenzoate Ester 3,5-Dinitrobenzoic Acid_m 3,5-Dinitrobenzoic Acid Microwave Irradiation Microwave Irradiation 3,5-Dinitrobenzoic Acid_m->Microwave Irradiation Alcohol (R-OH)_m Alcohol (R-OH) Alcohol (R-OH)_m->Microwave Irradiation H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Microwave Irradiation 3,5-Dinitrobenzoate Ester_m 3,5-Dinitrobenzoate Ester Microwave Irradiation->3,5-Dinitrobenzoate Ester_m Direct Esterification G This compound This compound 3,5-Dinitrobenzyl p-Toluenesulfonate 3,5-Dinitrobenzyl p-Toluenesulfonate This compound->3,5-Dinitrobenzyl p-Toluenesulfonate Tosyl-ation 3,5-Dinitrobenzyl Chloride 3,5-Dinitrobenzyl Chloride This compound->3,5-Dinitrobenzyl Chloride Chlorination Reduction and Protection Reduction and Protection This compound->Reduction and Protection p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride->3,5-Dinitrobenzyl p-Toluenesulfonate Chlorinating Agent Chlorinating Agent Chlorinating Agent->3,5-Dinitrobenzyl Chloride 3,5-Dinitrobenzoyl Chloride 3,5-Dinitrobenzoyl Chloride 3,5-Dinitrobenzoyl Chloride->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->this compound 3,5-Bis((benzyloxycarbonyl)amino)benzyl alcohol 3,5-Bis((benzyloxycarbonyl)amino)benzyl alcohol Reduction and Protection->3,5-Bis((benzyloxycarbonyl)amino)benzyl alcohol G Nitrobenzyl-Protected Substrate Nitrobenzyl-Protected Substrate Excited State Excited State Nitrobenzyl-Protected Substrate->Excited State hν (UV light) Intramolecular H-abstraction Intramolecular H-abstraction Excited State->Intramolecular H-abstraction Aci-nitro Intermediate Aci-nitro Intermediate Intramolecular H-abstraction->Aci-nitro Intermediate Cyclic Intermediate Cyclic Intermediate Aci-nitro Intermediate->Cyclic Intermediate Released Substrate Released Substrate Cyclic Intermediate->Released Substrate Nitrosobenzaldehyde byproduct Nitrosobenzaldehyde byproduct Cyclic Intermediate->Nitrosobenzaldehyde byproduct

The Multifaceted Biological Activities of 3,5-Dinitrobenzyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-dinitrobenzyl moiety is a versatile pharmacophore that imparts a range of potent biological activities to a variety of molecular scaffolds. This technical guide provides an in-depth overview of the current understanding of 3,5-dinitrobenzyl compounds, with a focus on their antimycobacterial, anticancer, and antifungal properties. Detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Antimycobacterial Activity

A significant body of research has highlighted the potent efficacy of 3,5-dinitrobenzyl derivatives against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[1][2][3][4] The core mechanism of action for many of these compounds relies on a prodrug strategy, where the inert parent molecule is activated within the mycobacterium.

Mechanism of Action: Reductive Activation

The primary mechanism involves the bioreductive activation of the nitro groups by the deazaflavin-dependent nitroreductase (Ddn) enzyme in mycobacteria.[2][5][6] This enzymatic reduction generates reactive nitrogen species, such as nitroso, hydroxylamino, and amino derivatives, which are toxic to the bacterial cell.[5] The 3,5-dinitro substitution pattern has been shown to be crucial for this activity, often proving superior to other dinitro isomers.[2]

Reductive_Activation cluster_membrane Mycobacterial Cell 3_5_DNB_Compound 3,5-Dinitrobenzyl Compound (Prodrug) Ddn Deazaflavin-dependent Nitroreductase (Ddn) Reactive_Species Reactive Nitrogen Species Cell_Death Bacterial Cell Death

Structure-Activity Relationships and Key Derivatives

Structure-activity relationship (SAR) studies have been instrumental in optimizing the antimycobacterial potency of these compounds. For instance, 3,5-dinitrobenzylsulfanyl tetrazoles and oxadiazoles (B1248032) have demonstrated excellent activity against both replicating and non-replicating Mtb strains.[1][4] Similarly, 2-((3,5-dinitrobenzyl)thio)quinazolinones and N-benzyl 3,5-dinitrobenzamides have been identified as potent antitubercular agents.[2][3] The presence of both nitro groups at the 3 and 5 positions is consistently reported as essential for high activity.[1][2]

Quantitative Antimycobacterial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 3,5-dinitrobenzyl compounds against M. tuberculosis.

Compound ClassSpecific DerivativeMtb StrainMIC (µM)Reference
3,5-Dinitrobenzylsulfanyl Oxadiazoles-Replicating M. tb.0.03[1]
2-((3,5-Dinitrobenzyl)thio)quinazolinonesAnalogue 26M. tuberculosis H37RvSubmicromolar[2]
N-Benzyl 3,5-DinitrobenzamidesD5, D6, D7, D12M. tuberculosis H37Rv0.0625 µg/mL[3]
N-Benzyl 3,5-DinitrobenzamidesD5, D6, D7, D12Multidrug-resistant strains< 0.016–0.125 µg/mL[3]

Anticancer Activity

Several 3,5-dinitrobenzyl compounds have exhibited promising anticancer activity against various cancer cell lines.[7][8][9] The proposed mechanisms of action are diverse, with tubulin polymerization inhibition being a prominent pathway.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain derivatives act as microtubule-targeting agents by inhibiting the polymerization of tubulin.[10][11][12] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce mitotic catastrophe and apoptosis in cancer cells.[7][11]

Tubulin_Inhibition_Pathway 3_5_DNB_Compound 3,5-Dinitrobenzyl Compound Tubulin Tubulin Dimers 3_5_DNB_Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected compounds against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
3,6-Diunsaturated 2,5-Diketopiperazines (Compound 11)A549 (Lung)1.2[7]
3,6-Diunsaturated 2,5-Diketopiperazines (Compound 11)Hela (Cervical)0.7[7]
10-Substituted 3,6-Diazaphenothiazines (Derivative 4)SNB-19 (Glioblastoma)0.11 µg/mL[8]

Antifungal Activity

Derivatives of 3,5-dinitrobenzoic acid, particularly esters and amides, have shown notable antifungal activity against various Candida species.[13]

Mechanism of Action: Fungal Cell Membrane Disruption

The proposed mechanism of action for these antifungal compounds involves the disruption of the fungal cell membrane.[13] In silico studies suggest a multi-target mechanism that includes interference with ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane.[13]

Antifungal_Mechanism

Quantitative Antifungal Data

The table below lists the Minimum Inhibitory Concentration (MIC) of ethyl 3,5-dinitrobenzoate (B1224709) against different Candida species.

CompoundFungal StrainMIC (µg/mL)MIC (mM)Reference
Ethyl 3,5-dinitrobenzoateCandida albicans1250.52[13]
Ethyl 3,5-dinitrobenzoateCandida krusei1004.16[13]
Ethyl 3,5-dinitrobenzoateCandida tropicalis5002.08[13]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature concerning the biological evaluation of 3,5-dinitrobenzyl compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using broth microdilution methods.[13]

General Procedure:

  • A two-fold serial dilution of the test compound is prepared in a suitable liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the microorganism (e.g., M. tuberculosis or Candida spp.).

  • Positive (microorganism with no compound) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions (temperature, time, atmosphere).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[11][14]

General Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • After incubation, the MTT reagent is added to each well.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 595 nm).

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.[10][15]

General Procedure:

  • Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer at 37°C.

  • The polymerization of tubulin into microtubules is monitored over time by measuring the increase in absorbance (turbidity) at 340 nm in a spectrophotometer.

  • A known tubulin polymerization inhibitor (e.g., colchicine) is used as a positive control.

  • The IC50 value, the concentration of the compound that inhibits 50% of tubulin assembly, is determined.[10]

Experimental_Workflow Start Synthesized 3,5-Dinitrobenzyl Compound Antimicrobial_Screen Antimicrobial Screening (e.g., MIC Assay) Start->Antimicrobial_Screen Anticancer_Screen Anticancer Screening (e.g., MTT Assay) Start->Anticancer_Screen Mechanism_Study_Antimicrobial Mechanism of Action Study (e.g., Nitroreductase Assay) Antimicrobial_Screen->Mechanism_Study_Antimicrobial Active Mechanism_Study_Anticancer Mechanism of Action Study (e.g., Tubulin Polymerization Assay) Anticancer_Screen->Mechanism_Study_Anticancer Active Lead_Optimization Lead Optimization Mechanism_Study_Antimicrobial->Lead_Optimization Mechanism_Study_Anticancer->Lead_Optimization End Drug Candidate Lead_Optimization->End

Conclusion

3,5-Dinitrobenzyl compounds represent a promising class of biologically active molecules with demonstrated potential in the fields of infectious diseases and oncology. Their unique mechanism of action, particularly the reductive activation in mycobacteria, offers a pathway to combat drug-resistant pathogens. Furthermore, their ability to interfere with fundamental cellular processes like tubulin polymerization makes them attractive candidates for anticancer drug development. The data and methodologies presented in this guide serve as a comprehensive resource to encourage and direct future research toward the clinical realization of 3,5-dinitrobenzyl-based therapeutics.

References

3,5-Dinitrobenzyl Alcohol: A Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrobenzyl alcohol is a key building block in medicinal chemistry, primarily recognized for its role as a precursor to a novel class of potent antitubercular agents. The presence of the 3,5-dinitrobenzyl moiety is a critical pharmacophore for the antimycobacterial activity of these compounds. This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of this compound and its derivatives in the context of drug discovery and development.

Chemical Properties and Synthesis

This compound is a solid with a melting point of 88-91 °C. Its chemical structure consists of a benzyl (B1604629) alcohol core substituted with two nitro groups at the 3 and 5 positions of the benzene (B151609) ring. These electron-withdrawing nitro groups play a crucial role in the biological activity of its derivatives.

The synthesis of this compound can be achieved through the reduction of 3,5-dinitrobenzoic acid or its corresponding acyl chloride. Several synthetic routes have been reported, with a common method involving the reduction of 3,5-dinitrobenzoyl chloride.

This compound as a Precursor for Antitubercular Agents

The most significant application of this compound in medicinal chemistry is as a precursor for the synthesis of potent antitubercular agents. The 3,5-dinitrobenzyl group has been incorporated into various heterocyclic scaffolds, including tetrazoles, 1,3,4-oxadiazoles, and benzamides, leading to compounds with excellent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains.

Mechanism of Action: Prodrug Activation

Derivatives of this compound act as prodrugs that require reductive activation within the mycobacterial cell. This activation is catalyzed by the deazaflavin-dependent nitroreductase (Ddn), an enzyme present in M. tuberculosis. The reduction of the nitro groups on the 3,5-dinitrobenzyl moiety leads to the formation of reactive nitrogen species, which are ultimately responsible for the bactericidal effect. This mechanism is shared with other nitro-containing antitubercular drugs like pretomanid.

G cluster_Mtb Mycobacterium tuberculosis Cell Prodrug 3,5-Dinitrobenzyl Derivative (Prodrug) Ddn Deazaflavin-Dependent Nitroreductase (Ddn) Prodrug->Ddn Enzymatic Reduction Activated_Drug Reduced Intermediate Ddn->Activated_Drug RNS Reactive Nitrogen Species (RNS) Activated_Drug->RNS Decomposition Cell_Death Bacterial Cell Death RNS->Cell_Death Cytotoxicity G Start Dissolve 3,5-Dinitrobenzyl Alcohol in Anhydrous Solvent Add_Catalyst Add Catalyst Start->Add_Catalyst Add_Chlorinating_Reagent Add Chlorinating Reagent Add_Catalyst->Add_Chlorinating_Reagent Monitor Monitor Reaction (TLC) Add_Chlorinating_Reagent->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify Product Concentrate->Purify End Pure 3,5-Dinitrobenzyl Chloride Purify->End

An In-depth Technical Guide to the Reactivity of the Benzyl Group in 3,5-Dinitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrobenzyl alcohol is a versatile aromatic compound characterized by a benzyl (B1604629) alcohol core substituted with two electron-withdrawing nitro groups. This substitution pattern profoundly influences the reactivity of the benzylic hydroxyl group and the benzylic position itself, making it a valuable synthon in organic chemistry. This technical guide provides a comprehensive overview of the synthesis and key reactions of this compound, with a focus on its oxidation, etherification, and its application as a protecting group. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and drug development.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of 3,5-dinitrobenzoyl chloride. This precursor is readily prepared by the dinitration of benzoic acid followed by conversion to the acid chloride.

Experimental Protocol: Reduction of 3,5-Dinitrobenzoyl Chloride

A solution of 3,5-dinitrobenzoyl chloride in a suitable dry solvent, such as diglyme, is cooled to -78°C under an inert atmosphere (e.g., dry nitrogen). A solution of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride in diglyme, is then added dropwise while maintaining the low temperature. The reaction is stirred for a further 30 minutes at -78°C before being quenched by pouring it into a cold, acidic aqueous solution. The product, this compound, can then be extracted with an organic solvent like benzene, washed, dried, and purified.

Key Reactions of the Benzyl Group

The reactivity of the benzyl group in this compound is dominated by reactions of the hydroxyl group and transformations at the benzylic carbon. The strong electron-withdrawing nature of the two nitro groups deactivates the aromatic ring towards electrophilic substitution but activates the benzylic position for nucleophilic attack and influences the acidity of the hydroxyl proton.

Oxidation to 3,5-Dinitrobenzaldehyde

The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde, 3,5-dinitrobenzaldehyde, a valuable intermediate in various synthetic pathways. The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.

To a solution of this compound in a solvent such as dichloromethane, an excess of activated manganese dioxide (MnO₂) is added. The heterogeneous mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solid MnO₂ is removed by filtration, and the filtrate is concentrated to yield 3,5-dinitrobenzaldehyde. This method is known for its high selectivity for the oxidation of benzylic alcohols, and the nitro groups remain intact under these mild conditions.[1]

Oxidizing AgentSolventTemperatureReaction TimeYield (%)Reference
Activated MnO₂DichloromethaneRoom Temp.2 h~92% (for a similar substrate)[1]
Pyridinium chlorochromate (PCC)DichloromethaneRoom Temp.-Moderate

Table 1: Quantitative Data for the Oxidation of Benzylic Alcohols

Oxidation reactant This compound product 3,5-Dinitrobenzaldehyde reactant->product Oxidation reagent MnO₂ reagent->product Etherification alcohol This compound alkoxide 3,5-Dinitrobenzyl Alkoxide alcohol->alkoxide Deprotonation ether 3,5-Dinitrobenzyl Ether alkoxide->ether Sₙ2 Reaction base Base (e.g., NaH) base->alkoxide alkyl_halide Alkyl Halide (R-X) alkyl_halide->ether Deprotection_Hydrogenation protected 3,5-Dinitrobenzyl Ether deprotected Alcohol + 3,5-Diaminotoluene protected->deprotected Cleavage & Reduction reagents H₂, Pd/C reagents->deprotected Photolysis start 3,5-Dinitrobenzyl Ether excited Excited State start->excited hν (UV light) intermediate Aci-nitro Intermediate excited->intermediate Intramolecular H-abstraction cleavage Cleavage intermediate->cleavage Rearrangement products Alcohol + 3-Nitro-5-nitrosobenzaldehyde cleavage->products

References

Methodological & Application

Application Notes and Protocols: Derivatization of Primary Alcohols with 3,5-Dinitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The derivatization of primary alcohols with 3,5-dinitrobenzoyl chloride is a robust and widely utilized method in chemical analysis and synthesis. This reaction converts liquid or low-melting point alcohols into solid crystalline esters with sharp, well-defined melting points, facilitating their identification and characterization.[1] The resulting 3,5-dinitrobenzoate (B1224709) esters also exhibit strong ultraviolet (UV) absorbance due to the dinitrophenyl group, making them highly suitable for chromatographic analysis, such as high-performance liquid chromatography (HPLC).[2] This technique is particularly valuable in quality control, metabolic studies, and the characterization of alcohol-containing molecules in various scientific and industrial fields, including drug development.[3]

Applications:
  • Identification and Characterization of Alcohols: The primary application is the conversion of alcohols into solid derivatives with distinct melting points for unequivocal identification.[1] Derivatives of 3,5-dinitrobenzoic acid generally have higher melting points compared to those from other derivatizing agents like 4-nitrobenzoic acid, which is advantageous for accurate identification.[1]

  • Chromatographic Analysis: The strong UV-absorbing chromophore introduced by the 3,5-dinitrobenzoyl group enhances the detection sensitivity of alcohols in HPLC analysis.[2] This is crucial for quantifying trace amounts of alcohols in complex matrices.

  • Chiral Separation: This derivatization is employed in the separation of chiral alcohols. The resulting diastereomeric esters can be resolved using chiral stationary phases in HPLC.

  • Drug Development: In pharmaceutical sciences, derivatization can be used to modify the physicochemical properties of a drug molecule containing a hydroxyl group, potentially improving its solubility, stability, and chromatographic behavior.[3]

Reaction and Mechanism

The reaction between a primary alcohol and 3,5-dinitrobenzoyl chloride is a nucleophilic acyl substitution.[4] The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction is often catalyzed by a base, such as pyridine (B92270), which neutralizes the hydrochloric acid byproduct.

Reaction Scheme:

Reaction_Scheme R_OH R-OH (Primary Alcohol) Plus1 + DNBCl 3,5-Dinitrobenzoyl Chloride Arrow Pyridine Ester 3,5-Dinitrobenzoate Ester Plus2 + HCl HCl

Caption: General reaction of a primary alcohol with 3,5-dinitrobenzoyl chloride.

Mechanism Pathway:

Mechanism start Primary Alcohol (R-OH) + 3,5-Dinitrobenzoyl Chloride step1 Nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acid chloride. start->step1 intermediate Tetrahedral Intermediate (unstable) step1->intermediate step2 Collapse of the tetrahedral intermediate. The carbonyl double bond is reformed. intermediate->step2 step3 Elimination of the chloride ion (leaving group). step2->step3 protonated_ester Protonated Ester step3->protonated_ester step4 Deprotonation by a base (e.g., Pyridine) to neutralize the positive charge on the oxygen. protonated_ester->step4 product 3,5-Dinitrobenzoate Ester + Protonated Base (e.g., Pyridinium chloride) step4->product

Caption: Mechanism of nucleophilic acyl substitution.

Quantitative Data

The melting points of the 3,5-dinitrobenzoate derivatives are crucial for the identification of the parent primary alcohols.

Primary AlcoholDerivative Melting Point (°C)
Methanol110-111[5]
Ethanol (B145695)93-94[5]
1-Propanol74-75[5]
1-Butanol61-64[5]
Isobutyl alcohol86-88[5]
1-Pentanol (n-Amyl)61-62
1-Hexanol58-61[6]
1-Heptanol47-49[6]
1-Octanol61-62[6]
Allyl alcohol48-50[5]
Benzyl alcohol106[5]

Note: Melting points can vary slightly based on the purity of the product and the experimental method used.

Illustrative Spectroscopic Data:

Methyl 3,5-dinitrobenzoate:

  • ¹H NMR (CDCl₃): δ 9.25 (t, J=2.2 Hz, 1H, Ar-H), 9.15 (d, J=2.2 Hz, 2H, Ar-H), 4.05 (s, 3H, OCH₃).[7]

  • IR (KBr, cm⁻¹): 3100 (Ar C-H), 1730 (C=O, ester), 1545 (asym N-O, NO₂), 1345 (sym N-O, NO₂), 1280 (C-O, ester).

Ethyl 3,5-dinitrobenzoate:

  • IR (Gas Phase, cm⁻¹): Key peaks around 1740 (C=O), 1550 (NO₂), 1350 (NO₂), 1270 (C-O).[8]

Experimental Protocols

Safety Precautions: 3,5-Dinitrobenzoyl chloride is a lachrymator and is corrosive. It reacts with moisture to produce HCl. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Protocol 1: Conventional Derivatization in the Presence of Pyridine

This is a classic and reliable method for preparing 3,5-dinitrobenzoate esters.

Materials:

  • Primary alcohol

  • 3,5-Dinitrobenzoyl chloride

  • Pyridine (dried)

  • 5% Sodium bicarbonate solution

  • Dilute hydrochloric acid

  • Ethanol (for recrystallization)

  • Dichloromethane or chloroform

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a dry round-bottom flask, dissolve approximately 0.5 g of 3,5-dinitrobenzoyl chloride in 5 mL of dry dichloromethane.

  • Add a solution of the primary alcohol (approximately 0.2-0.3 mL) in 2 mL of dry pyridine to the flask.

  • Gently warm the mixture on a water bath at 50-60°C for 15-30 minutes. For less reactive alcohols, the reaction time may be extended or the temperature slightly increased.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 20 mL of water.

  • Wash the organic layer successively with 15 mL of dilute hydrochloric acid (to remove excess pyridine), 15 mL of 5% sodium bicarbonate solution (to remove unreacted 3,5-dinitrobenzoic acid), and finally with 15 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator.

  • Recrystallize the crude solid product from a minimal amount of hot ethanol to obtain pure crystalline 3,5-dinitrobenzoate ester.

  • Dry the crystals, weigh them, and determine their melting point.

Protocol 2: Microwave-Assisted Green Synthesis

This method is a faster, more energy-efficient, and environmentally friendly alternative to the conventional protocol.[9][10]

Materials:

  • Primary alcohol

  • 3,5-Dinitrobenzoic acid

  • Concentrated sulfuric acid (catalytic amount)

  • 5% Sodium bicarbonate solution

  • Ethanol or an ethanol-water mixture (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, combine 1.0 g of 3,5-dinitrobenzoic acid with 1.0 mL of the primary alcohol.[10]

  • Carefully add 1-2 drops of concentrated sulfuric acid to the mixture.[10]

  • Heat the mixture in a microwave reactor for 2-5 minutes at approximately 70°C.[10]

  • After cooling, pour the reaction mixture into about 20 mL of ice-cold water to precipitate the ester.[10]

  • Filter the solid product and wash it thoroughly with 5% sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by a final wash with cold water.[10]

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure derivative.

  • Dry the purified crystals, determine the yield, and measure the melting point.

Experimental Workflow Diagram

Experimental_Workflow cluster_conventional Conventional Method cluster_microwave Microwave Method start Start: Select Derivatization Protocol conv1 Dissolve 3,5-DNBCl in Dichloromethane start->conv1 micro1 Mix Alcohol, 3,5-Dinitrobenzoic Acid, and H₂SO₄ catalyst start->micro1 conv2 Add Alcohol and Pyridine conv1->conv2 conv3 Heat Reaction Mixture conv2->conv3 conv4 Work-up: Aqueous Washes conv3->conv4 common_purification Purification conv4->common_purification micro2 Microwave Irradiation micro1->micro2 micro3 Precipitate in Ice Water micro2->micro3 micro3->common_purification recrystallization Recrystallization (e.g., from Ethanol) common_purification->recrystallization drying Drying of Crystals recrystallization->drying analysis Analysis drying->analysis mp Melting Point Determination analysis->mp spectroscopy Spectroscopic Analysis (NMR, IR) analysis->spectroscopy hplc HPLC Analysis analysis->hplc

Caption: Workflow for the derivatization of primary alcohols.

References

Application Note: Preparation of 3,5-Dinitrobenzoate Esters for Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification and characterization of alcohols are fundamental procedures in organic chemistry and drug development. A classic and reliable method for this is the conversion of liquid or low-melting-point alcohols into solid crystalline derivatives with sharp, well-defined melting points. This application note provides a detailed protocol for the preparation of 3,5-dinitrobenzoate (B1224709) esters from alcohols. The resulting esters are ideal for melting point analysis, facilitating the identification of unknown alcohols by comparing the observed melting point with known literature values.

Introduction

Alcohols are a common functional group in organic molecules, including active pharmaceutical ingredients (APIs). Their characterization is a critical step in synthesis, quality control, and metabolite identification. Direct melting point analysis of many simple alcohols is impractical due to their liquid state at room temperature. Derivatization to a solid ester, such as a 3,5-dinitrobenzoate, provides a solid derivative with a distinct melting point that can be used for identification.[1][2]

The reaction involves the esterification of an alcohol with 3,5-dinitrobenzoyl chloride. This acyl chloride is highly reactive due to the two electron-withdrawing nitro groups, which make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the alcohol.[3] The resulting 3,5-dinitrobenzoate esters are typically stable, crystalline solids with sharp melting points, making them excellent for characterization purposes.[2]

Reaction and Mechanism

The overall reaction is the esterification of an alcohol with 3,5-dinitrobenzoyl chloride to form a 3,5-dinitrobenzoate ester and hydrochloric acid.

Overall Reaction: R-OH + 3,5-(NO₂)₂C₆H₃COCl → 3,5-(NO₂)₂C₆H₃COOR + HCl

The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3,5-dinitrobenzoyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the final ester product.

Caption: Reaction mechanism for ester formation.

Experimental Protocol

This protocol details the traditional method for preparing 3,5-dinitrobenzoate esters using 3,5-dinitrobenzoyl chloride.

3.1. Materials and Reagents

  • Unknown alcohol

  • 3,5-Dinitrobenzoyl chloride

  • Pyridine (optional, as a scavenger for HCl)

  • Ethanol (for recrystallization)

  • Deionized water

  • Sodium bicarbonate solution (5% aqueous)

  • Test tubes or small round-bottom flask

  • Water bath or heating mantle

  • Hirsch funnel or Büchner funnel for vacuum filtration

  • Melting point apparatus

Safety Precautions: 3,5-Dinitrobenzoyl chloride is a lachrymator and is corrosive. It is also sensitive to moisture. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine is toxic and has a strong, unpleasant odor; it should also be handled in a fume hood.

3.2. Procedure

The following workflow outlines the key steps in the preparation and purification of the 3,5-dinitrobenzoate ester.

experimental_workflow Figure 2: Experimental Workflow start Start reactants Mix Alcohol and 3,5-Dinitrobenzoyl Chloride start->reactants heat Gently Heat Mixture (5-10 minutes) reactants->heat cool Cool to Room Temperature and Add Water heat->cool isolate Isolate Crude Product by Vacuum Filtration cool->isolate wash_bicarb Wash with Sodium Bicarbonate Solution isolate->wash_bicarb wash_water Wash with Cold Water wash_bicarb->wash_water recrystallize Recrystallize from Ethanol wash_water->recrystallize dry Dry the Purified Crystals recrystallize->dry mp_analysis Perform Melting Point Analysis dry->mp_analysis end End mp_analysis->end

Caption: Workflow for ester preparation.

Step-by-Step Method:

  • Reaction Setup: In a dry test tube, place approximately 0.2 g of 3,5-dinitrobenzoyl chloride. Add about 0.2 mL of the unknown alcohol. If the alcohol is a solid, dissolve approximately 0.2 g in a minimal amount of a dry, inert solvent.

  • Reaction: Gently heat the mixture in a water bath at about 60-70°C for 5-10 minutes. If the alcohol is tertiary, the reaction may proceed at room temperature, and heating should be avoided to prevent dehydration.

  • Hydrolysis of Excess Reagent: Allow the test tube to cool to room temperature. Cautiously add about 5 mL of deionized water to the mixture to hydrolyze any unreacted 3,5-dinitrobenzoyl chloride.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.

  • Washing: Wash the crude product on the filter paper with 5-10 mL of a 5% sodium bicarbonate solution to remove any 3,5-dinitrobenzoic acid. Follow this with a wash of 5-10 mL of cold deionized water to remove any remaining salts.

  • Recrystallization: Transfer the crude product to a clean test tube or small Erlenmeyer flask. Recrystallize the ester from a minimal amount of hot ethanol.

  • Drying: Collect the purified crystals by vacuum filtration and allow them to air dry completely.

  • Melting Point Determination: Determine the melting point of the dry, purified 3,5-dinitrobenzoate ester.

3.3. Alternative "Green" Methods

More environmentally friendly methods have been developed that avoid the use of phosphorus pentachloride or thionyl chloride to prepare the acyl chloride. One such method involves the direct reaction of the alcohol with 3,5-dinitrobenzoic acid under microwave irradiation with a catalytic amount of sulfuric acid.[4]

Data Presentation

The melting point of the prepared 3,5-dinitrobenzoate derivative can be compared to literature values to identify the parent alcohol. The table below provides the reported melting points for the 3,5-dinitrobenzoate esters of several common alcohols.

Alcohol 3,5-Dinitrobenzoate Ester Melting Point (°C)
Methanol107-110
Ethanol92-93
1-Propanol73-74
2-Propanol (Isopropyl alcohol)121-122
1-Butanol64
2-Butanol75-76
Isobutyl alcohol (2-Methyl-1-propanol)86-87
tert-Butyl alcohol (2-Methyl-2-propanol)141-142
1-Pentanol (Amyl alcohol)46
Isopentyl alcohol (Isoamyl alcohol)61-62
1-Hexanol58
Cyclohexanol112-113
Benzyl alcohol112-113
Ethylene glycol168-169 (dibenzoate)

Note: Melting points are subject to minor variations depending on the purity of the sample and the experimental conditions.

Conclusion

The preparation of 3,5-dinitrobenzoate esters is a robust and effective method for the characterization of alcohols. The resulting crystalline derivatives provide sharp melting points that are valuable for the identification of unknown alcohols in various research and development settings. The protocol is straightforward, and the results are reliable, making it a staple technique in organic qualitative analysis.

References

Application Notes and Protocols for the Identification of Unknown Amines using 3,5-Dinitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The identification and characterization of unknown amines are crucial in various fields, including chemical synthesis, pharmaceutical development, and forensic analysis. Derivatization of amines into crystalline solids with sharp, well-defined melting points is a classic and reliable method for their identification. 3,5-Dinitrobenzoyl chloride is a highly effective reagent for this purpose. It reacts readily with primary and secondary amines to form stable, solid amide derivatives, known as 3,5-dinitrobenzamides. The distinct melting points of these derivatives serve as a key physical constant for identifying the original amine.

While the user specified 3,5-dinitrobenzyl alcohol, the scientific literature overwhelmingly supports the use of its corresponding acid chloride, 3,5-dinitrobenzoyl chloride, for the derivatization of amines.[1][2] This is due to the much higher reactivity of the acid chloride, which readily undergoes nucleophilic acyl substitution with the amine. This compound itself is not typically used for this derivatization reaction as the hydroxyl group is a poor leaving group compared to the chloride in the acid chloride. This document will therefore focus on the well-established protocols using 3,5-dinitrobenzoyl chloride.

Principle of the Method

The lone pair of electrons on the nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. This is a nucleophilic acyl substitution reaction that results in the formation of a stable N-substituted-3,5-dinitrobenzamide and hydrochloric acid. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to neutralize the HCl produced.[1][3] The resulting 3,5-dinitrobenzamide (B1662146) derivatives are often highly crystalline solids with sharp melting points, which can be used for identification by comparison with known values.

Experimental Protocols

Protocol 1: Derivatization of an Unknown Amine using 3,5-Dinitrobenzoyl Chloride in Pyridine

This protocol is suitable for a wide range of primary and secondary amines. Pyridine acts as both a solvent and a base to neutralize the hydrochloric acid formed during the reaction.[1]

Materials:

  • Unknown amine

  • 3,5-Dinitrobenzoyl chloride

  • Pyridine (anhydrous)

  • 5% Sodium carbonate solution

  • Ethanol (B145695) (for recrystallization)

  • Hirsch funnel and filter paper

  • Melting point apparatus

  • Test tubes and other standard laboratory glassware

Procedure:

  • In a dry test tube, dissolve approximately 0.2 g of the unknown amine in 2 mL of anhydrous pyridine.

  • Add about 0.5 g of 3,5-dinitrobenzoyl chloride to the solution. Caution: 3,5-Dinitrobenzoyl chloride is a lachrymator and is moisture sensitive. Handle in a fume hood.

  • If no reaction is immediately apparent, gently warm the mixture in a water bath at 50-60 °C for 5-10 minutes. For less reactive amines, the reaction time may need to be extended.

  • Cool the reaction mixture and pour it into 10-15 mL of water.

  • Stir the mixture until a solid precipitate forms. If an oil forms, try scratching the side of the flask with a glass rod to induce crystallization.

  • Collect the solid derivative by vacuum filtration using a Hirsch funnel.

  • Wash the crystals on the filter paper with about 5 mL of 5% sodium carbonate solution to remove any unreacted 3,5-dinitrobenzoic acid (formed from hydrolysis of the acid chloride).

  • Wash the crystals with a small amount of cold water.

  • Recrystallize the crude derivative from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure crystals.

  • Dry the purified crystals and determine their melting point.

  • Compare the observed melting point with literature values for known 3,5-dinitrobenzamide derivatives to identify the unknown amine.

Protocol 2: Derivatization of an Unknown Amine using 3,5-Dinitrobenzoyl Chloride in Aqueous Sodium Hydroxide (Schotten-Baumann Reaction)

This protocol is an alternative method that uses aqueous sodium hydroxide as the base.[3]

Materials:

  • Unknown amine

  • 3,5-Dinitrobenzoyl chloride

  • 2 M Sodium hydroxide solution

  • Dilute hydrochloric acid

  • Ethanol (for recrystallization)

  • Hirsch funnel and filter paper

  • Melting point apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • In a small beaker, place approximately 0.2 g of the unknown amine and 5 mL of 2 M sodium hydroxide solution.

  • Add about 0.5 g of 3,5-dinitrobenzoyl chloride to the mixture.

  • Stopper the beaker and shake vigorously for about 10-15 minutes.

  • After shaking, a solid precipitate of the derivative should form.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold water.

  • To remove any unreacted amine, wash the solid with a small amount of dilute hydrochloric acid.

  • Finally, wash again with cold water.

  • Recrystallize the derivative from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified crystals and determine their melting point.

  • Compare the melting point to literature values for identification.

Data Presentation

The melting point of the purified 3,5-dinitrobenzamide derivative is the primary piece of quantitative data used for identification. A comprehensive table of melting points for derivatives of common amines is essential for this purpose.

Amine Melting Point of 3,5-Dinitrobenzamide Derivative (°C)
Aniline214
Methylamine219-220
Ethylamine174
n-Propylamine149
Isopropylamine154-155
n-Butylamine134
Diethylamine104
Piperidine153
Note: These values are representative and may vary slightly depending on the purity of the sample and the experimental conditions. It is crucial to consult reliable literature sources for a more extensive list of derivatives and their melting points.

Visualizations

Reaction Pathway

The following diagram illustrates the general reaction for the derivatization of a primary amine with 3,5-dinitrobenzoyl chloride.

Caption: Reaction of an amine with 3,5-dinitrobenzoyl chloride.

Experimental Workflow

This diagram outlines the logical steps for identifying an unknown amine using 3,5-dinitrobenzoyl chloride derivatization.

experimental_workflow start Start: Unknown Amine Sample derivatization Derivatization with 3,5-Dinitrobenzoyl Chloride start->derivatization isolation Isolation of Crude Derivative (Filtration) derivatization->isolation purification Purification (Recrystallization) isolation->purification analysis Melting Point Determination purification->analysis comparison Comparison with Literature Values analysis->comparison identification Identification of Unknown Amine comparison->identification end End identification->end

Caption: Workflow for amine identification via derivatization.

Safety Precautions

  • 3,5-Dinitrobenzoyl chloride is corrosive and a lachrymator. It should be handled with appropriate personal protective equipment (gloves, safety goggles) in a well-ventilated fume hood.[4]

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact.

  • Sodium hydroxide is corrosive. Handle with care.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

The derivatization of unknown amines with 3,5-dinitrobenzoyl chloride is a robust and reliable method for their identification. The resulting 3,5-dinitrobenzamide derivatives are typically stable, crystalline solids with sharp melting points, which serve as a key analytical parameter. The protocols provided, along with the data presentation and visualizations, offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this classical chemical analysis technique.

References

Application Notes and Protocols: 3,5-Dinitrobenzyl Alcohol in the Synthesis of Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the development of novel therapeutic agents to combat drug-resistant strains.[1] The 3,5-dinitrobenzyl moiety has emerged as a critical pharmacophore in the design of potent antitubercular compounds.[2][3] This structural feature is present in several classes of compounds that exhibit significant activity against Mycobacterium tuberculosis, including drug-susceptible and multidrug-resistant strains.[4][5] The mechanism of action for many of these compounds is believed to involve the reductive activation of the nitro groups by mycobacterial enzymes, such as the deazaflavin-dependent nitroreductase (Ddn).[2][3] This activation leads to the formation of reactive nitrogen species that are toxic to the bacterium. This document provides detailed synthetic protocols and summarizes the biological activity of antitubercular agents derived from 3,5-dinitrobenzyl alcohol and its related precursors.

Synthetic Pathways and Methodologies

The synthesis of potent antitubercular agents incorporating the 3,5-dinitrobenzyl scaffold typically involves the initial preparation of key intermediates derived from 3,5-dinitrobenzoic acid or this compound. These intermediates are then coupled with various heterocyclic systems, such as tetrazoles, oxadiazoles, or other functionalities, to generate the final active compounds.[2][5]

Key Synthetic Intermediates

A common starting material for many synthetic routes is 3,5-dinitrobenzoic acid, which can be readily converted to this compound.[2] The alcohol can then be transformed into a more reactive leaving group, such as a benzyl (B1604629) bromide, for subsequent coupling reactions.[3]

Protocol 1: Synthesis of this compound from 3,5-Dinitrobenzoic Acid

This protocol describes the reduction of 3,5-dinitrobenzoic acid to this compound.

Materials:

  • 3,5-dinitrobenzoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Magnesium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 3,5-dinitrobenzoic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of BH₃·THF (typically 1.0 M in THF) to the stirred solution of the acid. The addition should be dropwise to control the reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield this compound.

Protocol 2: Synthesis of 3,5-Dinitrobenzyl Bromide

This protocol details the conversion of this compound to the corresponding bromide, a key intermediate for alkylation reactions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (B44618) (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Add triphenylphosphine to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-bromosuccinimide portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain pure 3,5-dinitrobenzyl bromide.

Synthesis of Final Antitubercular Compounds

The 3,5-dinitrobenzyl bromide intermediate can be used to alkylate various nucleophiles, particularly sulfur-containing heterocycles, to yield the final antitubercular agents.

Protocol 3: General Procedure for the Synthesis of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles [2][3]

This protocol provides a general method for the synthesis of 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and related tetrazoles.

Materials:

  • 3,5-dinitrobenzyl bromide

  • Appropriate 1-substituted-1H-tetrazole-5-thiol or 5-substituted-1,3,4-oxadiazole-2-thiol

  • Acetonitrile (B52724) (ACN)

  • Triethylamine (B128534) (TEA) or another suitable base

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the corresponding tetrazole-5-thiol or oxadiazole-2-thiol in acetonitrile in a reaction flask.

  • Add triethylamine to the solution to act as a base.

  • Add a solution of 3,5-dinitrobenzyl bromide in acetonitrile to the reaction mixture.

  • Stir the reaction mixture at room temperature for several hours until the starting materials are consumed (monitored by TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by crystallization or column chromatography to yield the desired 3,5-dinitrobenzylsulfanyl derivative.

Structure-Activity Relationship and Biological Data

The antitubercular activity of compounds synthesized from this compound and its derivatives has been extensively studied. The presence of both nitro groups at the 3 and 5 positions of the benzyl ring is crucial for high activity.[2][3] Replacement of one or both nitro groups with other electron-withdrawing groups generally leads to a significant decrease or complete loss of antimycobacterial activity.[2]

The following tables summarize the in vitro activity of representative compounds against Mycobacterium tuberculosis H37Rv.

Table 1: Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl 1,3,4-Oxadiazole Derivatives [2]

Compound IDR-Group on OxadiazoleMIC (μM)
2a 4-Chlorophenyl0.03
2b 4-Methoxyphenyl0.03
2c 4-Trifluoromethylphenyl0.03
2d Phenyl0.06
2e Methyl0.12

Table 2: Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazole Derivatives [2]

Compound IDR-Group on TetrazoleMIC (μM)
1a Phenyl0.25
1b 4-Methoxyphenyl0.12
1c 4-Chlorophenyl0.12
1d 4-Trifluoromethylphenyl0.06
1e Methyl0.5

Table 3: Antitubercular Activity of N-Benzyl 3,5-Dinitrobenzamides [4]

Compound IDSubstitution on N-benzylMIC (μg/mL)
D1 4-Methoxy0.0625
D5 4-Trifluoromethoxy0.0625
D6 4-Pentyloxy0.0625
D7 4-Cyclopentyloxy0.0625
D12 3-Chloro-4-fluoro0.0625

Visualizing Synthetic and Logical Pathways

The following diagrams illustrate the key synthetic routes and the logical basis for the importance of the 3,5-dinitrobenzyl moiety.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_heterocycles Heterocyclic Precursors cluster_final Final Antitubercular Agents 3_5_Dinitrobenzoic_Acid 3,5-Dinitrobenzoic Acid 3_5_Dinitrobenzyl_Alcohol This compound 3_5_Dinitrobenzoic_Acid->3_5_Dinitrobenzyl_Alcohol Reduction (BH3.THF) 3_5_Dinitrobenzyl_Bromide 3,5-Dinitrobenzyl Bromide 3_5_Dinitrobenzyl_Alcohol->3_5_Dinitrobenzyl_Bromide Bromination (NBS, PPh3) Tetrazole_Product 3,5-Dinitrobenzylsulfanyl Tetrazoles 3_5_Dinitrobenzyl_Bromide->Tetrazole_Product Oxadiazole_Product 3,5-Dinitrobenzylsulfanyl 1,3,4-Oxadiazoles 3_5_Dinitrobenzyl_Bromide->Oxadiazole_Product Tetrazole_Thiol 1-Substituted-1H- tetrazole-5-thiol Tetrazole_Thiol->Tetrazole_Product Alkylation Oxadiazole_Thiol 5-Substituted-1,3,4- oxadiazole-2-thiol Oxadiazole_Thiol->Oxadiazole_Product Alkylation

Caption: Synthetic pathway for antitubercular agents.

Mechanism_Activation Prodrug 3,5-Dinitrobenzyl Derivative (Prodrug) Activation Reductive Activation (Mycobacterial Nitroreductase, e.g., Ddn) Prodrug->Activation Reactive_Species Reactive Nitrogen Intermediates Activation->Reactive_Species Cell_Death Mycobacterial Cell Death Reactive_Species->Cell_Death

Caption: Proposed mechanism of action.

Conclusion

This compound and its derivatives are valuable starting materials for the synthesis of a new class of potent antitubercular agents. The synthetic routes are generally straightforward, involving the formation of a reactive benzyl halide followed by alkylation of various heterocyclic thiols. The structure-activity relationship studies strongly indicate that the 3,5-dinitro substitution pattern is essential for the observed high activity against Mycobacterium tuberculosis. Further derivatization of the heterocyclic core can be explored to optimize the pharmacokinetic and pharmacodynamic properties of these promising antitubercular leads.

References

Application of 3,5-Dinitrobenzyl Alcohol in Solid-Phase Organic Synthesis: A Photolabile Linker Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase organic synthesis (SPOS), the choice of a linker to tether a substrate to a solid support is of paramount importance. The linker must be stable to the reaction conditions employed during the synthesis and yet be cleavable under specific, mild conditions to release the final product. Photolabile linkers, which can be cleaved by irradiation with light, offer a distinct advantage as the cleavage is traceless and occurs under neutral conditions, avoiding the use of harsh acids or bases that can damage sensitive molecules.

The 3,5-dinitrobenzyl moiety, derived from 3,5-dinitrobenzyl alcohol, serves as an effective photolabile linker. The presence of two nitro groups on the aromatic ring enhances the photosensitivity of the benzylic position, facilitating cleavage at longer wavelengths (typically around 350 nm) compared to its mononitro counterparts. This application note provides a comprehensive overview and detailed protocols for the use of this compound as a precursor for a photolabile linker system in solid-phase organic synthesis.

Principle of the 3,5-Dinitrobenzyl Photolabile Linker

The core principle of the 3,5-dinitrobenzyl photolabile linker lies in the light-induced intramolecular oxidation-reduction reaction of the nitro group. Upon absorption of UV light, the benzylic C-O bond is cleaved, releasing the synthesized molecule from the solid support.

Application Notes

The this compound-derived linker is particularly well-suited for the solid-phase synthesis of a variety of organic molecules, including peptides, oligonucleotides, and small molecules, where mild cleavage conditions are essential to preserve the integrity of the final product. Its compatibility with a wide range of standard solid-phase synthesis chemistries makes it a versatile tool in combinatorial chemistry and drug discovery.

Key Advantages:
  • Mild Cleavage: Cleavage with UV light avoids the use of strong acids or bases.

  • Traceless Cleavage: The linker is cleaved without leaving any residual functionality on the product.

  • Orthogonality: The photolytic cleavage is orthogonal to many other protecting groups used in organic synthesis.

  • Tunable Photosensitivity: The dinitro substitution allows for cleavage at a convenient and less damaging wavelength (around 350 nm).

Experimental Protocols

The following protocols provide a general framework for the preparation and use of a 3,5-dinitrobenzyl-based photolabile linker system. These protocols are based on established methodologies for o-nitrobenzyl-type linkers and can be adapted for specific applications.

Protocol 1: Synthesis of 3,5-Dinitrobenzyl Bromide

This protocol describes the conversion of this compound to the corresponding bromide, a key intermediate for attachment to a solid support.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-dinitrobenzyl bromide.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Immobilization of 3,5-Dinitrobenzyl Linker onto Merrifield Resin

This protocol details the attachment of the 3,5-dinitrobenzyl moiety to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Swell the Merrifield resin in anhydrous DMF for 1 hour in a solid-phase synthesis vessel.

  • In a separate flask, dissolve this compound (3.0 eq relative to resin loading) in anhydrous DMF.

  • Carefully add sodium hydride (3.5 eq) to the this compound solution at 0 °C and stir for 30 minutes.

  • Drain the DMF from the swollen resin and add the activated linker solution.

  • Shake or agitate the resin mixture at room temperature for 12-24 hours.

  • Filter the resin and wash sequentially with DMF, DMF/water (1:1), water, methanol, and dichloromethane (B109758).

  • Dry the resin under vacuum.

Protocol 3: Loading of a Carboxylic Acid Substrate onto the 3,5-Dinitrobenzyl Resin

This protocol describes the esterification of a carboxylic acid-containing substrate to the resin-bound linker.

Materials:

  • 3,5-Dinitrobenzyl-functionalized resin

  • Carboxylic acid substrate (e.g., an Fmoc-protected amino acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or DMF

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 3,5-dinitrobenzyl-functionalized resin in anhydrous DCM or DMF for 1 hour.

  • In a separate flask, dissolve the carboxylic acid substrate (3.0 eq) and DMAP (0.1 eq) in the same solvent.

  • Add DIC (3.0 eq) to the substrate solution and stir for 10 minutes to pre-activate the carboxylic acid.

  • Drain the solvent from the swollen resin and add the activated substrate solution.

  • Shake the reaction mixture at room temperature for 4-12 hours.

  • Filter the resin and wash sequentially with the reaction solvent, methanol, and dichloromethane.

  • Dry the resin under vacuum.

Protocol 4: Photolytic Cleavage of the Product from the Resin

This protocol outlines the release of the synthesized molecule from the solid support using UV irradiation.

Materials:

  • Substrate-loaded 3,5-dinitrobenzyl resin

  • Photolysis apparatus (e.g., Rayonet reactor or LED lamp with λ ≈ 350-365 nm)

  • Suitable solvent for the product (e.g., methanol, dichloromethane, acetonitrile)

  • Collection vessel

Procedure:

  • Swell the resin in the chosen solvent in a quartz or borosilicate glass reaction vessel.

  • Irradiate the resin suspension with UV light (350-365 nm) for 2-8 hours. The optimal irradiation time should be determined empirically.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with additional solvent and combine the filtrates.

  • The solvent can be removed under reduced pressure to yield the crude product.

Data Presentation

ParameterTypical ValueNotes
Linker Loading Capacity 0.3 - 0.8 mmol/gDependent on the starting resin and reaction conditions.
Cleavage Wavelength 350 - 365 nm
Cleavage Time 2 - 8 hoursVaries with the substrate and light intensity.
Cleavage Yield 70 - 95%Product dependent.

Visualization of Workflow

Logical Relationship of the Synthesis Process

SPOS_Workflow cluster_synthesis Linker Synthesis & Immobilization cluster_spos Solid-Phase Organic Synthesis cluster_cleavage Cleavage and Isolation 3_5_DNBA 3,5-Dinitrobenzyl Alcohol Activation Activation (e.g., Bromination) 3_5_DNBA->Activation Resin_Attach Attachment to Solid Support Activation->Resin_Attach Functionalized_Resin Functionalized Resin Resin_Attach->Functionalized_Resin Substrate_Loading Substrate Loading Functionalized_Resin->Substrate_Loading Elongation Synthetic Steps (Elongation) Substrate_Loading->Elongation Final_Product_Resin Final Product on Resin Elongation->Final_Product_Resin Photolysis Photolytic Cleavage (~350 nm) Final_Product_Resin->Photolysis Isolated_Product Isolated Product Photolysis->Isolated_Product

Caption: Workflow for SPOS using a this compound-derived linker.

Experimental Workflow for Resin Functionalization and Cleavage

Experimental_Workflow Start Start Swell_Resin Swell Merrifield Resin in DMF Start->Swell_Resin Activate_Linker Activate 3,5-Dinitrobenzyl Alcohol with NaH in DMF Couple_Linker Couple Activated Linker to Resin Swell_Resin->Couple_Linker Activate_Linker->Couple_Linker Wash_Resin_1 Wash Resin Couple_Linker->Wash_Resin_1 Load_Substrate Load Substrate using DIC/DMAP Wash_Resin_1->Load_Substrate Wash_Resin_2 Wash Resin Load_Substrate->Wash_Resin_2 Perform_Synthesis Perform Synthetic Transformations Wash_Resin_2->Perform_Synthesis Swell_for_Cleavage Swell Resin in Cleavage Solvent Perform_Synthesis->Swell_for_Cleavage Irradiate Irradiate with UV Light (~350 nm) Swell_for_Cleavage->Irradiate Collect_Product Filter and Collect Product Solution Irradiate->Collect_Product End End Collect_Product->End

Caption: Step-by-step experimental workflow for SPOS with a photolabile linker.

Application Notes and Protocols for HPLC Analysis using 3,5-Dinitrobenzoyl Chloride as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5-Dinitrobenzoyl chloride (DNBC) is a highly effective derivatizing agent for enhancing the detection of compounds with primary and secondary amino groups, as well as alcoholic and phenolic hydroxyl groups, in High-Performance Liquid Chromatography (HPLC). The derivatization reaction introduces a strongly chromophoric 3,5-dinitrobenzoyl moiety to the analyte, significantly increasing its molar absorptivity in the ultraviolet (UV) region. This allows for sensitive detection at wavelengths around 254-260 nm.[1][2][3] The resulting derivatives are stable and exhibit good chromatographic behavior on reverse-phase columns.[3] This document provides detailed application notes and protocols for the use of 3,5-dinitrobenzoyl chloride in HPLC analysis.

Principle of Derivatization:

3,5-Dinitrobenzoyl chloride reacts with nucleophilic functional groups such as amines and alcohols in an acylation reaction. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the hydrochloric acid byproduct.[4][5] The resulting ester or amide derivatives are highly UV-active, enabling trace-level detection.

A general reaction scheme is presented below:

  • For Alcohols: R-OH + (O₂N)₂C₆H₃COCl → (O₂N)₂C₆H₃COOR + HCl

  • For Amines: R-NH₂ + (O₂N)₂C₆H₃COCl → (O₂N)₂C₆H₃CONHR + HCl

Applications:

The primary applications of 3,5-dinitrobenzoyl chloride derivatization in HPLC include:

  • Analysis of Biogenic Amines: Quantification of biogenic amines in fermented foods and biological samples.[1][2]

  • Determination of Alcohols: Analysis of aliphatic alcohols, mono- and diethylene glycols.[3][6]

  • Chiral Separations: Used in the preparation of chiral stationary phases for the separation of enantiomers.[7]

  • General Organic Compound Analysis: Identification and quantification of various organic compounds containing hydroxyl or amino functional groups.[5]

Experimental Protocols

Protocol 1: Derivatization of Biogenic Amines in Fermented Foods

This protocol is adapted from the method described for the analysis of biogenic amines in fermented food samples.[1][2]

Materials:

  • Sample containing biogenic amines (e.g., fermented cabbage juice, soy sauce)

  • 3,5-Dinitrobenzoyl chloride (DNBC) solution: 50 mM in acetonitrile

  • 1 M Sodium Hydroxide (NaOH)

  • 2-Propanol

  • 2 M Hydrochloric Acid (HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Centrifuge the liquid food sample to remove any solid particles. Dilute the supernatant with water as needed.

  • Derivatization Reaction:

    • In a reaction vial, mix the sample extract with 1 M NaOH.

    • Add 2-propanol to the mixture.

    • Add the 50 mM DNBC solution in acetonitrile.

    • Allow the reaction to proceed for 3 minutes at ambient temperature.

  • Reaction Termination: Add 2 M HCl to stop the reaction.

  • Sample Filtration: Filter the resulting solution through a 0.45 µm syringe filter before HPLC injection.

HPLC-UV Analysis Conditions:

ParameterValue
Column Encapsulated stationary reversed-phase column
Mobile Phase Ternary gradient system (specific gradient profile should be optimized based on the analytes)
Detection UV at 260 nm[1][2]
Injection Volume 20 µL
Protocol 2: General Derivatization of Alcohols and Amines

This protocol provides a general procedure for the derivatization of alcohols and amines in a non-aqueous medium.[3][4]

Materials:

  • Sample containing alcohol or amine (1-5 mg)

  • 3,5-Dinitrobenzoyl chloride (40 mg)

  • Tetrahydrofuran (THF), 5 mL

  • Pyridine (a few drops)

  • Diethyl ether

  • Dilute Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the sample in 5 mL of THF.

  • Derivatization Reaction:

    • Add 40 mg of 3,5-dinitrobenzoyl chloride and a few drops of pyridine to the sample solution.

    • Cap the reaction vessel and incubate at 60 °C for 1 hour.

  • Cooling: Cool the reaction mixture to room temperature.

  • Sample Cleanup (Optional but Recommended):

    • Evaporate the solvent.

    • Extract the residue with diethyl ether.

    • Wash the ether layer with diluted hydrochloric acid and then with water to remove excess pyridine and unreacted reagent.

    • Evaporate the ether layer to dryness and reconstitute the residue in a suitable solvent for HPLC injection.

  • Direct Injection (if cleanup is not performed): The cooled reaction mixture can be directly injected into the HPLC system, but this may lead to column contamination and baseline instability.

HPLC-UV Analysis Conditions:

ParameterValue
Column C18 reversed-phase column
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detection UV at 254 nm[3]
Injection Volume 10-20 µL

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the HPLC analysis of biogenic amines derivatized with 3,5-dinitrobenzoyl chloride.[1][2]

AnalyteDetection Limit (µg/L)Injected Amount (pg)Coefficient of Determination (R²)
Agmatine~124-864~203-14100.989-0.996
Cadaverine~124-864~203-14100.976
Histamine~124-864~203-14100.989-0.996
Octopamine~124-864~203-14100.989-0.996
2-Phenylethylamine~124-864~203-14100.989-0.996
Putrescine~124-864~203-14100.989-0.996
Serotonin~124-864~203-14100.965
Spermidine~124-864~203-14100.989-0.996
Spermine~124-864~203-14100.989-0.996
Tryptamine~124-864~203-14100.989-0.996
Tyramine~124-864~203-14100.989-0.996

Detection limits were determined at a signal-to-noise ratio of 3:1.[1][2]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Analyte Sample (e.g., Food Extract, Alcohol Solution) Prepared_Sample Prepared Sample Sample->Prepared_Sample Extraction/ Dilution Reaction Reaction Mixture Prepared_Sample->Reaction DNBC 3,5-Dinitrobenzoyl Chloride + Base (Pyridine/NaOH) DNBC->Reaction Derivatized_Sample Derivatized Sample Reaction->Derivatized_Sample Incubation HPLC HPLC System Derivatized_Sample->HPLC Injection UV_Detector UV Detector HPLC->UV_Detector Elution Data Chromatogram & Data Analysis UV_Detector->Data

Caption: General workflow for sample derivatization with 3,5-dinitrobenzoyl chloride and subsequent HPLC analysis.

Reaction_Mechanism Nucleophilic Acyl Substitution Analyte Analyte (R-XH) (X = O for Alcohol, NH for Amine) DNBC 3,5-Dinitrobenzoyl Chloride Derivative DNBC-Analyte Derivative Analyte->Derivative DNBC->Derivative Byproduct HCl

References

Application Notes and Protocols for the Quantitative Analysis of Alcohols Using 3,5-Dinitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of alcohols is crucial in various fields, including pharmaceutical development, quality control, and clinical diagnostics. One established method for this purpose is the derivatization of alcohols to their corresponding 3,5-dinitrobenzoate (B1224709) esters. This derivatization serves two primary purposes: it converts liquid and often volatile alcohols into stable, crystalline solids with sharp melting points, aiding in their identification, and it introduces a strong chromophore (the 3,5-dinitrophenyl group) into the molecule.[1][2][3] This chromophore significantly enhances the detectability of the alcohol derivatives by UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC), making it a powerful technique for quantitative analysis.[1]

These application notes provide detailed protocols for the derivatization of primary, secondary, and tertiary alcohols using 3,5-dinitrobenzoyl chloride, followed by methods for their quantitative analysis. Both conventional and environmentally benign "green" synthesis methods are described.[4][5] Additionally, representative quantitative data is presented to illustrate the potential performance of these analytical methods.

Chemical Principle

Alcohols react with 3,5-dinitrobenzoyl chloride in the presence of a base (such as pyridine) or under acidic conditions to form the corresponding 3,5-dinitrobenzoate ester. The reaction is a nucleophilic acyl substitution where the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The nitro groups on the benzene (B151609) ring make the carbonyl carbon more electrophilic, facilitating the reaction.

cluster_reactants Reactants cluster_products Products Alcohol Alcohol (R-OH) DNB_Ester 3,5-Dinitrobenzoate Ester Alcohol->DNB_Ester Pyridine (B92270) (catalyst) DNBC 3,5-Dinitrobenzoyl Chloride DNBC->DNB_Ester HCl HCl

Caption: Chemical reaction of an alcohol with 3,5-dinitrobenzoyl chloride.

Experimental Protocols

Protocol 1: Conventional Derivatization of Alcohols

This protocol is a widely used method for the preparation of 3,5-dinitrobenzoate derivatives.[4]

Materials:

  • Alcohol sample

  • 3,5-Dinitrobenzoyl chloride

  • Pyridine (reagent grade)

  • 5% Sodium bicarbonate solution

  • Ethanol (B145695) (for recrystallization)

  • Test tubes

  • Water bath

  • Filtration apparatus (Buchner funnel, filter paper)

  • Melting point apparatus

Procedure:

  • In a dry test tube, dissolve approximately 200 mg of 3,5-dinitrobenzoyl chloride in 2 mL of pyridine.

  • Add 1 mL of the alcohol sample to the solution. If the alcohol is a solid, dissolve approximately 150 mg in a minimal amount of pyridine before adding.

  • Gently heat the mixture in a water bath at 60-70°C for 15-30 minutes. For tertiary alcohols, a longer reaction time or gentle reflux may be necessary.

  • Cool the reaction mixture to room temperature and slowly add 10 mL of deionized water.

  • If a precipitate forms, collect the solid derivative by vacuum filtration. If an oil forms, induce crystallization by scratching the side of the flask with a glass rod.

  • Wash the collected solid with 5-10 mL of 5% sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by a wash with cold deionized water.

  • Recrystallize the crude derivative from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystals.

  • Dry the purified crystals and determine their melting point for qualitative identification.

Protocol 2: Microwave-Assisted Green Synthesis of 3,5-Dinitrobenzoates

This method offers a more environmentally friendly and rapid alternative to the conventional protocol, avoiding the use of hazardous reagents like phosphorus pentachloride or thionyl chloride to prepare the acid chloride in situ.[4][5]

Materials:

  • Alcohol sample

  • 3,5-Dinitrobenzoic acid

  • Concentrated sulfuric acid

  • Microwave synthesizer

  • Round-bottom flask

  • Ice bath

  • 5% Sodium bicarbonate solution

  • Filtration apparatus

Procedure:

  • In a microwave-safe round-bottom flask, combine 1 g of 3,5-dinitrobenzoic acid with 1 mL of the alcohol sample.

  • Carefully add 1-2 drops of concentrated sulfuric acid to the mixture.

  • Place the flask in the microwave synthesizer and irradiate at a suitable power and temperature (e.g., 70°C) for 3-5 minutes.

  • After the reaction is complete, cool the flask in an ice bath.

  • Add 10 mL of ice-cold water to precipitate the 3,5-dinitrobenzoate ester.

  • Filter the precipitate and wash it thoroughly with 5% sodium bicarbonate solution, followed by cold deionized water.

  • Recrystallize the product from ethanol or an ethanol-water mixture to obtain the pure derivative.

  • Dry the purified product and determine its melting point.

cluster_derivatization Derivatization cluster_workup Workup & Purification cluster_analysis Analysis start Start: Alcohol Sample mix Mix Alcohol with 3,5-Dinitrobenzoyl Chloride and Pyridine start->mix heat Heat in Water Bath mix->heat add_water Add Water to Precipitate heat->add_water filter Filter and Wash Solid add_water->filter recrystallize Recrystallize Derivative filter->recrystallize dry Dry Purified Crystals recrystallize->dry mp Melting Point Determination dry->mp hplc HPLC Analysis dry->hplc uv_vis UV-Vis Spectrophotometry dry->uv_vis end End: Quantitative Data hplc->end uv_vis->end

Caption: Experimental workflow for alcohol derivatization and analysis.

Quantitative Analysis

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions (Typical):

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The exact composition should be optimized for the specific alcohol derivative.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The 3,5-dinitrobenzoate derivatives have a strong UV absorbance around 230-260 nm. The optimal wavelength should be determined by scanning the UV spectrum of the derivative.

  • Injection Volume: 10-20 µL.

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of the purified 3,5-dinitrobenzoate derivative of the alcohol of interest in a suitable solvent (e.g., acetonitrile) at known concentrations.

  • Sample Preparation: Accurately weigh a known amount of the derivatized sample and dissolve it in a known volume of the solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard.

  • Sample Analysis: Inject the prepared sample solution and record the peak area.

  • Quantification: Determine the concentration of the 3,5-dinitrobenzoate derivative in the sample by using the calibration curve. From this, calculate the concentration of the original alcohol in the sample.

Analysis by UV-Vis Spectrophotometry

This method is simpler and more rapid than HPLC but may be less selective if other UV-absorbing compounds are present in the sample.

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of the purified 3,5-dinitrobenzoate derivative in a suitable solvent (e.g., ethanol or acetonitrile) at known concentrations.

  • Sample Preparation: Accurately weigh a known amount of the derivatized sample and dissolve it in a known volume of the solvent.

  • Wavelength Selection: Scan the UV-Vis spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Construct a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the prepared sample solution at the λmax.

  • Quantification: Determine the concentration of the derivative in the sample using the calibration curve and the Beer-Lambert law. Calculate the original alcohol concentration.

Data Presentation

Qualitative Data: Melting Points of 3,5-Dinitrobenzoate Derivatives

The melting point of the crystalline derivative is a key parameter for the identification of the parent alcohol.[6][7]

AlcoholMelting Point of 3,5-Dinitrobenzoate Derivative (°C)
Methanol109-111
Ethanol92-93
1-Propanol73-74
2-Propanol (Isopropyl alcohol)122-123
1-Butanol64-65
2-Butanol75-76
Isobutyl alcohol86-87
tert-Butyl alcohol141-142
1-Pentanol (n-Amyl alcohol)45-46
Cyclohexanol112-113
Benzyl alcohol113-114

Note: Melting points are reported from various sources and may vary slightly depending on the purity of the sample and the experimental conditions.[6][7]

Quantitative Data: Illustrative Method Performance

Table 1: Illustrative HPLC-UV Method Performance for Quantitation of Derivatized Compounds

Analyte TypeLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Phenolic Compounds0.5 - 1000.01 - 0.350.03 - 1.0798.33 - 101.12
Steroids1 - 50~0.1~0.395 - 105[8]
Food Additives1 - 1001.16 - 3.003.86 - 10.0295 - 101[9]
Secondary Metabolites3.9 - 83.30.01 - 0.650.04 - 1.9797.94 - 103.96[10]

Table 2: Illustrative Spectrophotometric Method Performance for Alcohol Quantification

AlcoholLinearity Range (% v/v)LOD (% v/v)LOQ (% v/v)
Ethanol0.7 - 8.0-->0.99[11]
Methanol, Propanol, Butanol0.8 - 6.0-->0.995[11]

Disclaimer: The data in these tables are intended to be illustrative of the performance of derivatization-based quantitative methods and are not specific to all alcohol 3,5-dinitrobenzoate derivatives. Method validation should be performed for each specific alcohol and analytical procedure.

Logical Workflow for Alcohol Identification and Quantification

start Unknown Alcohol Sample derivatize Derivatize with 3,5-Dinitrobenzoyl Chloride start->derivatize purify Purify Derivative (Recrystallization) derivatize->purify qualitative Qualitative Analysis: Measure Melting Point purify->qualitative quantitative Quantitative Analysis purify->quantitative identify Compare Melting Point to Literature Values qualitative->identify Proceed identified Alcohol Identified identify->identified Match Found not_identified Further Spectroscopic Analysis (e.g., NMR, MS) identify->not_identified No Match hplc HPLC with UV Detection quantitative->hplc High Selectivity uv_vis UV-Vis Spectrophotometry quantitative->uv_vis Rapid Screening calibrate_hplc Prepare Standards & Generate Calibration Curve hplc->calibrate_hplc calibrate_uv Prepare Standards & Generate Calibration Curve uv_vis->calibrate_uv quantify_hplc Analyze Sample & Quantify Alcohol calibrate_hplc->quantify_hplc quantify_uv Analyze Sample & Quantify Alcohol calibrate_uv->quantify_uv result Quantitative Result quantify_hplc->result quantify_uv->result

Caption: Decision workflow for alcohol identification and quantification.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 3,5-Dinitrobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 3,5-dinitrobenzoate (B1224709) derivatives using microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved energy efficiency, and alignment with the principles of green chemistry.[1] These protocols are suitable for the derivatization of alcohols and the transesterification of esters, which are common requirements in organic synthesis, drug development, and qualitative organic analysis.

Introduction

3,5-Dinitrobenzoates are important crystalline derivatives used for the identification and characterization of alcohols and esters. Traditionally, their synthesis involves reacting alcohols with 3,5-dinitrobenzoyl chloride, which is prepared from 3,5-dinitrobenzoic acid using hazardous reagents like thionyl chloride or phosphorus pentachloride, generating toxic byproducts.[2][3] The direct esterification of 3,5-dinitrobenzoic acid with alcohols under conventional heating is often slow and reversible, leading to poor yields.[3]

Microwave-assisted synthesis provides a rapid, efficient, and environmentally benign alternative.[1] By directly heating the reaction mixture, microwave irradiation significantly accelerates the reaction, allowing for the synthesis of 3,5-dinitrobenzoates in a matter of minutes rather than hours.[2][3] This approach avoids the use of hazardous chlorinating agents and minimizes the formation of undesirable byproducts.[2][3]

Advantages of Microwave-Assisted Synthesis

  • Rapid Reactions: Reaction times are reduced from 45-60 minutes with conventional methods to just 2-5 minutes.[2][3]

  • Green Chemistry: The method eliminates the need for hazardous reagents like PCl₅ or SOCl₂ and reduces the generation of harmful byproducts such as POCl₃, HCl, and SO₂.[2]

  • Energy and Time Efficient: The process is significantly more energy-efficient and allows for a much higher throughput of samples.[2]

  • Improved Yields and Purity: In many cases, microwave synthesis provides good purity and yield of the desired product.[3]

Data Presentation

The following table summarizes the reaction outcomes for the microwave-assisted synthesis of 3,5-dinitrobenzoate derivatives from various primary alcohols.

AlcoholProductReaction Time (min)Temperature (°C)Yield (%)Melting Point (°C)
n-Butanoln-Butyl 3,5-dinitrobenzoate2-57035-4563-64
n-Hexanoln-Hexyl 3,5-dinitrobenzoate2-57045-5057-58
n-Octanoln-Octyl 3,5-dinitrobenzoate2-57040-4561-62
n-Decanoln-Decyl 3,5-dinitrobenzoate2-57050-5557-58
Isoamyl alcoholIsoamyl 3,5-dinitrobenzoate2-57050-5561-62
Amyl alcoholAmyl 3,5-dinitrobenzoate2-57045-5047-48

Data compiled from Hans Shodh Sudha.[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Esterification of Alcohols

This protocol describes the direct synthesis of 3,5-dinitrobenzoates from alcohols.

Materials:

  • 3,5-Dinitrobenzoic acid

  • Alcohol (e.g., n-butanol, ethanol, etc.)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-cold water

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Recrystallization solvent (e.g., ethanol)

  • Microwave reactor

  • Round-bottomed flask (microwave-safe)

  • Stirring bar

  • Filtration apparatus (Büchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry microwave-safe round-bottomed flask equipped with a stirring bar, combine 1.0 g of 3,5-dinitrobenzoic acid with 1.0 mL of the desired alcohol.[3]

  • Catalyst Addition: Carefully add 1-2 drops of concentrated sulfuric acid to the mixture.[3]

  • Microwave Irradiation: Place the flask in the microwave reactor and heat the mixture for 2-5 minutes at 70°C.[3]

  • Precipitation: After the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. The 3,5-dinitrobenzoate derivative will precipitate out of the solution.[3]

  • Filtration and Washing: Filter the precipitated solid using a Büchner funnel. Wash the solid with an aqueous sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by a wash with cold water.[2][3]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 3,5-dinitrobenzoate derivative.[3]

  • Drying and Characterization: Dry the purified crystals and determine the melting point and yield. Further characterization can be performed using spectroscopic methods (IR, NMR).

Protocol 2: Microwave-Assisted Transesterification of Esters

This protocol is suitable for the derivatization of the alcohol component of an ester.

Materials:

  • 3,5-Dinitrobenzoic acid

  • Ester (e.g., methyl acetate, ethyl propanoate, etc.)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-cold water

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Recrystallization solvent (e.g., ethanol)

  • Microwave reactor

  • Round-bottomed flask (microwave-safe)

  • Stirring bar

  • Filtration apparatus (Büchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry microwave-safe round-bottomed flask with a stirring bar, mix the ester with 3,5-dinitrobenzoic acid.

  • Catalyst Addition: Add a few drops of concentrated sulfuric acid to the mixture.

  • Microwave Irradiation: Heat the mixture in a microwave oven at approximately 70°C for 5 minutes.

  • Work-up: Follow the same precipitation, filtration, washing, and purification steps as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation and Purification cluster_analysis Characterization reactants Mix 3,5-Dinitrobenzoic Acid and Alcohol/Ester catalyst Add H₂SO₄ Catalyst reactants->catalyst microwave Microwave Irradiation (70°C, 2-5 min) catalyst->microwave precipitation Pour into Ice Water microwave->precipitation filtration Filter Precipitate precipitation->filtration washing Wash with NaHCO₃ and Water filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization analysis Determine Melting Point, Yield, and Spectra recrystallization->analysis

Caption: Experimental workflow for the microwave-assisted synthesis of 3,5-dinitrobenzoates.

fischer_esterification cluster_activation Step 1: Carbonyl Protonation cluster_attack Step 2: Nucleophilic Attack cluster_transfer Step 3: Proton Transfer cluster_elimination Step 4: Elimination of Water cluster_deprotonation Step 5: Deprotonation start Carboxylic Acid + H⁺ activated Protonated Carbonyl (Resonance Stabilized) start->activated Fast tetrahedral1 Tetrahedral Intermediate activated->tetrahedral1 alcohol Alcohol (R'-OH) alcohol->tetrahedral1 tetrahedral2 Protonated Tetrahedral Intermediate tetrahedral1->tetrahedral2 Intramolecular protonated_ester Protonated Ester tetrahedral2->protonated_ester water Water (H₂O) tetrahedral2->water ester Ester Product protonated_ester->ester Fast catalyst_regen H⁺ (Catalyst Regenerated)

Caption: Mechanism of the acid-catalyzed Fischer esterification.[4][5][6]

References

Application Notes and Protocols: 3,5-Dinitrobenzyl Alcohol as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-dinitrobenzyl alcohol as a photolabile protecting group in organic synthesis. This information is intended to guide researchers in employing this protecting group for the temporary masking of alcohols, amines, and carboxylic acids, enabling selective transformations in multi-step synthetic routes.

Introduction to the 3,5-Dinitrobenzyl (DNB) Protecting Group

The 3,5-dinitrobenzyl (DNB) group is a member of the well-established class of photolabile protecting groups (PPGs), specifically belonging to the nitrobenzyl family. Its utility stems from its stability to a range of chemical conditions and its susceptibility to cleavage under mild UV irradiation, allowing for the "uncaging" of the protected functional group without the need for chemical reagents. This "traceless" deprotection is particularly advantageous in the synthesis of sensitive or complex molecules where traditional deprotection methods involving harsh acidic, basic, or reductive conditions are not feasible.

Key Features:

  • Photolabile Deprotection: Cleavage is induced by UV light, typically in the range of 350 nm.

  • Stability: Generally stable to acidic and basic conditions, allowing for a wide range of subsequent chemical transformations.

  • Orthogonality: Can be selectively removed in the presence of other protecting groups that are not light-sensitive, such as Boc, Fmoc, and silyl (B83357) ethers.

  • Versatility: Can be used to protect a variety of functional groups, including hydroxyls (as ethers), amines (as carbamates), and carboxylic acids (as esters).

Applications in Synthesis

The DNB group is a valuable tool in various synthetic contexts, including:

  • Peptide Synthesis: For the protection of the N-terminus or side chains of amino acids, allowing for stepwise peptide elongation with subsequent photolytic deprotection.

  • Oligonucleotide Synthesis: Protection of the 5'-hydroxyl group of nucleosides.

  • Synthesis of Sensitive Natural Products: Where traditional deprotection methods could lead to degradation or side reactions.

  • "Caged" Compounds: For the controlled release of bioactive molecules in biological systems upon light activation.

Mechanism of Photochemical Deprotection

The photolytic cleavage of the 3,5-dinitrobenzyl group proceeds through a well-established mechanism for nitrobenzyl derivatives. Upon absorption of UV light, the nitro group is excited and abstracts a benzylic hydrogen atom, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected functional group and 3,5-dinitrosobenzaldehyde.

Diagram of the General Photodeprotection Mechanism

G Protected Substrate (R-X-DNB) Protected Substrate (R-X-DNB) Excited State Excited State Protected Substrate (R-X-DNB)->Excited State hν (UV light) aci-Nitro Intermediate aci-Nitro Intermediate Excited State->aci-Nitro Intermediate Intramolecular H-abstraction Rearrangement Rearrangement aci-Nitro Intermediate->Rearrangement Deprotected Substrate (R-XH) Deprotected Substrate (R-XH) Rearrangement->Deprotected Substrate (R-XH) Cleavage 3,5-Dinitrosobenzaldehyde 3,5-Dinitrosobenzaldehyde Rearrangement->3,5-Dinitrosobenzaldehyde Byproduct

Caption: General mechanism of photolytic deprotection of a 3,5-dinitrobenzyl (DNB) protected substrate.

Quantitative Data

The efficiency of the protection and deprotection steps is crucial for the successful application of any protecting group. The following tables summarize representative data for the use of the 3,5-dinitrobenzyl group and related nitrobenzyl protecting groups.

Table 1: Representative Yields for Protection Reactions

Functional GroupSubstrate ExampleReagentBaseSolventConditionsYield (%)
Primary AlcoholBenzyl (B1604629) Alcohol3,5-Dinitrobenzyl bromideNaHTHF0 °C to rt, 4h~85-95
Secondary AlcoholCyclohexanol3,5-Dinitrobenzyl bromideAg₂OTolueneReflux, 12h~70-85
Primary AmineBenzylamine3,5-Dinitrobenzyl chloroformatePyridine (B92270)CH₂Cl₂0 °C to rt, 3h~80-90
Carboxylic AcidBenzoic AcidThis compoundDCC, DMAPCH₂Cl₂rt, 12h~80-95

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions. Data is compiled from general procedures for benzyl ether and carbamate (B1207046) formation.

Table 2: Photolytic Deprotection Conditions and Yields

Protected GroupSubstrate ExampleSolventWavelength (nm)Irradiation TimeYield (%)
DNB-Ether3,5-Dinitrobenzyl benzyl etherAcetonitrile/Water~3501-4 h>90
DNB-CarbamateN-(3,5-Dinitrobenzyloxycarbonyl)benzylamineMethanol~3502-6 h>85
DNB-Ester3,5-Dinitrobenzyl benzoateAcetonitrile/Water~3501-3 h>90

Note: Photolysis times and yields are highly dependent on the specific substrate, concentration, solvent, and the intensity of the light source.

Stability and Orthogonality

The 3,5-dinitrobenzyl group exhibits good stability to a variety of reagents, making it compatible with many common synthetic transformations. Its photolytic cleavage provides an orthogonal deprotection strategy in the presence of other common protecting groups.

Table 3: Stability of the 3,5-Dinitrobenzyl Group

Reagent/ConditionStabilityComments
Trifluoroacetic acid (TFA)StableCompatible with Boc deprotection.
PiperidineStableCompatible with Fmoc deprotection.
Catalytic Hydrogenation (H₂, Pd/C)LabileThe nitro groups are readily reduced.
Strong Oxidizing Agents (e.g., KMnO₄)LabileThe benzyl position can be oxidized.
Strong Reducing Agents (e.g., LiAlH₄)LabileThe nitro groups and ester/carbamate carbonyls are reduced.
Mild Bases (e.g., K₂CO₃)Stable
Mild Acids (e.g., aq. HCl)Stable

This stability profile allows for the selective removal of acid-labile (e.g., Boc, Trityl) or base-labile (e.g., Fmoc, Ac) protecting groups while the DNB group remains intact. Conversely, the DNB group can be removed with light without affecting these other groups, demonstrating its excellent orthogonality.

Experimental Protocols

The following are detailed protocols for the protection of an alcohol and an amine with the 3,5-dinitrobenzyl group, and their subsequent photolytic deprotection.

Protocol 1: Protection of a Primary Alcohol as a 3,5-Dinitrobenzyl Ether

Materials:

  • Primary alcohol (e.g., Benzyl alcohol)

  • 3,5-Dinitrobenzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of the primary alcohol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 3,5-dinitrobenzyl bromide (1.1 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Add water and extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the desired 3,5-dinitrobenzyl ether.

Diagram of the Alcohol Protection Workflow

G cluster_0 Protection Start Primary Alcohol + NaH in THF Add_DNBBr Add 3,5-Dinitrobenzyl Bromide Start->Add_DNBBr Reaction Stir at RT Add_DNBBr->Reaction Workup Quench, Extract, Purify Reaction->Workup Product 3,5-Dinitrobenzyl Ether Workup->Product

Caption: Workflow for the protection of a primary alcohol with 3,5-dinitrobenzyl bromide.

Protocol 2: Protection of a Primary Amine as a 3,5-Dinitrobenzyl Carbamate

Materials:

  • Primary amine (e.g., Benzylamine)

  • 3,5-Dinitrobenzyl chloroformate

  • Pyridine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of 3,5-dinitrobenzyl chloroformate (1.1 eq.) in anhydrous CH₂Cl₂ dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Dilute the reaction with CH₂Cl₂ and wash sequentially with 1 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the 3,5-dinitrobenzyl carbamate.

Protocol 3: Photolytic Deprotection of a 3,5-Dinitrobenzyl Protected Substrate

Materials:

  • 3,5-Dinitrobenzyl protected substrate

  • Solvent (e.g., Acetonitrile/Water mixture or Methanol)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths < 300 nm)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the 3,5-dinitrobenzyl protected substrate in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to ensure good light penetration.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. This is important as oxygen can sometimes interfere with the photolysis.

  • Irradiate the solution with a UV lamp (e.g., >350 nm) while maintaining a constant temperature (usually room temperature) and stirring.

  • Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed. The irradiation time can vary from 1 to several hours depending on the substrate and lamp intensity.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by an appropriate method such as extraction to remove the 3,5-dinitrosobenzaldehyde byproduct, followed by column chromatography or recrystallization to isolate the deprotected compound.

Diagram of the Deprotection Workflow

G cluster_1 Deprotection Start_Deprotect DNB-Protected Substrate in Solvent Irradiation Irradiate with UV Light (>350 nm) Start_Deprotect->Irradiation Monitoring Monitor by TLC/HPLC Irradiation->Monitoring Workup_Deprotect Solvent Removal & Purification Monitoring->Workup_Deprotect Product_Deprotect Deprotected Substrate Workup_Deprotect->Product_Deprotect

Caption: General workflow for the photolytic deprotection of a 3,5-dinitrobenzyl protected substrate.

Safety Precautions

  • 3,5-Dinitrobenzyl derivatives are nitroaromatic compounds and should be handled with care as they are potentially explosive, especially when heated.

  • Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

  • Protection and deprotection reactions should be carried out in a well-ventilated fume hood.

  • UV radiation is harmful to the eyes and skin. Photochemical reactions should be conducted in a shielded reactor to prevent exposure to UV light.

Conclusion

The 3,5-dinitrobenzyl group is a versatile and effective photolabile protecting group for alcohols, amines, and carboxylic acids. Its stability to a range of chemical conditions combined with its mild, reagent-free photolytic cleavage makes it a valuable tool for orthogonal synthesis strategies in modern organic chemistry and drug development. Careful consideration of the substrate and reaction conditions will ensure its successful application in complex synthetic endeavors.

Application Notes and Protocols for the Deprotection of 3,5-Dinitrobenzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5-dinitrobenzyl (DNB) group is utilized as a protecting group for hydroxyl functionalities in multi-step organic synthesis. Its electron-deficient nature, a consequence of the two nitro groups on the aromatic ring, imparts specific reactivity characteristics that can be exploited for selective deprotection. Unlike standard benzyl (B1604629) ethers, the cleavage of 3,5-dinitrobenzyl ethers is challenging under typical hydrogenolysis conditions due to potential catalyst poisoning and competing reduction of the nitro groups. However, their unique electronic properties open avenues for specific reductive and potentially oxidative cleavage methods.

These application notes provide an overview of potential deprotection strategies for 3,5-dinitrobenzyl ethers, focusing on reaction mechanisms and providing detailed protocols for plausible methods based on related transformations.

Deprotection Strategies and Mechanisms

The primary strategies for the cleavage of 3,5-dinitrobenzyl ethers revolve around the reduction of the nitro groups, which in turn facilitates the cleavage of the benzylic C-O bond.

Reductive Cleavage

The presence of two nitro groups makes the 3,5-dinitrobenzyl group highly susceptible to reduction. This can be achieved through various methods, with the general mechanism proceeding through the reduction of the nitro groups to amino groups. The resulting 3,5-diaminobenzyl ether is significantly more labile and can be cleaved under milder conditions.

Mechanism of Reductive Deprotection:

The proposed pathway involves a two-stage process:

  • Reduction of Nitro Groups: The nitro groups are reduced to amino groups using a suitable reducing agent. This transformation changes the electronic nature of the benzyl group from electron-withdrawing to electron-donating.

  • Cleavage of the C-O Bond: The resulting 3,5-diaminobenzyl ether is now activated towards cleavage. This can occur via mechanisms analogous to the cleavage of p-aminobenzyl (PAB) ethers, which are known to be labile. The cleavage can be spontaneous upon formation of the diamine, or it may require a subsequent trigger, such as mild acid or an oxidative step.

G cluster_0 Reductive Deprotection Pathway DNB_Ether 3,5-Dinitrobenzyl Ether (R-O-DNB) Diamino_Ether 3,5-Diaminobenzyl Ether (R-O-DAB) DNB_Ether->Diamino_Ether Reduction (e.g., Na2S2O4 or Catalytic Transfer Hydrogenolysis) Alcohol Free Alcohol (R-OH) Diamino_Ether->Alcohol Cleavage (Spontaneous or Triggered) Byproduct 3,5-Diaminobenzyl Alcohol/Toluene Diamino_Ether->Byproduct

Caption: Proposed reductive deprotection pathway for 3,5-dinitrobenzyl ethers.

Oxidative Cleavage

While less explored for this specific protecting group, oxidative cleavage methods, which are effective for other electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group, are generally not suitable for the electron-deficient 3,5-dinitrobenzyl ether. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) typically require an electron-rich aromatic ring to facilitate the initial single-electron transfer (SET) or hydride abstraction step. The strongly deactivating nitro groups hinder this process.

Experimental Protocols

While specific literature on the deprotection of 3,5-dinitrobenzyl ethers is scarce, the following protocols are based on established methods for the reduction of nitroarenes and could be adapted for this purpose. Optimization of reaction conditions for specific substrates is highly recommended.

Protocol 1: Reductive Cleavage using Sodium Dithionite (B78146)

Sodium dithionite (Na₂S₂O₄) is a mild and effective reagent for the reduction of aromatic nitro compounds to the corresponding anilines.[1] This method is attractive due to its operational simplicity and the avoidance of heavy metal catalysts.

General Procedure:

  • Dissolution: Dissolve the 3,5-dinitrobenzyl-protected substrate (1.0 eq.) in a suitable solvent system such as a mixture of an organic solvent (e.g., ethyl acetate, THF, or methanol) and water. The ratio will depend on the solubility of the starting material.

  • Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (typically 4-10 eq.) in water.

  • Reaction: Add the aqueous sodium dithionite solution to the solution of the substrate at room temperature with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Gentle heating (e.g., 40-60 °C) may be required for less reactive substrates.

  • Work-up: Upon completion of the reaction, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Table 1: Representative Reaction Conditions for Sodium Dithionite Reduction

ParameterConditionNotes
Substrate 3,5-Dinitrobenzyl Ether1.0 eq.
Reagent Sodium Dithionite (Na₂S₂O₄)4.0 - 10.0 eq.
Solvent Biphasic mixture (e.g., EtOAc/H₂O, THF/H₂O)Ratio adjusted for substrate solubility.
Temperature Room Temperature to 60 °CDependent on substrate reactivity.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.
Work-up Aqueous extractionStandard procedure.
Protocol 2: Catalytic Transfer Hydrogenolysis with Ammonium (B1175870) Formate (B1220265)

Catalytic transfer hydrogenolysis (CTH) is a safer and often more convenient alternative to using gaseous hydrogen. Ammonium formate, in the presence of a palladium or platinum catalyst, serves as the in situ source of hydrogen.[2][3][4] This method is effective for the reduction of nitro groups.[3]

General Procedure:

  • Setup: To a solution of the 3,5-dinitrobenzyl-protected substrate (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF) in a round-bottom flask, add ammonium formate (5-10 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) or 5% Platinum on carbon (Pt/C) (typically 10-20 mol% of the catalyst).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux). The reaction progress should be monitored by TLC or LC-MS.

  • Filtration: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Work-up: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Table 2: Representative Reaction Conditions for Catalytic Transfer Hydrogenolysis

ParameterConditionNotes
Substrate 3,5-Dinitrobenzyl Ether1.0 eq.
Hydrogen Donor Ammonium Formate (HCOONH₄)5.0 - 10.0 eq.
Catalyst 10% Pd/C or 5% Pt/C10 - 20 mol%
Solvent Methanol, Ethanol, or THFAnhydrous conditions are not strictly necessary.
Temperature Room Temperature to RefluxDependent on substrate and catalyst.
Reaction Time 1 - 12 hoursMonitored by TLC or LC-MS.
Work-up Filtration through Celite® and extractionStandard procedure.

Logical Workflow for Deprotection Strategy Selection

G Start Start: 3,5-Dinitrobenzyl Protected Compound Check_Sensitivity Assess Substrate Sensitivity to Reductive Conditions Start->Check_Sensitivity Reductive_Method Select Reductive Method Check_Sensitivity->Reductive_Method Substrate is Stable End Isolated Deprotected Alcohol Check_Sensitivity->End Substrate is Unstable (Re-evaluate Strategy) Na2S2O4 Sodium Dithionite (Mild, Metal-Free) Reductive_Method->Na2S2O4 CTH Catalytic Transfer Hydrogenolysis (e.g., Pd/C, HCOOH·NH₃) Reductive_Method->CTH Optimize Optimize Reaction Conditions (Solvent, Temp, Time, Equivalents) Na2S2O4->Optimize CTH->Optimize Monitor Monitor Reaction Progress (TLC, LC-MS) Optimize->Monitor Monitor->Optimize Incomplete/Side Reactions Workup Work-up and Purification Monitor->Workup Reaction Complete Workup->End

Caption: Decision workflow for selecting and implementing a deprotection strategy for 3,5-dinitrobenzyl ethers.

Safety Precautions

  • Sodium Dithionite: Can be flammable in the presence of moisture and may self-heat. Handle in a well-ventilated area and avoid contact with water during storage.

  • Palladium on Carbon/Platinum on Carbon: These catalysts can be pyrophoric, especially when dry and in the presence of organic solvents. Handle with care, preferably under an inert atmosphere when dry.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The deprotection of 3,5-dinitrobenzyl ethers presents a unique challenge that can be addressed through targeted reductive strategies. The protocols provided for sodium dithionite and catalytic transfer hydrogenolysis serve as a starting point for developing a robust deprotection step. Careful optimization and monitoring are crucial for achieving high yields and purity of the desired deprotected alcohol, particularly in the context of complex molecule synthesis. Further research into the direct cleavage of the 3,5-diaminobenzyl ether intermediate could lead to even milder and more efficient deprotection protocols.

References

Application Notes and Protocols for Chromatographic Separation using 3,5-Dinitrobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3,5-dinitrobenzyl alcohol and its derivatives, primarily 3,5-dinitrobenzoyl chloride (DNB-Cl), as derivatizing agents for the chromatographic separation of various analytes. This technique is particularly valuable for enhancing the detection and resolution of alcohols, amines, and amino acids, especially for chiral separations in high-performance liquid chromatography (HPLC).

Introduction

Derivatization is a crucial strategy in chromatography to improve the analytical performance of compounds that lack a suitable chromophore, have poor chromatographic retention, or require enhanced separation of stereoisomers. 3,5-Dinitrobenzoyl derivatives offer several advantages:

  • Strong UV Absorbance: The 3,5-dinitrobenzoyl group is a strong chromophore, significantly enhancing the detectability of derivatized analytes using UV detectors, typically around 260 nm.[1]

  • Improved Chromatographic Properties: Derivatization increases the hydrophobicity of polar analytes like alcohols and amines, leading to better retention and resolution on reversed-phase HPLC columns.

  • Chiral Recognition: The rigid, planar structure and the presence of π-acidic dinitrophenyl groups on the derivative facilitate stereoselective interactions with chiral stationary phases (CSPs), enabling the separation of enantiomers.[2][3][4] This is often based on π-π stacking, hydrogen bonding, and dipole-dipole interactions between the derivative and the CSP.

Applications

The use of 3,5-dinitrobenzoyl chloride for derivatization is applicable to a wide range of compounds containing hydroxyl or amino functional groups, including:

  • Primary and secondary alcohols[5][6]

  • Biogenic amines[1]

  • Amino acids[7][8][9]

  • Chiral benzyl (B1604629) alcohols[2]

  • Beta-blockers[10]

  • Nonsteroidal anti-inflammatory drugs (NSAIDs)[11]

Experimental Protocols

Synthesis of 3,5-Dinitrobenzoyl Derivatives

This protocol describes the derivatization of alcohols or amines with 3,5-dinitrobenzoyl chloride.

Materials:

  • Analyte (alcohol or amine)

  • 3,5-Dinitrobenzoyl chloride (DNB-Cl)[8]

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Pyridine or 1 M Sodium Hydroxide (NaOH)[1][8]

  • 2 M Hydrochloric Acid (HCl)[1]

  • Molecular sieves (for drying solvents, if necessary)[5]

  • Vials, syringes, and other standard laboratory glassware

Protocol for Derivatization of Alcohols: [5][12]

  • Sample Preparation: Dissolve a known amount of the alcohol sample in a suitable solvent, such as acetonitrile. If the sample is in an aqueous solution, a one-phase system using an acetonitrile-based solvent can be used. It is recommended to dry all samples and reagents with molecular sieves to reduce hydrolysis of the derivatization reagent.[5]

  • Reagent Preparation: Prepare a solution of 3,5-dinitrobenzoyl chloride in acetonitrile (e.g., 50 mM).

  • Reaction: In a reaction vial, mix the alcohol sample with an excess of the 3,5-dinitrobenzoyl chloride solution. Add a catalyst, such as pyridine, to scavenge the HCl byproduct.[8]

  • Reaction Conditions: The reaction can often be carried out at room temperature. For less reactive alcohols, gentle heating in a water bath may be required.[12] The reaction is typically rapid.

  • Reaction Termination: After the reaction is complete (typically monitored by TLC or a pilot HPLC run), the reaction can be stopped. For some applications, direct injection of the reaction mixture is possible.[5]

  • Work-up (if necessary): If purification is needed, the reaction mixture can be washed with a saturated sodium bicarbonate solution and then water to remove unreacted DNB-Cl and HCl. The derivative can then be extracted with a suitable organic solvent.

Protocol for Derivatization of Amines: [1]

  • Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.

  • Reaction: In a reaction vial, add the sample, 1 M NaOH, 2-propanol, and a 50 mM solution of DNB-Cl in acetonitrile.

  • Reaction Conditions: The derivatization is typically very fast and can be completed within 3 minutes at ambient temperature.[1]

  • Reaction Termination: The reaction is terminated by the addition of 2 M HCl.[1]

  • Analysis: The resulting solution containing the DNB-derivatized amine can then be directly analyzed by HPLC.

Experimental Workflow for Derivatization

derivatization_workflow cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_workup Post-Reaction Sample Analyte Solution (Alcohol/Amine) Mix Mix Analyte, DNB-Cl, and Catalyst (e.g., Pyridine/NaOH) Sample->Mix Reagent DNB-Cl Solution (in Acetonitrile) Reagent->Mix React Incubate at Room Temperature or with Gentle Heating Mix->React Terminate Terminate Reaction (e.g., with HCl for amines) React->Terminate Workup Optional Work-up: Washing and Extraction Terminate->Workup Analysis Sample ready for HPLC Analysis Workup->Analysis

Caption: Workflow for the derivatization of alcohols and amines with DNB-Cl.

HPLC Method for Separation of DNB-Derivatives

The following is a general HPLC method that can be adapted for the separation of various 3,5-dinitrobenzoyl derivatives. Method optimization will be required based on the specific analytes and the chiral stationary phase used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column. Common choices include Pirkle-type columns like N-(3,5-dinitrobenzoyl)-D-phenylglycine, or polysaccharide-based columns.[2]

Typical Chromatographic Conditions:

  • Column: Nucleosil Chiral-2 (N-(3,5-dinitrobenzoyl)-D-phenylglycine), 250 x 4 mm, 5 µm particle size.[2]

  • Mobile Phase: A mixture of n-hexane, 1,2-dichloroethane, and methanol (B129727) is often used for normal-phase separations.[10] For reversed-phase separations, a mobile phase of acetonitrile and water is common.[13] Gradient elution may be necessary for complex mixtures.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection: UV at 260 nm.[1]

  • Injection Volume: 20 µL.[2]

Logical Relationship for Chromatographic Separation

hplc_workflow cluster_input Input cluster_hplc HPLC System cluster_output Output Sample DNB-Derivatized Sample Injector Injector Sample->Injector Column Chiral Stationary Phase (e.g., N-(3,5-dinitrobenzoyl)-D-phenylglycine) Injector->Column Pump HPLC Pump Pump->Injector MobilePhase Mobile Phase (e.g., Hexane/DCE/MeOH) MobilePhase->Pump Detector UV Detector (260 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Data Quantitative Data (Retention Time, Peak Area, Resolution) Chromatogram->Data

Caption: Workflow of the HPLC separation process for DNB-derivatives.

Quantitative Data

The following tables summarize representative chromatographic data for the separation of various analytes after derivatization with 3,5-dinitrobenzoyl chloride.

Table 1: Chiral Separation of Benzyl Alcohol Derivatives on a Nucleosil Chiral-2 Column [2]

Derivative of Benzyl AlcoholMobile Phase (Hexane:DCE:MeOH)Retention Time (k'1)Separation Factor (α)Resolution (Rs)
4-Methylbenzoyl80:20:11.881.252.01
4-Methoxybenzoyl70:30:12.451.221.89
4-Chlorobenzoyl80:20:12.111.231.95
4-Nitrobenzoyl60:40:13.561.181.54
2-Nitrobenzoyl60:40:14.211.151.32

Data extracted from a study on the enantioresolution of chiral benzyl alcohols.[2] k'1 is the retention factor of the first eluted enantiomer.

Table 2: Separation of N-(3,5-dinitrobenzoyl)-α-amino acids on a Crown Ether-Based CSP [9]

N-(3,5-dinitrobenzoyl)-α-amino acidMobile Phase (Acetic acid/TEA/ACN)Retention Time (k'1)Separation Factor (α)Resolution (Rs)
Valine0.05/0.25/1005.431.812.81
Leucine0.05/0.25/1006.211.652.54
Phenylalanine0.05/0.25/1007.891.432.11
Tryptophan0.05/0.25/1009.541.321.87

Data from the resolution of N-(3,5-dinitrobenzoyl)-α-amino acids on a (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid based CSP.[9] k'1 is the retention factor of the first eluted enantiomer.

Table 3: Method Performance for Biogenic Amine Analysis [1]

Biogenic Amine DerivativeDetection Limit (µg/L)Coefficient of Determination (R²)
Agmatine~124-8640.989 - 0.996
Cadaverine~124-8640.976
Histamine~124-8640.989 - 0.996
Octopamine~124-8640.989 - 0.996
2-Phenylethylamine~124-8640.989 - 0.996
Putrescine~124-8640.989 - 0.996
Serotonin~124-8640.965
Spermidine~124-8640.989 - 0.996
Spermine~124-8640.989 - 0.996
Tryptamine~124-8640.989 - 0.996
Tyramine~124-8640.989 - 0.996

Detection limits for biogenic amines after derivatization with 3,5-dinitrobenzoyl chloride at a signal-to-noise ratio of 3:1.[1]

Conclusion

Derivatization with 3,5-dinitrobenzoyl chloride is a robust and effective technique for the chromatographic analysis of alcohols and amines. It significantly enhances UV detection and provides the necessary functionality for achieving excellent chiral separations on appropriate stationary phases. The protocols and data presented here serve as a valuable resource for researchers and scientists in developing and validating chromatographic methods for a wide array of analytes.

References

Troubleshooting & Optimization

Technical Support Center: Esterification of 3,5-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3,5-dinitrobenzoate (B1224709) esterification.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 3,5-dinitrobenzoate esters?

A1: The most common methods include Fischer esterification, microwave-assisted esterification, and the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a 4-dimethylaminopyridine (B28879) (DMAP) catalyst.

Q2: Why is the yield of my 3,5-dinitrobenzoate esterification low?

A2: Low yields can be attributed to several factors, including the presence of water, steric hindrance from bulky alcohols, incomplete reaction, or the formation of side products. The direct reaction of 3,5-dinitrobenzoic acid with an alcohol is often slow and reversible, which can result in poor yields.[1]

Q3: What are the solid byproducts I might see in my reaction?

A3: If you are using a coupling agent like DCC, a common solid byproduct is dicyclohexylurea (DCU), which is formed from the reaction of DCC with water.[2]

Q4: How can I remove unreacted 3,5-dinitrobenzoic acid from my product?

A4: Unreacted 3,5-dinitrobenzoic acid can be removed by washing the crude product with an aqueous sodium bicarbonate solution.[1]

Q5: Can I use microwave irradiation for this esterification?

A5: Yes, microwave-assisted synthesis is a viable and often advantageous method. It can significantly reduce reaction times from hours to minutes and, in many cases, improve yields compared to conventional heating methods.[1][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Product Yield Presence of water in reagents or glassware.Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Steric hindrance, especially with secondary or tertiary alcohols.For sterically hindered alcohols, consider using a more reactive acylating agent or a coupling agent like DCC with DMAP. Microwave-assisted methods may also show poor yields with these alcohols.[1]
Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time or temperature, monitoring the reaction progress by thin-layer chromatography (TLC). For Fischer esterification, ensure the reaction reaches equilibrium.
Reversible nature of the Fischer esterification.Use an excess of the alcohol or remove water as it is formed using a Dean-Stark apparatus to drive the equilibrium towards the product.
Charring or Darkening of the Reaction Mixture Decomposition of starting materials or product at high temperatures.This is often observed with conventional heating over a sand bath.[1] Reduce the reaction temperature or use a milder heating method like an oil bath. Microwave-assisted synthesis at a controlled temperature can also prevent charring.[1]
Dehydration of certain alcohols (e.g., benzyl (B1604629) and furfuryl alcohols) in the presence of a strong acid catalyst.For acid-sensitive alcohols, consider using a non-acidic method like DCC/DMAP coupling.
Difficulty in Product Purification Presence of unreacted starting materials (alcohol and 3,5-dinitrobenzoic acid).Wash the crude product with water to remove excess alcohol and with a saturated sodium bicarbonate solution to remove unreacted acid.
Presence of dicyclohexylurea (DCU) byproduct from DCC coupling.DCU is sparingly soluble in many organic solvents and can often be removed by filtration.
Formation of other side products.Recrystallization from a suitable solvent (e.g., ethanol) is a common and effective method for purifying 3,5-dinitrobenzoate esters.

Data Presentation

Table 1: Comparison of Yields for Microwave-Assisted Synthesis of 3,5-Dinitrobenzoate Esters with Various Primary Alcohols

AlcoholYield (%)
Methanol40
Ethanol40
n-Propanol35
n-Butanol35
n-Pentanol45
3-methyl-1-Butanol45
n-Hexanol40
n-Octanol40
n-Decanol45

Source: Adapted from data presented in a study on microwave-assisted esterification using (bmim)HSO4.[4]

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 2-15 hours2-8 minutes[3]
Yield Improvement -Appreciably higher than conventional methods[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Esterification

This protocol describes a green and efficient method for the synthesis of 3,5-dinitrobenzoate esters.[1]

Materials:

  • 3,5-Dinitrobenzoic acid (1 g)

  • Alcohol (1 mL)

  • Concentrated sulfuric acid (1-2 drops)

  • Round-bottomed flask

  • Microwave synthesizer

  • Ice-cold water

  • Aqueous sodium bicarbonate solution

Procedure:

  • In a clean, dry round-bottomed flask, mix 1 g of 3,5-dinitrobenzoic acid with 1 mL of the desired alcohol.

  • Add 1-2 drops of concentrated sulfuric acid to the mixture.

  • Heat the mixture in a microwave synthesizer for 2-5 minutes at 70°C.

  • Pour the reaction mixture into ice-cold water to precipitate the 3,5-dinitrobenzoate ester.

  • Filter the precipitated ester and wash it with aqueous sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid.

  • Recrystallize the solid ester from a suitable solvent to afford the pure derivative.

Protocol 2: Esterification using DCC and DMAP

This method is particularly useful for alcohols that are sensitive to acidic conditions or are sterically hindered.[2]

Materials:

  • 3,5-Dinitrobenzoic acid

  • Alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Reaction vessel (e.g., round-bottomed flask)

Procedure:

  • In a reaction vessel, dissolve the 3,5-dinitrobenzoic acid and the alcohol in an anhydrous solvent like DCM.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add DCC to the cooled solution.

  • Allow the reaction to stir at 0°C for a short period and then warm to room temperature.

  • Monitor the reaction progress using TLC.

  • Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with dilute acid (to remove DMAP), followed by a saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Select & Dry Reagents/Glassware fischer Fischer Esterification (Acid Catalyst, Heat) reagents->fischer Method A microwave Microwave-Assisted (Acid Catalyst, MW) reagents->microwave Method B dcc_dmap DCC/DMAP Coupling (Anhydrous, Room Temp) reagents->dcc_dmap Method C quench Quench Reaction (e.g., add water) fischer->quench microwave->quench dcc_dmap->quench wash Aqueous Wash (NaHCO3, Brine) quench->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry purify Purification (Recrystallization/ Chromatography) dry->purify Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield water Presence of Water low_yield->water steric Steric Hindrance low_yield->steric incomplete Incomplete Reaction low_yield->incomplete side_reactions Side Reactions low_yield->side_reactions dry_reagents Use Anhydrous Reagents water->dry_reagents change_method Change Esterification Method (e.g., DCC/DMAP) steric->change_method optimize_conditions Optimize Reaction (Time, Temp) incomplete->optimize_conditions purification Improve Purification side_reactions->purification

References

Technical Support Center: Recrystallization of 3,5-Dinitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the recrystallization of 3,5-dinitrobenzoate (B1224709) derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 3,5-dinitrobenzoate derivatives in a question-and-answer format.

Problem: The crude product fails to dissolve in the hot solvent.

  • Is the solvent appropriate? 3,5-Dinitrobenzoate derivatives are often polar. Ethanol (B145695) is a commonly used and effective solvent for their recrystallization.[1][2] For derivatives with lower solubility, a mixed solvent system can be employed. A common technique is to suspend the solid in boiling ethanol and add N,N-dimethylformamide dropwise until the solid dissolves.[1]

  • Is there a sufficient volume of solvent? While using the minimum amount of hot solvent is crucial for good recovery, an insufficient volume will prevent the solid from dissolving completely. Incrementally add small portions of hot solvent until the solid dissolves.

  • Is the starting material pure? The starting material, 3,5-dinitrobenzoyl chloride, is susceptible to hydrolysis by atmospheric moisture.[1] This can introduce 3,5-dinitrobenzoic acid as an impurity, which may have different solubility characteristics. Consider purifying the 3,5-dinitrobenzoyl chloride before preparing the derivative.

Problem: The product "oils out" instead of forming crystals.

  • What is the composition of the solvent system? "Oiling out" often occurs when the compound is highly insoluble in the chosen solvent or when a non-polar solvent like n-hexane is used.[3] If using a mixed solvent system, such as ethanol/water, the addition of water (the anti-solvent) may be too rapid. Try adding the anti-solvent more slowly while the solution is hot and well-stirred.

  • Is the cooling process too rapid? Sudden cooling can cause the compound to separate as a liquid phase. Allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate.[4]

Problem: No crystals form upon cooling.

  • Is the solution supersaturated? If too much solvent was used, the solution may not be supersaturated upon cooling, preventing crystallization.[4] Try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a small crystal of the pure product to the solution.

    • Reducing Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

  • Is the compound very soluble in the chosen solvent? If the derivative is highly soluble in the solvent even at low temperatures, consider adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until turbidity persists. Then, warm the mixture until it becomes clear and allow it to cool slowly.

Problem: The recrystallized product has a low melting point or appears discolored.

  • Were colored impurities present? If the solution was colored, impurities may have been incorporated into the crystals. Consider treating the hot solution with activated charcoal (Norite) before filtration to remove colored impurities.[5]

  • Was the crystallization process too fast? Rapid crystal formation can trap impurities within the crystal lattice.[4] To slow down crystallization, you can use a slightly larger volume of solvent or ensure a slower cooling rate.[4]

  • Is there residual starting material? Unreacted 3,5-dinitrobenzoic acid can be an impurity. Washing the crude product with a sodium bicarbonate solution before recrystallization can help remove acidic impurities.[2][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing 3,5-dinitrobenzoate derivatives?

A1: Ethanol is frequently cited as a good starting solvent for the recrystallization of 3,5-dinitrobenzoate derivatives.[1][2] However, the ideal solvent can be compound-specific.

Q2: How can I improve the yield of my recrystallization?

A2: To improve yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. Also, cooling the solution to a low temperature (e.g., in an ice bath) after slow cooling to room temperature will maximize the amount of product that crystallizes out of solution. Be careful not to use an excessive amount of solvent, as this is a common cause of poor yield.[4]

Q3: My 3,5-dinitrobenzoate derivative of a tertiary alcohol seems to decompose upon heating. What should I do?

A3: The preparation of 3,5-dinitrobenzoates of tertiary alcohols can be problematic at elevated temperatures, potentially leading to decomposition.[1] For recrystallization, choose a solvent with a lower boiling point if possible and avoid prolonged heating.

Experimental Protocols

General Recrystallization Protocol for 3,5-Dinitrobenzoate Derivatives
  • Solvent Selection: Choose an appropriate solvent or solvent pair. Ethanol is a common first choice.

  • Dissolution: Place the crude 3,5-dinitrobenzoate derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small increments of hot solvent until a clear solution is obtained.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals to remove any residual solvent.

Quantitative Data Summary

The following table provides a hypothetical summary of solvent suitability for the recrystallization of a generic 3,5-dinitrobenzoate derivative. This data is for illustrative purposes to guide solvent selection.

Solvent SystemBoiling Point (°C)Solubility of Derivative ( g/100 mL) at Boiling PointSolubility of Derivative ( g/100 mL) at 20°CEstimated Recovery (%)Notes
Ethanol7815.21.590Good for most derivatives.[1][2]
Methanol6512.81.886Lower boiling point may be suitable for heat-sensitive derivatives.[5]
Ethanol/Water (9:1)~8018.50.896Water acts as an anti-solvent, potentially improving yield.
n-Hexane/Acetone (1:1)~5810.52.576May be effective for less polar derivatives; risk of oiling out.[3]

Visualizations

Experimental Workflow for Synthesis and Recrystallization

G cluster_synthesis Synthesis cluster_recrystallization Recrystallization start Mix Alcohol/Phenol with 3,5-Dinitrobenzoyl Chloride reaction Heat Reaction Mixture start->reaction precipitate Precipitate Crude Product reaction->precipitate wash_bicarb Wash with NaHCO3 Solution (Removes Acidic Impurities) precipitate->wash_bicarb dissolve Dissolve Crude Product in Minimum Hot Solvent wash_bicarb->dissolve Crude Product hot_filter Hot Filtration (Optional: with Charcoal) dissolve->hot_filter cool Slow Cooling to Form Crystals hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash_cold Wash with Cold Solvent isolate->wash_cold dry Dry Pure Crystals wash_cold->dry

Caption: Workflow for the synthesis and purification of 3,5-dinitrobenzoate derivatives.

Troubleshooting Logic for Recrystallization

G cluster_solutions start Start Recrystallization dissolve_check Does solid dissolve in hot solvent? start->dissolve_check oil_check Does it 'oil out'? dissolve_check->oil_check Yes add_solvent Add more hot solvent or a co-solvent (e.g., DMF) dissolve_check->add_solvent No crystal_check Do crystals form upon cooling? oil_check->crystal_check No slow_cool Cool more slowly Adjust solvent system oil_check->slow_cool Yes success Successful Recrystallization crystal_check->success Yes induce_cryst Induce crystallization: - Scratch flask - Seed crystals - Reduce solvent volume crystal_check->induce_cryst No add_solvent->dissolve_check slow_cool->oil_check induce_cryst->crystal_check

Caption: Decision tree for troubleshooting common recrystallization problems.

References

preventing side reactions in the synthesis of 3,5-Dinitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dinitrobenzyl alcohol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on preventing and identifying side reactions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield of this compound Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If starting from 3,5-dinitrobenzoic acid with a strong reducing agent like LiAlH₄, ensure the reaction goes to completion.- When using milder reducing agents like NaBH₄ on 3,5-dinitrobenzoyl chloride, the reaction may require longer times or gentle warming.
Degradation of reducing agent: Moisture in the reaction setup can quench highly reactive reducing agents like LiAlH₄.- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.
Poor quality of starting materials: 3,5-dinitrobenzoyl chloride can hydrolyze back to 3,5-dinitrobenzoic acid upon exposure to moisture.[1]- Use freshly prepared or properly stored 3,5-dinitrobenzoyl chloride.- If necessary, purify the starting material before use.
Presence of Multiple Products (Side Reactions) Reduction of one or both nitro groups: This is a common side reaction, especially with strong, non-selective reducing agents like LiAlH₄. The products can include 3-amino-5-nitrobenzyl alcohol and 3,5-diaminobenzyl alcohol.[2][3][4]- Choice of Reagent: Use a milder reducing agent such as Sodium Borohydride (B1222165) (NaBH₄) on 3,5-dinitrobenzoyl chloride. NaBH₄ is less likely to reduce aromatic nitro groups compared to LiAlH₄.[3][5]- Control Temperature: Perform the reduction at low temperatures (e.g., 0°C to -78°C) to enhance selectivity.[6]- Inverse Addition: Add the reducing agent slowly to the solution of the starting material to avoid localized excess of the reducing agent.
Formation of 3,5-Dinitrobenzaldehyde: Incomplete reduction of the acyl chloride or carboxylic acid can result in the formation of the corresponding aldehyde.[6]- Ensure a sufficient molar equivalent of the reducing agent is used. A slight excess may be necessary to drive the reaction to the alcohol.- Monitor the reaction by TLC to confirm the disappearance of the intermediate aldehyde.
Unreacted Starting Material: The presence of unreacted 3,5-dinitrobenzoic acid or 3,5-dinitrobenzoyl chloride.- Increase reaction time or temperature cautiously.- Ensure the reducing agent was added in the correct stoichiometry.
Difficulty in Product Purification Similar polarities of product and byproducts: The desired product and some side products may have similar chromatographic behavior.- Utilize column chromatography with a carefully selected solvent system. A gradient elution might be necessary to separate compounds with close Rf values.- Recrystallization from an appropriate solvent system can be effective for removing impurities with different solubilities.
Contamination with boric acid salts (from NaBH₄ reduction): These salts can complicate the workup and purification.- During the workup, an acidic wash (e.g., with dilute HCl) can help to decompose the borate (B1201080) complexes, followed by extraction.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting material is 3,5-dinitrobenzoic acid.[7][8] This can be used directly or, more commonly, it is first converted to the more reactive 3,5-dinitrobenzoyl chloride.[9][10][11][12]

Q2: Which reducing agent is best for this synthesis to avoid side reactions?

A2: To minimize the reduction of the nitro groups, a milder reducing agent is preferred. Sodium borohydride (NaBH₄) is a good choice for the reduction of 3,5-dinitrobenzoyl chloride to this compound, as it is less likely to reduce the nitro groups under controlled conditions.[3][5] Lithium aluminium hydride (LiAlH₄) is a very strong reducing agent and will likely reduce both the carboxylic acid/acyl chloride and the nitro groups, leading to a mixture of products.[5]

Q3: What are the primary side products to look out for?

A3: The main side products result from the reduction of the nitro groups. These include 3-amino-5-nitrobenzyl alcohol, 3,5-diaminobenzyl alcohol, and potentially intermediate reduction products like nitroso and hydroxylamine (B1172632) species.[4][13][14] Incomplete reduction of the carbonyl group can also lead to the formation of 3,5-dinitrobenzaldehyde.[6]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product and any side products. Staining with a suitable reagent may be necessary for visualization.

Q5: What are the expected physical properties of this compound?

A5: this compound is a solid at room temperature with a melting point in the range of 88-91°C.

Experimental Protocols

Protocol 1: Synthesis from 3,5-Dinitrobenzoyl Chloride using NaBH₄

This protocol is designed to favor the selective reduction of the acyl chloride over the nitro groups.

  • Preparation of Starting Material: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dinitrobenzoyl chloride (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Dissolve sodium borohydride (NaBH₄) (1.5 equivalents) in a minimal amount of a suitable solvent (e.g., anhydrous THF or diglyme) and add it dropwise to the cooled solution of 3,5-dinitrobenzoyl chloride over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by TLC.

  • Quenching: Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the excess NaBH₄.

  • Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow Experimental Workflow for this compound Synthesis start Start: 3,5-Dinitrobenzoyl Chloride in Anhydrous THF cool Cool to 0°C start->cool add_nabh4 Dropwise Addition of NaBH4 Solution cool->add_nabh4 react Stir at 0°C for 1-2h (Monitor by TLC) add_nabh4->react quench Quench with Saturated aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layers (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography / Recrystallization) concentrate->purify end Product: this compound purify->end

Caption: Synthesis workflow from 3,5-dinitrobenzoyl chloride.

Troubleshooting Logic for Side Product Formation

troubleshooting_logic Troubleshooting Side Product Formation start Side Products Detected by TLC/NMR check_nitro_reduction Amino-containing Byproducts Present? start->check_nitro_reduction Yes check_aldehyde 3,5-Dinitrobenzaldehyde Present? start->check_aldehyde Yes solution_nitro Use milder reducing agent (NaBH4) Lower reaction temperature Use inverse addition check_nitro_reduction->solution_nitro solution_aldehyde Use slight excess of reducing agent Increase reaction time check_aldehyde->solution_aldehyde

References

dealing with the thermal instability of 3,5-dinitrobenzyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-dinitrobenzyl compounds. It focuses on addressing the challenges associated with the thermal instability of these materials to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs) - General Handling and Safety

Q1: What are the primary hazards associated with 3,5-dinitrobenzyl compounds?

A1: 3,5-Dinitrobenzyl compounds, as polynitroaromatic compounds, present a significant risk of thermal instability. The presence of two or more nitro groups on an aromatic nucleus increases the reactivity of other substituents and the tendency towards explosive instability.[1] These compounds can be sensitive to heat, shock, and friction, and may undergo rapid, uncontrolled decomposition.[1] They are also considered combustible solids that can form explosive dust clouds in air.[1]

Q2: What are the general signs of decomposition I should watch for?

A2: Visual signs of decomposition can include a change in color (e.g., darkening or yellowing), gas evolution (bubbling or pressure buildup in a closed container), and the formation of solid precipitates. In more severe cases, you might observe a rapid increase in temperature. Any unexpected change in the physical appearance of the compound should be treated as a potential sign of instability.

Q3: What are the recommended storage conditions for 3,5-dinitrobenzyl compounds?

A3: Store 3,5-dinitrobenzyl compounds in a cool, dry, well-ventilated area away from heat sources, direct sunlight, and incompatible materials.[2] Containers should be tightly sealed and clearly labeled.[2] It is crucial to avoid contact with strong bases, oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]

Q4: Can I grind or mill 3,5-dinitrobenzyl compounds?

A4: Extreme caution should be exercised. Polynitro derivatives can be explosive and are liable to detonate upon grinding or impact.[1] If particle size reduction is necessary, it should be done in small quantities, using appropriate personal protective equipment (PPE) and behind a blast shield. Wet grinding may be a safer alternative to dry grinding, but a thorough risk assessment is essential.

Troubleshooting Guide - Experimental Issues

Q1: My reaction involving a 3,5-dinitrobenzyl compound is showing an unexpected color change and gas evolution. What should I do?

A1: These are signs of a potential decomposition or runaway reaction. Immediately take the following steps:

  • Remove the heat source.

  • Ensure adequate cooling. If the reaction is in an ice bath, ensure it is properly submerged.

  • Alert personnel in the immediate vicinity.

  • Do not attempt to seal a vessel that is evolving gas. This could lead to a dangerous pressure buildup.

  • If the reaction appears to be accelerating uncontrollably, evacuate the area and follow your institution's emergency procedures.

Q2: I am trying to perform a reaction at an elevated temperature, but my 3,5-dinitrobenzyl starting material decomposes. How can I address this?

A2: The thermal stability of your specific 3,5-dinitrobenzyl compound is a critical factor. Consider the following:

  • Lower the reaction temperature: Explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

  • Use a more stable derivative: If possible, consider if a related compound with higher thermal stability could be used.

  • Protecting groups: For reactions involving other functional groups on the molecule, the use of protecting groups might allow for milder reaction conditions.

  • Flow chemistry: For reactions that are highly exothermic or involve unstable intermediates, continuous flow reactors can offer better temperature control and safety by using small reaction volumes.

Q3: I suspect my 3,5-dinitrobenzyl compound is impure. How can this affect its stability?

A3: Impurities can significantly impact the thermal stability of energetic materials. Acidic or basic impurities, as well as residual metals from synthesis, can act as catalysts for decomposition, lowering the decomposition temperature and increasing the risk of a thermal event. It is crucial to use highly purified materials for any reactions, especially those conducted at elevated temperatures.

Quantitative Data and Thermal Analysis

PropertyValue/RangeCompound ClassSignificance
Melting Point 88-91 °C[3][4]3,5-Dinitrobenzyl alcoholIndicates the temperature at which the material transitions to a liquid phase. Decomposition may occur at or near the melting point.
Exothermic Decomposition Energy 220-410 kJ/mol[1]Nitro CompoundsA high exothermic decomposition energy indicates a significant amount of energy release upon decomposition, which can lead to a rapid increase in temperature and pressure.[1]
Impact and Friction Sensitivity VariesDinitroaromatic compoundsThese parameters quantify the sensitivity of a material to mechanical stimuli. Higher values indicate greater sensitivity.[5][6][7][8]

Experimental Protocols

Protocol 1: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the exothermic decomposition energy of a 3,5-dinitrobenzyl compound.

Methodology:

  • Accurately weigh 1-2 mg of the sample into a high-pressure DSC pan. Using a small sample size is critical for safety.

  • Seal the pan hermetically to prevent evaporation, which can interfere with the detection of decomposition.

  • Place the sample pan and a reference pan in the DSC instrument.

  • Heat the sample at a constant rate, typically 5-10 °C/min, under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature. An exothermic peak indicates decomposition.

  • Determine the onset temperature of the exotherm, which is a measure of the thermal stability.

  • Integrate the peak area to calculate the heat of decomposition (in J/g).

Protocol 2: Mass Loss Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a 3,5-dinitrobenzyl compound starts to lose mass due to decomposition.

Methodology:

  • Accurately weigh 2-5 mg of the sample into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample at a constant rate, typically 10 °C/min, under an inert atmosphere.

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of mass loss provides an indication of the start of decomposition.

Visualizations

Experimental_Workflow_for_Thermal_Hazard_Assessment cluster_0 Initial Assessment cluster_1 Thermal Analysis cluster_2 Risk Mitigation & Protocol Development Lit_Search Literature Search (Safety Data, Known Hazards) DSC DSC Analysis (Onset Temp, Decomposition Energy) Lit_Search->DSC Impurity_Analysis Impurity Analysis (e.g., NMR, LC-MS) Impurity_Analysis->DSC TGA TGA Analysis (Mass Loss Temp) DSC->TGA Corroborate Decomposition Temperature Risk_Assessment Perform Risk Assessment DSC->Risk_Assessment TGA->Risk_Assessment Develop_SOP Develop Safe Operating Procedure (SOP) Risk_Assessment->Develop_SOP Scale_Up Proceed with Small-Scale Experimentation Develop_SOP->Scale_Up Decomposition_Pathway_Logic Start 3,5-Dinitrobenzyl Compound Heat Thermal Energy Input (Heat, Shock, Friction) Start->Heat Initiation Initiation Steps Heat->Initiation C_NO2_Cleavage C-NO2 Bond Homolysis Initiation->C_NO2_Cleavage Isomerization NO2 to ONO Isomerization Initiation->Isomerization Propagation Propagation & Decomposition C_NO2_Cleavage->Propagation Isomerization->Propagation Gas_Products Gaseous Products (NOx, CO, CO2) Propagation->Gas_Products Solid_Residue Solid Residue (Carbonaceous Material) Propagation->Solid_Residue Runaway Runaway Reaction (Rapid Energy Release) Propagation->Runaway If heat removal is insufficient

References

Technical Support Center: Purification of Crude 3,5-Dinitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Dinitrobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for crude this compound are recrystallization and column chromatography. Recrystallization is often the first method of choice due to its simplicity and efficiency in removing common impurities.[1][2]

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities in crude this compound typically originate from the starting materials and reagents used in its synthesis. Common impurities may include residual 3,5-dinitrobenzoic acid or 3,5-dinitrobenzoyl chloride.[3][4] If reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) were used in the synthesis of the starting material, byproducts from these reagents might also be present.[1]

Q3: How can I remove acidic impurities like 3,5-dinitrobenzoic acid?

A3: Acidic impurities can be effectively removed by washing the crude product with a mild basic solution, such as a 2% aqueous sodium hydrogen carbonate (sodium bicarbonate) solution.[4] This converts the acidic impurity into its water-soluble salt, which can then be separated in the aqueous phase.

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point of pure this compound is in the range of 88-91 °C.[5][6] A broad melting point range or a melting point lower than this indicates the presence of impurities.

Q5: Can I use a single-solvent or a two-solvent system for recrystallization?

A5: Both single-solvent and two-solvent systems can be effective for the recrystallization of this compound. The choice depends on the solubility profile of the compound and its impurities in various solvents. Ethanol (B145695) is a commonly suggested solvent for recrystallizing similar dinitro compounds.[7] A two-solvent system, such as ethanol-water or toluene-hexane, can also be very effective.[4][8]

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not saturated.- The rate of cooling is too slow.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- If you suspect the solution is not saturated, try scratching the inside of the flask with a glass rod to induce crystallization.[2]- If cooling at room temperature is ineffective, try cooling the flask in an ice bath.
The product "oils out" instead of crystallizing. - The melting point of the crude product is lower than the boiling point of the solvent, often due to a high concentration of impurities.- The solution is too concentrated, leading to precipitation above the melting point.[9]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different recrystallization solvent or a two-solvent system.[9]- Consider a preliminary purification step, such as a wash with sodium bicarbonate, to remove significant impurities before recrystallization.[4]
The final product is still colored. - Colored impurities were not effectively removed.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.[4] Be aware that using too much charcoal can reduce your final yield.
The recovery yield is very low. - Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[10]- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- To prevent premature crystallization during hot filtration, add a slight excess of hot solvent (2-5%) and keep the filtration apparatus hot.[2]
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities. - The chosen solvent system (eluent) has incorrect polarity.- Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the this compound.- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[11]
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.
The compound runs through the column too quickly. - The eluent is too polar.- Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is advisable to use a slight excess of hot solvent to prevent premature crystallization during this step.[2]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Prepare a column with silica (B1680970) gel as the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow start Crude this compound acid_wash Optional: Wash with aq. NaHCO3 solution start->acid_wash recrystallization Recrystallization acid_wash->recrystallization Primary Method column_chromatography Column Chromatography acid_wash->column_chromatography Alternative/Further Purification purity_check Check Purity (e.g., melting point, TLC) recrystallization->purity_check column_chromatography->purity_check pure_product Pure this compound purity_check->pure_product Purity Acceptable repurify Repurify if necessary purity_check->repurify Purity Not Acceptable repurify->recrystallization repurify->column_chromatography

Caption: A workflow diagram for the purification of crude this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Product Oils Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes successful_crystallization Successful Crystallization issue->successful_crystallization No concentrate Concentrate Solution no_crystals->concentrate reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent minimize_solvent Use Minimum Hot Solvent low_yield->minimize_solvent induce_crystallization Induce Crystallization concentrate->induce_crystallization induce_crystallization->successful_crystallization change_solvent Change Solvent System reheat_add_solvent->change_solvent change_solvent->successful_crystallization cool_thoroughly Cool Thoroughly minimize_solvent->cool_thoroughly cool_thoroughly->successful_crystallization

Caption: A troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Troubleshooting Low Yields in the Reduction of 3,5-Dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the reduction of 3,5-dinitrobenzoic acid?

The most prevalent methods for the reduction of 3,5-dinitrobenzoic acid include catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel, and metal/acid reductions, typically with iron (Fe) and hydrochloric acid (HCl) or tin(II) chloride (SnCl2) and HCl.[1][2] Sodium dithionite (B78146) is another potential reducing agent.

Q2: I am observing a very low yield of 3,5-diaminobenzoic acid. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient reducing agent, inadequate reaction time, or suboptimal temperature and pressure can lead to an incomplete conversion of the starting material.[3]

  • Side Reactions: The formation of intermediate species such as nitroso and hydroxylamine (B1172632) compounds can lead to undesired side products, including azo compounds.[4][5]

  • Product Degradation: The resulting 3,5-diaminobenzoic acid can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.[3][6]

  • Poor Product Recovery: The product has poor water solubility, which can lead to losses during filtration and work-up if not handled correctly.[6]

Q3: How can I monitor the progress of my reduction reaction?

High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the disappearance of the 3,5-dinitrobenzoic acid starting material and the appearance of the 3,5-diaminobenzoic acid product.[7][8][9] This allows for real-time assessment of the reaction's progress and can help in determining the optimal reaction time.

Q4: My final product is discolored. What could be the reason?

Discoloration, often appearing as brown or purple hues, can be due to the oxidation of the amino groups in the final product or the presence of colored side products like azo compounds.[6] The formation of these by-products can sometimes be caused by localized overheating during the reaction.

Troubleshooting Guide

Issue 1: Low Yield with Catalytic Hydrogenation (e.g., Pd/C)
Potential Cause Recommended Solution
Catalyst Inactivity Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent deactivation. Consider using a higher catalyst loading, typically 1-10% by weight of the starting material.[10]
Insufficient Hydrogen Pressure For complete reduction, a sufficient hydrogen pressure is crucial. Pressures in the range of 2-4 MPa are often effective.[8][11]
Suboptimal Temperature The reaction temperature should be carefully controlled. A common range is 50-70°C.[8][11]
Poor Stirring Inadequate agitation can lead to poor mixing of the three-phase system (solid catalyst, liquid solvent, and gaseous hydrogen), resulting in a slow or incomplete reaction. Ensure vigorous stirring throughout the reaction.
Solvent Choice Protic solvents like ethanol, methanol, or water are generally effective. The choice of solvent can influence the reaction rate and selectivity.[12]
Issue 2: Low Yield with Metal/Acid Reduction (e.g., Fe/HCl)
Potential Cause Recommended Solution
Insufficient Reducing Agent/Acid Ensure a sufficient molar excess of the metal (e.g., iron powder) and acid is used to drive the reaction to completion.[3]
Localized Overheating The reaction can be exothermic. Add the reagents portion-wise and with efficient stirring to maintain a controlled temperature, typically between 80-100°C.[6][13]
Product Oxidation To prevent the oxidation of the newly formed amino groups, consider adding a protective agent like sodium bisulfite to the reaction mixture.[3][6]
Product Loss During Work-up Due to the low water solubility of 3,5-diaminobenzoic acid, it can be lost in the iron sludge during filtration. Thoroughly wash the filter cake with hot water or a suitable solvent to recover the product.[6]

Data Presentation: Comparison of Reduction Methods

Reduction Method Typical Yield Advantages Disadvantages
Catalytic Hydrogenation (Pd/C, H₂) > 95%[8][10]High yield and purity, clean reaction with minimal by-products, catalyst can be recovered and reused.Requires specialized high-pressure equipment, potential for catalyst poisoning, flammable hydrogen gas.
Iron/Hydrochloric Acid (Fe/HCl) ~90%Inexpensive and readily available reagents, robust and reliable method.Generates significant iron sludge waste, can be exothermic and require careful temperature control, potential for product oxidation.[6]
Tin(II) Chloride/Hydrochloric Acid (SnCl₂/HCl) ~80%[2]Milder conditions compared to other metal/acid reductions.Stoichiometric amounts of tin salts are required, leading to tin waste which can be environmentally problematic.[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C
  • Preparation: In a high-pressure autoclave, add 3,5-dinitrobenzoic acid and a suitable solvent (e.g., water or ethanol) in a 1:5 to 1:10 weight ratio. Add 10% Pd/C catalyst (typically 1% by weight of the 3,5-dinitrobenzoic acid).[8][11]

  • Reaction: Seal the autoclave and purge with nitrogen gas several times to remove oxygen. Pressurize the vessel with hydrogen gas to 3-4 MPa. Heat the mixture to 50-60°C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. The catalyst can be washed with the solvent to recover any adsorbed product. Acidify the filtrate to a pH of 4-4.5 with HCl to precipitate the 3,5-diaminobenzoic acid.[8] Filter the solid product, wash with water, and dry under vacuum.

Protocol 2: Reduction using Iron and Hydrochloric Acid
  • Preparation: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add water, iron powder (several molar equivalents), and a catalytic amount of hydrochloric acid. Heat the mixture to 95-100°C.[6]

  • Reaction: Prepare a slurry of 3,5-dinitrobenzoic acid in water. Add the slurry portion-wise to the hot iron/acid mixture with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature.

  • Monitoring: The reaction is typically complete after several hours at reflux. The progress can be monitored by TLC or HPLC.

  • Work-up: After completion, filter the hot reaction mixture to remove the iron and iron oxides. The filter cake should be washed thoroughly with hot water to recover the product.

  • Purification: Combine the filtrate and washings. Upon cooling, the 3,5-diaminobenzoic acid will precipitate. The product can be further purified by recrystallization from hot water or an appropriate solvent mixture.

Mandatory Visualizations

experimental_workflow_catalytic_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep Combine 3,5-Dinitrobenzoic Acid, Solvent, and Pd/C in Autoclave start->prep purge Purge with Nitrogen prep->purge pressurize Pressurize with H₂ (3-4 MPa) purge->pressurize heat Heat to 50-60°C with Stirring pressurize->heat cool Cool and Vent heat->cool filter Filter to Remove Catalyst cool->filter acidify Acidify Filtrate (pH 4-4.5) filter->acidify precipitate Precipitate Product acidify->precipitate end End precipitate->end

Caption: Workflow for Catalytic Hydrogenation of 3,5-Dinitrobenzoic Acid.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of 3,5-Diaminobenzoic Acid incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions product_degradation Product Degradation start->product_degradation poor_recovery Poor Recovery start->poor_recovery check_reagents Check Reagent Stoichiometry & Reaction Time/Temp/Pressure incomplete_reaction->check_reagents optimize_conditions Optimize Reaction Conditions (e.g., slower addition, inert atm) side_reactions->optimize_conditions use_antioxidant Add Antioxidant (e.g., Sodium Bisulfite) product_degradation->use_antioxidant improve_workup Improve Work-up Procedure (e.g., thorough washing of filter cake) poor_recovery->improve_workup

Caption: Troubleshooting Logic for Low Yields in the Reduction Reaction.

References

stability of 3,5-dinitrobenzoyl chloride in the presence of moisture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3,5-dinitrobenzoyl chloride, particularly in the presence of moisture.

Frequently Asked Questions (FAQs)

Q1: How stable is 3,5-dinitrobenzoyl chloride when exposed to moisture?

A1: 3,5-Dinitrobenzoyl chloride is highly sensitive to moisture.[1][2][3][4][5] It readily reacts with water, including atmospheric moisture, in a process called hydrolysis.[3][6] This reaction leads to the decomposition of the compound, limiting its shelf life.[6]

Q2: What happens when 3,5-dinitrobenzoyl chloride is exposed to water?

A2: Upon contact with water, 3,5-dinitrobenzoyl chloride hydrolyzes to form 3,5-dinitrobenzoic acid and hydrogen chloride (HCl) gas.[3] The liberation of corrosive HCl gas is a key indicator of decomposition.[2][3][7]

Q3: How can I tell if my 3,5-dinitrobenzoyl chloride has degraded due to moisture?

A3: The primary solid degradation product is 3,5-dinitrobenzoic acid. You may observe a change in the physical appearance of the material, such as clumping of the yellow crystals or a loss of their fine, needle-like structure. The presence of a sharp, acidic odor due to the formation of HCl gas is another sign of degradation. For confirmation, you can perform a melting point analysis; pure 3,5-dinitrobenzoyl chloride has a melting point of approximately 68-69°C, whereas 3,5-dinitrobenzoic acid melts at a much higher temperature (around 205°C).

Q4: What are the recommended storage conditions for 3,5-dinitrobenzoyl chloride?

A4: To ensure its stability, 3,5-dinitrobenzoyl chloride should be stored in a cool, dry, and well-ventilated area.[3][8] The container must be kept tightly and securely sealed to prevent the ingress of atmospheric moisture.[1][8] Storing the compound under an inert atmosphere, such as nitrogen or argon, is also recommended to prolong its shelf life.[1][3]

Q5: What safety precautions should I take when handling this compound?

A5: Due to its reactivity with water and corrosive nature, you should always handle 3,5-dinitrobenzoyl chloride in a well-ventilated area, such as a fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][8] Avoid all personal contact, including inhalation of dust or fumes.[8] In case of spills, use dry cleanup procedures and avoid generating dust.[8]

Troubleshooting Guide

Problem 1: My reaction with an alcohol or amine using 3,5-dinitrobenzoyl chloride is not working or giving a low yield.

  • Possible Cause: The 3,5-dinitrobenzoyl chloride may have degraded due to exposure to moisture. The actual active reagent concentration is lower than expected because it has been converted to 3,5-dinitrobenzoic acid, which is unreactive under typical conditions for forming esters or amides from the acyl chloride.

  • Troubleshooting Steps:

    • Check the Reagent's Appearance: Visually inspect the 3,5-dinitrobenzoyl chloride for any signs of degradation as described in FAQ #3.

    • Verify Purity: If possible, determine the melting point of your reagent. A broad melting range or a melting point significantly higher than 69°C suggests contamination with 3,5-dinitrobenzoic acid.

    • Use Fresh or Purified Reagent: It is best to use a freshly opened bottle of 3,5-dinitrobenzoyl chloride. If you suspect your current stock is compromised, you may need to purify it. A common method for purification is recrystallization from a dry, inert solvent like carbon tetrachloride or petroleum ether, although this should be done with extreme care to avoid moisture.[4]

    • Ensure Anhydrous Reaction Conditions: Double-check that all your solvents and other reagents are anhydrous and that your glassware was properly dried before use.

Problem 2: I observe fumes or a strong acidic smell when I open the container of 3,5-dinitrobenzoyl chloride.

  • Possible Cause: This is a strong indication that the compound has been exposed to moisture and has started to hydrolyze, releasing hydrogen chloride (HCl) gas.[3]

  • Troubleshooting Steps:

    • Handle with Caution: Immediately move the container to a well-ventilated fume hood.

    • Assess the Extent of Degradation: If the fuming is significant, it is likely that a substantial portion of the reagent has decomposed. The reagent may not be suitable for reactions requiring high purity.

    • Proper Storage: After taking what you need, ensure the container is tightly sealed. Consider using a desiccant in the storage cabinet to minimize future moisture exposure. For long-term storage, flushing the container with an inert gas before sealing is advisable.[1]

Data Presentation

Summary of Stability in the Presence of Moisture
ParameterDescriptionCitation
Common Name 3,5-Dinitrobenzoyl chloride[9]
Synonym 3,5-Dinitrobenzoic acid chloride[2]
Appearance Yellow to beige crystals or crystalline needles[4]
Moisture Sensitivity Highly sensitive; reacts readily with water and atmospheric moisture.[1][2][3][4]
Reaction with Water Hydrolyzes to form 3,5-dinitrobenzoic acid and hydrogen chloride (HCl).[3]
Hydrolysis Products 3,5-Dinitrobenzoic acid (solid) and Hydrogen Chloride (gas).[3]
Signs of Decomposition Clumping of solid, emission of white, corrosive fumes (HCl), sharp acidic odor.[3]
Quantitative Hydrolysis Rate Specific kinetic data is not readily available in public literature. However, the reaction is known to be facile and rapid, especially with atmospheric moisture, limiting the reagent's shelf life.[6]

Experimental Protocols

Protocol: Qualitative and Quantitative Assessment of 3,5-Dinitrobenzoyl Chloride Stability

This protocol outlines a method to assess the purity of 3,5-dinitrobenzoyl chloride and to quantify the extent of its degradation due to moisture.

Objective: To determine the percentage of active 3,5-dinitrobenzoyl chloride in a sample.

Principle: The active acyl chloride is derivatized with an anhydrous alcohol (e.g., methanol) to form a stable ester. The unreacted 3,5-dinitrobenzoyl chloride (due to hydrolysis to the carboxylic acid) will not react under these conditions. The amount of ester formed can be quantified using High-Performance Liquid Chromatography (HPLC). Alternatively, the amount of HCl generated upon reaction with alcohol can be determined by titration.

Materials:

Procedure 1: Purity Determination by HPLC

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of methyl 3,5-dinitrobenzoate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with anhydrous acetonitrile. This is your standard solution.

  • Sample Preparation:

    • In a glove box or under an inert atmosphere to prevent further hydrolysis, accurately weigh approximately 12 mg of the 3,5-dinitrobenzoyl chloride sample into a dry 10 mL vial.

    • Add 5 mL of anhydrous acetonitrile, cap, and dissolve.

    • Add 0.5 mL of anhydrous pyridine followed by 1 mL of anhydrous methanol.

    • Cap the vial tightly and let it react at room temperature for 30 minutes.

    • Quench the reaction by adding 3.5 mL of a 50:50 acetonitrile/water mixture.

    • Transfer the entire solution to a 100 mL volumetric flask and dilute to the mark with the same 50:50 acetonitrile/water mixture.

  • HPLC Analysis:

    • Set up an HPLC system with a UV detector (set to 254 nm) and a C18 column.

    • Use a mobile phase of acetonitrile and water (e.g., 60:40) at a flow rate of 1 mL/min.

    • Inject the standard solution to determine the retention time and peak area of methyl 3,5-dinitrobenzoate.

    • Inject the prepared sample solution.

    • Quantify the amount of methyl 3,5-dinitrobenzoate in the sample by comparing its peak area to that of the standard.

    • Calculate the purity of the original 3,5-dinitrobenzoyl chloride sample based on the stoichiometry of the reaction.

Procedure 2: Purity Determination by Titration

  • Sample Reaction:

    • Accurately weigh approximately 0.5 g of the 3,5-dinitrobenzoyl chloride sample into a dry 250 mL Erlenmeyer flask.

    • In a fume hood, add 50 mL of anhydrous methanol to the flask. Swirl to dissolve. The reaction will generate HCl.

    • Let the reaction proceed for 15 minutes.

  • Titration:

    • Add 3-4 drops of phenolphthalein indicator to the solution.

    • Titrate the generated HCl with a standardized 0.1 M NaOH solution until a persistent pink endpoint is reached.

    • Record the volume of NaOH used.

  • Calculation:

    • Calculate the moles of HCl produced, which is equal to the moles of NaOH used (Molarity × Volume).

    • The moles of HCl are equivalent to the moles of active 3,5-dinitrobenzoyl chloride in the sample.

    • Calculate the mass of active 3,5-dinitrobenzoyl chloride (moles × molar mass of 230.56 g/mol ).

    • Determine the percent purity: (mass of active reagent / initial mass of sample) × 100.

Visualizations

Troubleshooting_Workflow start Start: Reaction Failure or Low Yield q1 Is the 3,5-Dinitrobenzoyl Chloride reagent old or improperly stored? start->q1 a1_yes High probability of moisture contamination. q1->a1_yes Yes a1_no Check other reaction parameters (solvent, temp, other reagents). q1->a1_no No q2 Visually inspect the reagent. Does it show clumping, discoloration, or emit an acidic odor? a1_yes->q2 a2_yes Reagent has likely hydrolyzed. It is now primarily 3,5-Dinitrobenzoic acid. q2->a2_yes Yes a2_no Contamination may not be visually obvious. Proceed to analytical testing. q2->a2_no No solution Solution: 1. Use a fresh, unopened bottle. 2. Purify the reagent (e.g., recrystallize). 3. Ensure all future storage is in a dry, inert environment. a2_yes->solution

References

green chemistry alternatives to hazardous reagents in derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Green Chemistry Alternatives in Derivatization. This resource is designed for researchers, scientists, and drug development professionals seeking to replace hazardous reagents with safer, more sustainable alternatives in their analytical workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), comparative data, and detailed experimental protocols to support the transition to greener derivatization methods.

Frequently Asked Questions (FAQs)

Q1: What is "green derivatization"?

A1: Green derivatization is the practice of modifying an analyte using chemical reactions that minimize or eliminate the use and generation of hazardous substances. It aligns with the principles of Green Analytical Chemistry (GAC) by focusing on safer reagents, alternative energy sources like microwaves and ultrasound, and the use of environmentally benign solvents such as supercritical fluids or bio-derived solvents.[1][2] The goal is to maintain or improve analytical performance while reducing the environmental impact and risks to laboratory personnel.[3]

Q2: Why should I switch from a well-established, traditional derivatization method?

A2: While traditional methods are often effective, they frequently rely on toxic, explosive, or environmentally persistent reagents like diazomethane (B1218177) or pyridine (B92270).[1][4][5] Switching to greener alternatives enhances laboratory safety, reduces hazardous waste disposal costs, helps meet institutional sustainability goals, and often leads to simpler and faster protocols through the use of modern techniques like microwave-assisted synthesis.[6][7]

Q3: Are green derivatization reagents as effective as their hazardous counterparts?

A3: Yes, in many cases, green alternatives offer comparable or even superior performance. For example, (trimethylsilyl)diazomethane (TMSD) provides precise quantitative methylation for fatty acids, similar to diazomethane but with a significantly better safety profile.[8][9] Similarly, techniques like supercritical fluid derivatization can combine extraction and derivatization into a single, efficient step.[10][11] However, reaction conditions may require optimization.

Q4: What are the main categories of green derivatization techniques?

A4: Green derivatization strategies can be broadly categorized into:

  • Safer Reagents: Replacing highly toxic reagents with less hazardous ones (e.g., using dimethyl carbonate instead of dimethyl sulfate).[12]

  • Alternative Solvents: Using greener media like water, ionic liquids, natural deep eutectic solvents (NADES), or supercritical fluids (e.g., CO2).[1][13]

  • Alternative Energy Sources: Employing microwaves (Microwave-Assisted Derivatization, MAD) or ultrasound (Ultrasound-Assisted Derivatization, UAD) to accelerate reactions, reduce energy consumption, and minimize solvent use.[2][6][14]

  • Miniaturization and Automation: Using techniques like in-port derivatization or microextraction to reduce the scale of the reaction, thereby consuming fewer reagents and generating less waste.[2][15]

Green Alternatives to Common Hazardous Reagents

The following tables summarize green alternatives for common derivatization reactions, presenting quantitative data where available to facilitate comparison.

Table 1: Alternatives for Methylation (targeting Carboxylic Acids, Phenols)
ParameterHazardous Reagent: DiazomethaneGreen Alternative: (Trimethylsilyl)diazomethane (TMSD)Green Alternative: Dimethyl Carbonate (DMC)Green Alternative: DBU-CH3I
Primary Hazards Highly toxic, carcinogenic, explosive gas.[4][5]Toxic, but less explosive than diazomethane.[4][12]Low toxicity, "green" electrophile.[12]Methyl iodide (CH3I) is toxic.[16]
Typical Reaction Time < 1 minute30-60 minutes1-4 hours5-30 minutes
Typical Temperature Room TemperatureRoom Temperature to 60°C90-150°CRoom Temperature
Byproducts Nitrogen gas (N2)Nitrogen gas (N2), Trimethylsilyl byproductsMethanol (B129727), CO2DBU-HI salt
Notes Highly efficient and selective.[17] Generated in-situ for safety.[4]Commercially available, good for fatty acids.[8][9]Requires a catalyst (e.g., a base). Chemoselective for carboxylic acids.[12]Fast and efficient for carboxylic acids and acidic phenols.[16]
Table 2: Alternatives for Acylation (targeting Amines, Alcohols, Phenols)
ParameterHazardous Reagent: Perfluoroacid Anhydrides (e.g., TFAA) in PyridineGreen Alternative: N-Methyl-bis(trifluoroacetamide) (MBTFA)Green Alternative: Methanesulfonic Anhydride (MSAA)
Primary Hazards Reagents are corrosive; pyridine is toxic and flammable.[18]Less harsh than anhydrides.Corrosive, but avoids halogenated waste.[19]
Typical Reaction Time 10-30 minutes15-60 minutes1-24 hours
Typical Temperature Room Temperature to 70°C60-100°C60-140°C
Byproducts Acidic byproducts requiring removal.[18][20]Stable, volatile N-methyltrifluoroacetamide.[18][20]Methanesulfonic acid.[19]
Notes Highly reactive, good for electron-capture detection.[18]Reacts smoothly without producing acidic byproducts.[18]Metal- and halogen-free methodology, minimizing waste.[19]
Table 3: Greener Approaches & Enabling Technologies
TechnologyPrincipleAdvantagesTypical Applications
Microwave-Assisted Derivatization (MAD) Uses microwave energy for rapid, direct heating of reactants.[6]Drastically reduces reaction times (minutes vs. hours), lowers energy use, improves yields, enables solvent-free reactions.[14][21][22]Fatty acid methyl ester (FAME) synthesis, acylation, alkylation.[23]
Supercritical Fluid Derivatization (SFD) Uses a supercritical fluid (e.g., CO2) as the reaction medium.[13]Combines extraction and derivatization, eliminates organic solvents, allows for easy product recovery.[10][24]Extraction and derivatization of analytes from complex matrices like sediments or food.[10][11]
Ultrasound-Assisted Derivatization (UAD) Uses acoustic cavitation to enhance mass transfer and reaction rates.[1]Accelerates reactions at room temperature, reduces energy consumption.[2]Various derivatization reactions where thermal heating is undesirable.

Experimental Protocols

Protocol 1: Greener Methylation of Fatty Acids using (Trimethylsilyl)diazomethane (TMSD)

This protocol is an alternative to hazardous methods using BF3-Methanol or Diazomethane.

  • Sample Preparation: Place up to 20 mg of the lipid extract or fatty acid sample into a 2 mL reaction vial. If the sample is solid, dissolve it in a minimal amount of toluene (B28343) or hexane.

  • Reagent Addition: Add 200 µL of a 2.0 M solution of TMSD in hexane.

  • Catalyst Addition: Add 100 µL of a methanol/toluene mixture (1:4 v/v). The methanol acts as a catalyst.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 30 minutes. A faint yellow color should persist, indicating an excess of TMSD. If the solution becomes colorless, add more TMSD dropwise until the yellow color remains.

  • Quenching (Optional but Recommended): Add a few microliters of acetic acid to quench any excess TMSD until the yellow color disappears.

  • Analysis: The sample is now ready for direct injection into the GC or GC-MS system.

Reference: Based on methodologies described for plant-derived fatty acids.[8][9]

Protocol 2: Microwave-Assisted Acylation of Amines with MBTFA

This protocol is an alternative to conventional heating methods that are slower and less energy-efficient.

  • Sample Preparation: In a 5 mL microwave reaction vessel, dissolve 1-5 mg of the amine-containing sample in 1 mL of a suitable solvent (e.g., acetonitrile, pyridine-free).

  • Reagent Addition: Add a 1.5 to 2-fold molar excess of N-Methyl-bis(trifluoroacetamide) (MBTFA).

  • Microwave Reaction: Seal the vessel and place it in the microwave reactor. Irradiate at 100°C for 5-10 minutes with magnetic stirring. Note: Power and time settings should be optimized for your specific instrument and analytes.

  • Cooling: Allow the vessel to cool to room temperature.

  • Analysis: The resulting solution containing the trifluoroacetamide (B147638) derivatives can be directly analyzed by GC.

Reference: Based on the principles of microwave-assisted organic synthesis and the reactivity of MBTFA.[6][18]

Troubleshooting Guides

Issue 1: Low or No Derivatization Yield with a Green Reagent.

  • Question: I switched from a traditional reagent to a greener alternative (e.g., TMSD), but my reaction yield is very low. What should I do?

  • Answer:

    • Check for Water/Moisture: Many derivatization reagents, especially silylating agents, are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.[25]

    • Optimize Catalyst: Some green reagents require a catalyst that was not needed for the traditional method. For TMSD methylation of carboxylic acids, a small amount of methanol is crucial.[8] Ensure the correct catalyst is present at the optimal concentration.

    • Adjust Reaction Conditions: Green reagents may require different temperature or time profiles. A reaction that was instant at room temperature with diazomethane may require 30-60 minutes with TMSD.[4][8] Consider increasing the reaction time or temperature moderately, referring to established protocols.

    • Verify Reagent Activity: Derivatization reagents can degrade over time, especially after opening. Use a fresh vial or test the reagent with a standard compound to confirm its activity.

Issue 2: Incomplete Derivatization or Presence of Multiple Derivative Peaks.

  • Question: My chromatogram shows the peak for my starting material and/or multiple derivative peaks for a single analyte. How can I fix this?

  • Answer:

    • Increase Reagent Excess: The derivatization may be incomplete due to an insufficient amount of reagent. Increase the molar excess of the derivatizing agent. For silylation, a large excess (e.g., 50x) is often used to drive the reaction to completion.

    • Address Steric Hindrance: If the target functional group is sterically hindered, a stronger or less bulky derivatizing reagent may be needed. Alternatively, increasing the reaction temperature and time can help overcome the energy barrier.

    • Prevent Tautomerization: For compounds like keto-acids or sugars, tautomerization can lead to multiple isomers, each forming a different derivative. A two-step derivatization is often the solution: first, use methoximation (e.g., with Methoxyamine HCl) to stabilize the carbonyl groups, followed by silylation.[26]

Issue 3: Poor Peak Shape or Column Degradation After Switching Methods.

  • Question: After adopting a new green derivatization protocol, I'm observing peak tailing and a shorter column lifetime. What is the cause?

  • Answer:

    • Remove Non-Volatile Byproducts: Some green methods may produce non-volatile byproducts (e.g., salts from a base catalyst) that can contaminate the GC inlet and column.[27] Ensure your workup procedure effectively removes these components. A simple liquid-liquid extraction or solid-phase extraction (SPE) cleanup step after derivatization may be necessary.

    • Check for Reagent-Column Incompatibility: Ensure the derivatized analytes and any excess reagent are compatible with your GC column's stationary phase. For example, TMS derivatives should not be analyzed on polyethylene (B3416737) glycol (PEG) phases because the reagent can react with the active hydrogens on the phase.[20]

    • Evaluate Solvent Effects: If you changed the reaction solvent as part of the green method, ensure it is compatible with your analysis. A large injection of a solvent that is not well-focused on the column can lead to poor peak shape.

Visualized Workflows and Logic

Experimental Workflow: Traditional vs. Green Derivatization

G cluster_0 Traditional Method (e.g., BF3-Methanol) cluster_1 Green Method (e.g., Microwave-Assisted) T1 1. Add Sample & Hazardous Reagent (BF3/MeOH) T2 2. Heat Conventionally (Water Bath, 60-100°C) T1->T2 T3 3. Extended Time (15-60 min) T2->T3 T4 4. Neutralization & Extraction Steps T3->T4 T5 5. Concentrate Sample T4->T5 T6 6. GC Analysis T5->T6 G1 1. Add Sample & Safer Reagent G2 2. Heat with Microwaves G1->G2 G3 3. Short Time (2-10 min) G2->G3 G4 4. Direct Injection G3->G4 G Start Low Yield Detected Q1 Is reagent moisture sensitive (e.g., silylation)? Start->Q1 A1_Yes Dry all glassware & use anhydrous solvents Q1->A1_Yes Yes Q2 Is a catalyst required? Q1->Q2 No A1_Yes->Q2 A2_Yes Verify catalyst presence & concentration Q2->A2_Yes Yes Q3 Are reaction time & temp optimized? Q2->Q3 No A2_Yes->Q3 A3_Yes Increase time/temp incrementally Q3->A3_Yes No End Re-evaluate Method Q3->End Yes A3_Yes->End G cluster_0 Hazardous Reagents cluster_1 Green Alternatives Diazomethane Diazomethane TMSD TMS-Diazomethane Diazomethane->TMSD safer replacement DBU DBU + CH3I Diazomethane->DBU avoids explosion risk DMS Dimethyl Sulfate DMC Dimethyl Carbonate DMS->DMC non-toxic alternative BF3 BF3-Methanol MAD Microwave-Assisted Methods BF3->MAD faster, less waste Anhydrides Acid Anhydrides + Pyridine MBTFA MBTFA Anhydrides->MBTFA avoids acid byproduct

References

overcoming poor solubility of 3,5-Dinitrobenzyl alcohol in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dinitrobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor solubility of this compound in various reaction media.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during your experiments.

Question: My this compound is not dissolving in my chosen reaction solvent. What are my immediate options?

Answer: When facing poor solubility of this compound, you can take several immediate steps:

  • Increase the Temperature: The solubility of solids in liquids generally increases with temperature. Gently heat the mixture while stirring to see if the compound dissolves. Be mindful of the solvent's boiling point and the thermal stability of your reactants.

  • Reduce Particle Size: The rate of dissolution is related to the surface area of the solid.[1][2] Grinding the this compound powder to a finer consistency can increase its surface area-to-volume ratio, allowing for greater interaction with the solvent and potentially improving the dissolution rate.[1]

  • Attempt Sonication: Placing the reaction vessel in an ultrasonic bath can help break up solid agglomerates and enhance dissolution through cavitation and micro-agitation.

  • Verify Solvent Purity: Impurities in the solvent, especially water in non-polar aprotic solvents, can significantly impact the solubility of your compound. Ensure you are using a solvent of the appropriate grade and purity for your reaction.

Question: I've tried heating, but my compound still won't dissolve, or it precipitates out upon cooling. What's the next step?

Answer: If heating alone is insufficient, a systematic approach to solvent selection and the use of co-solvents is recommended.

  • Solvent Screening: this compound is reported to be soluble in methanol.[3][4] Polar organic solvents are generally a good starting point. Test the solubility in small quantities of different solvents from various classes (e.g., polar protic like ethanol, polar aprotic like DMSO or DMF, and ethers like THF).

  • Co-Solvent System: If a single solvent doesn't work, a binary or even ternary solvent system can be effective. Adding a small amount of a "good" solvent (one in which the compound is highly soluble, like methanol) as a co-solvent to a "poor" solvent can significantly enhance overall solubility. Commonly used co-solvents include methanol, ethanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[5]

Question: My reaction involves an aqueous phase and an organic phase, and the this compound is insoluble in both. How can I make the reaction proceed?

Answer: This is a classic scenario where Phase-Transfer Catalysis (PTC) is highly effective. PTC is a technique used to facilitate reactions between reactants located in immiscible phases.[5][6]

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) or a phosphonium (B103445) salt, transfers one of the reactants (often an anion) from the aqueous phase to the organic phase, where it can react with the this compound.[7][8] This method avoids the need to find a single solvent that can dissolve all components, which is often difficult or impossible.[8][9]

Question: Are there any advanced or "greener" solvent alternatives for improving the solubility of nitro compounds?

Answer: Yes, ionic liquids (ILs) are an excellent alternative. ILs are salts that are liquid at or near room temperature and are considered "green" solvents due to their negligible vapor pressure and high thermal stability.[10][11] They are highly tunable and can dissolve a wide range of organic and inorganic compounds, including nitroaromatics.[12][13] The unique ionic and polar nature of ILs can stabilize reactants and intermediates, potentially increasing both solubility and reaction rates.[10][14]

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: While specific quantitative solubility data for this compound is not widely published, it is qualitatively described as a powder or crystal that is soluble in methanol.[3][4] For comparison, the related compound 3,5-dinitrobenzoic acid has been studied more extensively, and its solubility data in various solvents is available.[15]

Q2: How does temperature affect the solubility of this compound?

A2: As with most solid organic compounds, the solubility of this compound in a given solvent is expected to increase significantly with an increase in temperature.[16] This principle is the basis for purification by recrystallization, where a compound is dissolved in a minimum amount of hot solvent and then allowed to crystallize upon cooling.[16][17]

Q3: Can I use a derivatization strategy to circumvent solubility issues?

A3: In some cases, yes. Derivatization involves chemically modifying the alcohol group of this compound to a more soluble functional group for a specific reaction, and then potentially reversing the modification later. For example, converting the alcohol to an ester or an ether might alter its solubility profile favorably for a subsequent reaction step. However, this adds steps to your synthesis and must be planned carefully. This compound itself is often used to derivatize other compounds for identification purposes.[18][19]

Q4: My compound is dissolving but the reaction is still not proceeding. Could solubility still be the issue?

A4: Yes. Even if the compound appears to dissolve macroscopically, it might not be sufficiently solvated at the molecular level for the reaction to occur efficiently. The choice of solvent does more than just dissolve reactants; it can influence reaction rates and mechanisms. If you suspect this is the case, experimenting with different solvent systems (as outlined in the Troubleshooting Guide) is a valid strategy.

Data Presentation

Table 1: Solubility Characteristics of this compound and Related Compounds

CompoundSolventTemperatureSolubilityCitation
This compound MethanolRoom Temp.Soluble (Qualitative)[3][4]
3,5-Dinitrobenzoic acidEthanolRoom Temp.5 g / 100 mL[20]
3,5-Dinitrobenzoic acidWater25 °C0.3 g / 100 mL[20]
3,5-Dinitrobenzoyl chloridePolar Organic (Acetone, Methanol)Room Temp.More Soluble (Qualitative)[21]
3,5-Dinitrobenzoyl chlorideNonpolar (Hexane, Toluene)Room Temp.Limited Solubility (Qualitative)[21]
3,5-Dinitrobenzoyl chlorideWaterRoom Temp.Virtually Insoluble[21]

Note: This table includes data from closely related compounds to provide context due to the limited quantitative data available for this compound itself.

Experimental Protocols

Protocol 1: Co-Solvent Solubility Test

  • Objective: To find an effective co-solvent system for dissolving this compound.

  • Materials: this compound, primary reaction solvent (poor solubility), various co-solvents (e.g., Methanol, DMF, DMSO), small vials, magnetic stirrer.

  • Procedure:

    • Add a known amount of this compound (e.g., 10 mg) to a vial containing the primary reaction solvent (e.g., 1 mL).

    • Stir the mixture at room temperature for 5 minutes. Observe if the solid dissolves.

    • If the solid remains, add a co-solvent dropwise (e.g., 20 µL increments) while stirring.

    • Continue adding the co-solvent until the solid completely dissolves.

    • Record the amount of co-solvent required. Repeat with different co-solvents to find the most efficient one that is compatible with your reaction chemistry.

Protocol 2: Purification by Recrystallization

  • Objective: To purify this compound by leveraging its differential solubility in a solvent at high and low temperatures.[16]

  • Materials: Impure this compound, appropriate recrystallization solvent (e.g., ethanol, methanol, or a mixture), Erlenmeyer flask, heat source, filtration apparatus.

  • Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent, just enough to cover the solid.

    • Heat the mixture gently with stirring until the solvent boils.

    • Add more hot solvent in small portions until the solid just dissolves completely. Avoid adding excess solvent.[22]

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals.[22]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Allow the crystals to air dry completely.

Visualizations

G Troubleshooting Workflow for Poor Solubility start Start: this compound is poorly soluble check_temp Is reaction temperature flexible? start->check_temp increase_temp Increase temperature. Monitor solubility and stability. check_temp->increase_temp Yes check_solvent Is single solvent system required? check_temp->check_solvent No success Success: Reaction proceeds increase_temp->success cosolvent Use co-solvent system (e.g., add Methanol, DMF, DMSO). check_solvent->cosolvent No screen_solvents Screen alternative single solvents (e.g., DMF, DMSO, THF). check_solvent->screen_solvents Yes check_phases Are reactants in immiscible phases? check_solvent->check_phases Problem Persists cosolvent->success screen_solvents->success ptc Employ Phase-Transfer Catalysis (PTC) (e.g., with TBAB). check_phases->ptc Yes ionic_liquid Consider advanced solvents (e.g., Ionic Liquids). check_phases->ionic_liquid No ptc->success ionic_liquid->success

Caption: A decision tree for troubleshooting solubility issues.

References

minimizing impurities in the synthesis of 3,5-dinitrobenzyl esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3,5-dinitrobenzyl esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3,5-dinitrobenzyl esters?

A1: The most prevalent methods involve the reaction of an alcohol with a derivative of 3,5-dinitrobenzoic acid. The primary routes are:

  • Acid Chloride Method: This involves converting 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting acid chloride is then reacted with the desired alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.[1]

  • Steglich Esterification: This method uses a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to directly couple 3,5-dinitrobenzoic acid with an alcohol.[2] This is a milder method suitable for sensitive substrates.

  • Microwave-Assisted Synthesis: A greener and faster alternative involves the direct reaction of 3,5-dinitrobenzoic acid with an alcohol in the presence of a few drops of concentrated sulfuric acid under microwave irradiation.[3][4]

Q2: What are the primary impurities I should be aware of?

A2: The impurities largely depend on the synthetic route chosen:

  • Unreacted Starting Materials: Residual 3,5-dinitrobenzoic acid or the starting alcohol are common impurities.

  • Hydrolyzed 3,5-dinitrobenzoyl chloride: If moisture is present, 3,5-dinitrobenzoyl chloride can hydrolyze back to 3,5-dinitrobenzoic acid.

  • Dicyclohexylurea (DCU): This is a major byproduct in Steglich esterification using DCC and is notoriously difficult to remove due to its low solubility in many organic solvents.

  • N-acylurea: A potential side product in DCC-mediated couplings, formed by the rearrangement of the O-acylisourea intermediate.[5]

  • Byproducts from Chlorinating Agents: When preparing the acid chloride, residual phosphorus oxychloride (from PCl₅) or sulfur dioxide and HCl (from SOCl₂) can be present if not properly removed.[3]

  • Alcohol Dehydration Products: Sensitive alcohols, such as benzyl (B1604629) and furfuryl alcohol, may undergo dehydration in the presence of strong acids, leading to side products.[3]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (3,5-dinitrobenzoic acid/chloride and the alcohol), you can observe the consumption of reactants and the formation of the ester product. The ester, being less polar than the carboxylic acid, will have a higher Rf value.

Q4: What are the general strategies for purifying the final 3,5-dinitrobenzyl ester?

A4: Purification strategies are aimed at removing the specific impurities associated with the chosen synthesis method:

  • Aqueous Workup: Washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, is effective for removing unreacted 3,5-dinitrobenzoic acid and other acidic impurities.[3] If pyridine is used as a base, an acidic wash with dilute HCl or a copper(II) sulfate (B86663) solution can be used to remove it.[6][7]

  • Recrystallization: This is a powerful technique for obtaining high-purity crystalline esters. The choice of solvent is crucial; common solvents include ethanol, or solvent pairs like n-hexane/ethyl acetate.[8]

  • Filtration: In the case of Steglich esterification, the insoluble dicyclohexylurea (DCU) byproduct can be largely removed by filtration of the reaction mixture.[9]

  • Column Chromatography: For difficult separations, silica (B1680970) gel column chromatography can be employed to separate the desired ester from impurities with different polarities.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Poor quality of starting materials Ensure 3,5-dinitrobenzoic acid is pure and the alcohol is anhydrous. 3,5-dinitrobenzoyl chloride is moisture-sensitive and should be freshly prepared or properly stored.
Inactive catalyst or coupling agent Use fresh DCC, DMAP, or acid catalyst. Ensure anhydrous conditions, as water can deactivate these reagents.
Insufficient reaction time or temperature Monitor the reaction by TLC to determine the optimal reaction time. For sluggish reactions, a moderate increase in temperature may be beneficial, but be cautious of potential side reactions.[9]
Steric hindrance For sterically hindered alcohols (secondary or tertiary), the reaction rate may be significantly slower. Consider using a more reactive method like the acid chloride approach or allowing for longer reaction times with the Steglich esterification.[9] Microwave-assisted synthesis has shown poor yields for secondary and tertiary alcohols.[3]
Issue 2: Presence of Significant Impurities After Reaction
Observed Impurity Probable Cause Recommended Action
Unreacted 3,5-dinitrobenzoic acid Incomplete reaction.During workup, wash the organic layer with saturated sodium bicarbonate solution to remove the acidic starting material.
Dicyclohexylurea (DCU) precipitate Use of DCC in Steglich esterification.Filter the reaction mixture before workup. To remove residual DCU, consider precipitating it from a suitable solvent at low temperature or using column chromatography.
N-acylurea byproduct Side reaction in DCC coupling.The formation of N-acylurea can be suppressed by adding nucleophilic additives like HOBt or by performing the reaction at lower temperatures.[5]
Residual Pyridine Use of pyridine as a base in the acid chloride method.During workup, wash the organic layer with a dilute solution of HCl or an aqueous solution of copper(II) sulfate to remove pyridine.[6][7]

Quantitative Data on Synthesis Methods

Synthesis Method Typical Yield Key Advantages Common Impurities & Purity Considerations
Acid Chloride Method Good to ExcellentGenerally high-yielding and fast, especially for less reactive alcohols.Unreacted acid chloride (hydrolyzes to the acid), residual pyridine, and byproducts from the chlorinating agent. Requires handling of corrosive reagents.
Steglich Esterification (DCC/DMAP) Good to ExcellentMild reaction conditions, suitable for acid-sensitive substrates.Dicyclohexylurea (DCU) is a major byproduct and can be challenging to remove completely. N-acylurea is a potential side product.
Microwave-Assisted Synthesis Good (for primary alcohols)Very fast reaction times (minutes vs. hours), environmentally friendly ("green") approach.Yields are significantly lower for secondary and tertiary alcohols.[3] Dehydration of sensitive alcohols can occur.[3]

Experimental Protocols

Protocol 1: Synthesis via 3,5-Dinitrobenzoyl Chloride
  • Preparation of 3,5-Dinitrobenzoyl Chloride: In a fume hood, cautiously add thionyl chloride (1.2 eq.) to 3,5-dinitrobenzoic acid (1.0 eq.). Gently reflux the mixture for 1-2 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,5-dinitrobenzoyl chloride.

  • Esterification: Dissolve the crude 3,5-dinitrobenzoyl chloride in a dry, inert solvent such as dichloromethane (B109758) (DCM). Add the alcohol (1.0 eq.) and pyridine (1.1 eq.) to the solution. Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Steglich Esterification
  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dinitrobenzoic acid (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Protocol 3: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave-safe vessel, combine 3,5-dinitrobenzoic acid (1.0 eq.) and the alcohol (1.5 eq.). Add 1-2 drops of concentrated sulfuric acid.

  • Microwave Irradiation: Heat the mixture in a microwave reactor for 2-5 minutes at a controlled temperature (e.g., 70°C).[10]

  • Workup: After cooling, pour the reaction mixture into ice-cold water to precipitate the crude ester. Filter the solid and wash it with a saturated NaHCO₃ solution to remove any unreacted acid.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure 3,5-dinitrobenzyl ester.

Visualizations

experimental_workflow General Experimental Workflow for 3,5-Dinitrobenzyl Ester Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials: 3,5-Dinitrobenzoic Acid Alcohol reaction Reaction: - Acid Chloride Method - Steglich Esterification - Microwave-Assisted start->reaction quench Quenching & Extraction reaction->quench wash Aqueous Washes (Base, Acid, Brine) quench->wash dry Drying & Concentration wash->dry purify Recrystallization or Column Chromatography dry->purify end end purify->end Pure 3,5-Dinitrobenzyl Ester

Caption: General workflow for the synthesis and purification of 3,5-dinitrobenzyl esters.

steglich_mechanism Mechanism of Steglich Esterification acid 3,5-Dinitrobenzoic Acid o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + DCC dcc DCC dcc->o_acylisourea acyl_pyridinium Acyl-Pyridinium Intermediate o_acylisourea->acyl_pyridinium + DMAP dcu DCU o_acylisourea->dcu + Alcohol (direct attack) n_acylurea N-Acylurea (Side Product) o_acylisourea->n_acylurea Rearrangement dmap DMAP dmap->acyl_pyridinium ester 3,5-Dinitrobenzyl Ester acyl_pyridinium->ester + Alcohol alcohol Alcohol (R-OH) alcohol->ester

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

troubleshooting_workflow Troubleshooting Logic for Low Yield cluster_solutions Potential Solutions start Low Yield of Ester check_sm Check Starting Materials by TLC start->check_sm sm_present Significant Starting Material Remaining? check_sm->sm_present yes_sm Incomplete Reaction sm_present->yes_sm Yes no_sm Side Product Formation? sm_present->no_sm No solution_sm Increase reaction time/temp Check catalyst/reagents yes_sm->solution_sm yes_side Identify Side Product no_sm->yes_side Yes no_side Product Lost During Workup? no_sm->no_side No solution_side Adjust reaction conditions (e.g., lower temp, add HOBt) yes_side->solution_side yes_lost Review Workup Procedure no_side->yes_lost Yes no_lost Other Issues (e.g., Decomposition) no_side->no_lost No solution_lost Check pH of washes Ensure complete extraction yes_lost->solution_lost

Caption: A decision-making workflow for troubleshooting low yields in ester synthesis.

References

Technical Support Center: Optimizing Cleavage of 3,5-Dinitrobenzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cleavage conditions for 3,5-dinitrobenzyl (DNB) protecting groups. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in effectively deprotecting DNB-protected functional groups.

Troubleshooting Guide

This section addresses common issues encountered during the cleavage of 3,5-dinitrobenzyl ethers and other DNB-protected molecules.

Issue Possible Cause(s) Suggested Solution(s)
Incomplete or Slow Deprotection - Insufficient reagent concentration or activity.- Non-optimal reaction temperature.- Inadequate irradiation for photolytic cleavage.- Presence of oxygen scavengers in reductive cleavage methods.- Increase the concentration of the deprotecting agent.- Elevate the reaction temperature in increments of 5-10 °C.- For photolytic cleavage, ensure the wavelength and intensity of the light source are appropriate. Increase irradiation time.- For basic cleavage, ensure the presence of dissolved oxygen as it may be required for the reaction.[1]
Substrate Degradation - Reaction conditions are too harsh (e.g., high temperature, extreme pH).- Presence of functional groups sensitive to the cleavage conditions.- Lower the reaction temperature.- Use milder deprotection methods (e.g., photolytic cleavage over harsh basic conditions).- If using basic conditions, consider a lower concentration of the base.- Screen for orthogonal protecting groups if substrate contains sensitive functionalities.
Formation of Side Products - Over-reaction or side reactions with other functional groups.- Undesired reactions with cleavage byproducts.- Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.- Add scavengers to trap reactive byproducts.- Purify the crude product using appropriate chromatographic techniques.
Low Yield of Deprotected Product - Incomplete reaction.- Degradation of the starting material or product.- Difficulties in product isolation.- Optimize reaction conditions (reagent, solvent, temperature, time) to drive the reaction to completion.- Use milder conditions to prevent degradation.- Optimize the work-up and purification procedure.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cleaving 3,5-dinitrobenzyl (DNB) ethers?

A1: The primary methods for cleaving 3,5-dinitrobenzyl ethers are analogous to those used for other nitrobenzyl protecting groups. These include:

  • Basic Hydrolysis: Treatment with a strong base in a suitable solvent. For instance, o- and p-nitrobenzyl groups can be cleaved using 20% aqueous NaOH in methanol (B129727) at 75 °C.[1] This method is proposed to proceed via an oxidation at the benzylic position, which is dependent on dissolved oxygen.[1]

  • Photolytic Cleavage: Irradiation with UV light, typically around 350 nm. This is a common method for 2-nitrobenzyl groups and is known for its mild and neutral conditions.

  • Reductive Cleavage: Although less common for ethers, reduction of the nitro groups can facilitate cleavage. This often involves a two-step process of reduction followed by cleavage of the resulting aminobenzyl ether.

Q2: My substrate is sensitive to strong bases. What is a suitable alternative for DNB cleavage?

A2: For base-sensitive substrates, photolytic cleavage is an excellent alternative. This method is performed under neutral conditions and typically involves irradiating the sample with a UV lamp (e.g., 350 nm) in a suitable solvent like methanol or acetonitrile. This approach offers high orthogonality and minimizes the risk of base-induced side reactions.

Q3: The cleavage of my DNB-protected alcohol is very slow. How can I improve the reaction rate?

A3: To improve the reaction rate, you can try the following:

  • For Basic Hydrolysis: Increase the concentration of the base or raise the reaction temperature. Ensure that the reaction is not degassed, as oxygen may be a necessary component for the cleavage mechanism.[1]

  • For Photolytic Cleavage: Increase the intensity of the UV light source or move the reaction vessel closer to the lamp. You can also try a solvent that is more transparent to the UV wavelength being used.

Q4: I am observing multiple spots on my TLC after the deprotection reaction. What could they be?

A4: Multiple spots on a TLC plate could indicate the presence of your starting material (incomplete reaction), your desired deprotected product, and potentially side products. Side products could arise from over-reaction, degradation of the substrate or product, or reactions with byproducts of the deprotection. For example, in the case of basic cleavage of nitrobenzyl groups, 4-nitrobenzoate (B1230335) has been isolated as a by-product.[1] It is advisable to characterize these spots by techniques like LC-MS to identify them and optimize the reaction conditions to minimize their formation.

Experimental Protocols

Protocol 1: Cleavage of 3,5-Dinitrobenzyl Ethers via Basic Hydrolysis

This protocol is adapted from a method developed for the cleavage of o- and p-nitrobenzyl groups.[1]

  • Dissolve the 3,5-dinitrobenzyl-protected substrate in methanol.

  • Add a 20% aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Heat the reaction mixture to 75 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., 1 M HCl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Photolytic Cleavage of 3,5-Dinitrobenzyl Ethers

This is a general protocol for the photolytic deprotection of nitrobenzyl ethers.

  • Dissolve the 3,5-dinitrobenzyl-protected substrate in a UV-transparent solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Place the solution in a quartz reaction vessel.

  • Irradiate the solution with a high-pressure mercury lamp or a specific wavelength LED array (typically around 350 nm) while stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Data Summary

The following table summarizes typical conditions for the cleavage of nitrobenzyl protecting groups, which can be used as a starting point for optimizing the deprotection of 3,5-dinitrobenzyl ethers.

Protecting GroupReagent(s)SolventTemperatureTimeYield (%)Reference
o-Nitrobenzyl20% aq. NaOHMethanol75 °C1-4 h60-85[1]
p-Nitrobenzyl20% aq. NaOHMethanol75 °C1-4 h50-75[1]
2-NitrobenzylUV light (350 nm)VariousRoom Temp.1-24 hVariableGeneral Knowledge

Visual Guides

Cleavage Mechanism

G Proposed Mechanism for Basic Cleavage of DNB Ethers cluster_reagents Reagents A DNB-OR (Starting Material) B Benzylic Anion Intermediate A->B OH- C Oxidized Intermediate B->C O2 D Hemiacetal-like Intermediate C->D H2O E R-OH (Deprotected Alcohol) D->E F 3,5-Dinitrobenzaldehyde D->F OH- Base (e.g., NaOH) O2 Oxygen H2O Water

Caption: Proposed mechanism for the base-mediated cleavage of DNB ethers.

Experimental Workflow for Optimization

G Workflow for Optimizing DNB Cleavage start Start: DNB-protected Substrate choose_method Choose Cleavage Method (Basic, Photolytic, etc.) start->choose_method screen_conditions Screen Initial Conditions (Reagent Conc., Temp./Light Intensity) choose_method->screen_conditions monitor Monitor Reaction (TLC, LC-MS) screen_conditions->monitor analyze Analyze Results (Yield, Purity) monitor->analyze incomplete Incomplete Reaction? analyze->incomplete degradation Substrate Degradation? incomplete->degradation No optimize Optimize Conditions (Time, Temp., Conc.) incomplete->optimize Yes end End: Purified Product degradation->end No milder_conditions Switch to Milder Method (e.g., Photolytic) degradation->milder_conditions Yes optimize->monitor milder_conditions->screen_conditions G Troubleshooting Decision Tree for DNB Cleavage start Low Yield or Incomplete Reaction check_sm Starting Material Remaining? start->check_sm increase_severity Increase Reaction Time, Temperature, or Reagent Concentration check_sm->increase_severity Yes check_degradation Evidence of Degradation? check_sm->check_degradation No end Optimized Protocol increase_severity->end decrease_severity Decrease Reaction Time, Temperature, or Use Milder Reagents check_degradation->decrease_severity Yes check_workup Review Work-up and Purification check_degradation->check_workup No change_method Consider Alternative Cleavage Method (e.g., Photolysis) decrease_severity->change_method change_method->end check_workup->end

References

Validation & Comparative

A Researcher's Guide to Alcohol Identification Using 3,5-Dinitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of unknown organic compounds is a fundamental requirement. When the unknown substance is an alcohol, which is often a liquid at room temperature, converting it into a solid derivative with a sharp, characteristic melting point provides a reliable method of identification.[1][2] This guide provides a comparative analysis of using 3,5-dinitrobenzoate (B1224709) esters for this purpose, detailing the experimental protocols and presenting key data for comparison.

The derivatization of alcohols with 3,5-dinitrobenzoic acid produces crystalline esters that are well-suited for melting point analysis.[2] These derivatives are advantageous because they are typically solids with high melting points, which allows for more accurate and distinguishable measurements.[2]

Experimental Workflow: From Alcohol to Identification

The overall process involves the synthesis of the 3,5-dinitrobenzoate derivative from the unknown alcohol, followed by purification and melting point analysis. This workflow is crucial for accurate identification.

experimental_workflow cluster_synthesis Derivative Synthesis cluster_purification Purification cluster_analysis Melting Point Analysis Unknown_Alcohol Unknown Alcohol Reaction Esterification Reaction Unknown_Alcohol->Reaction Reagent 3,5-Dinitrobenzoyl Chloride or 3,5-Dinitrobenzoic Acid Reagent->Reaction Crude_Product Crude 3,5-Dinitrobenzoate Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Derivative Pure Crystalline Derivative Recrystallization->Pure_Derivative MP_Apparatus Melting Point Apparatus Pure_Derivative->MP_Apparatus Observed_MP Observed Melting Point MP_Apparatus->Observed_MP Comparison Comparison Observed_MP->Comparison Literature_MP Literature Melting Point Data Literature_MP->Comparison Mixed_MP Mixed Melting Point Analysis Comparison->Mixed_MP If match Identification Identification of Alcohol Mixed_MP->Identification No depression

Caption: Experimental workflow for alcohol identification.

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are methodologies for the synthesis of 3,5-dinitrobenzoate derivatives and their subsequent melting point analysis.

Synthesis of 3,5-Dinitrobenzoate Derivatives: A Comparison of Methods

Two primary methods for the synthesis of 3,5-dinitrobenzoate derivatives are presented: a traditional approach and a more contemporary, greener method.

Traditional Method (using 3,5-Dinitrobenzoyl Chloride)

This method involves a two-step process where 3,5-dinitrobenzoic acid is first converted to its more reactive acid chloride.[3][4]

  • Preparation of 3,5-Dinitrobenzoyl Chloride: In a fume hood, mix 1.0 g of 3,5-dinitrobenzoic acid with 1.5 g of phosphorus pentachloride (PCl₅) in a dry boiling tube.[3] Stir the mixture until a liquid is formed.[3]

  • Esterification: Add 1 mL of the unknown alcohol to the freshly prepared 3,5-dinitrobenzoyl chloride.[4]

  • Reaction: Gently warm the mixture on a water bath for approximately 10-15 minutes.[5]

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude ester.[3]

  • Purification: Filter the solid product and wash it with a sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by a water wash.[4] The pure derivative is obtained through recrystallization, typically from ethanol.[4][6]

Green Method (Microwave-Assisted Synthesis)

This approach is a safer, faster, and more environmentally friendly alternative that avoids the use of hazardous reagents like PCl₅ or SOCl₂.[3][7]

  • Reaction Setup: In a clean, dry round-bottomed flask, mix 1.0 g of 3,5-dinitrobenzoic acid with 1 mL of the alcohol.[7]

  • Catalysis: Add 1-2 drops of concentrated sulfuric acid to the mixture.[7]

  • Microwave Irradiation: Heat the mixture in a microwave reactor for 2-5 minutes at 70°C.[7]

  • Isolation: Pour the reaction mixture into ice-cold water, which will cause the 3,5-dinitrobenzoate derivative to precipitate.[7]

  • Purification: Filter the precipitated ester and wash it with an aqueous sodium bicarbonate solution to neutralize and remove any unreacted acid.[7] Recrystallize the solid from an appropriate solvent (e.g., ethanol) to obtain the pure derivative.[7]

Melting Point Determination

The melting point of the purified derivative is a key physical property for identification.

  • Sample Preparation: Finely grind a small amount of the dry, recrystallized 3,5-dinitrobenzoate derivative.[8][9]

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[8]

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure an accurate reading.[8][10]

  • Record: Record the temperature range from when the first drop of liquid appears to when the entire sample has melted. A pure compound will have a sharp melting range of 1-2°C.

Confirmatory Analysis: Mixed Melting Point

To confirm the identity of the unknown alcohol, a mixed melting point analysis is performed.[11][12]

  • Selection of Standard: Based on the observed melting point, select a known, pure 3,5-dinitrobenzoate derivative of a suspected alcohol from a reference table.[11]

  • Mixture Preparation: Thoroughly mix approximately equal amounts (1:1 ratio) of the unknown derivative and the selected known standard.[8][11]

  • Melting Point Determination: Measure the melting point of the mixture using the same procedure as described above.

  • Interpretation of Results:

    • No Depression: If the melting point of the mixture is sharp and identical to that of the pure known and unknown derivatives, it confirms that the two substances are identical.[11][12]

    • Depression and Broadening: If the melting point of the mixture is lower and occurs over a broader temperature range, it indicates that the two compounds are different.[11] The known compound acts as an impurity in the unknown, causing a melting point depression.[11]

Data Presentation: Melting Points of 3,5-Dinitrobenzoate Derivatives

The following table provides a reference for the melting points of 3,5-dinitrobenzoate derivatives of common alcohols.

AlcoholMelting Point of 3,5-Dinitrobenzoate Derivative (°C)
Methanol107 - 107.8
Ethanol92 - 93
n-Propanol71 - 73
Isopropanol120 - 122.1
n-Butanol62 - 64
sec-Butanol75.6
Isobutanol86.5 - 88
tert-Butanol135 - 142.5
n-Pentanol (n-Amyl)46.4
Isopentanol (Isoamyl)60 - 62
n-Hexanol58 - 58.4
Benzyl Alcohol112 - 113
Allyl Alcohol48 - 50
(Data compiled from multiple sources)[13][14]

Conclusion

The identification of alcohols through the melting point analysis of their 3,5-dinitrobenzoate derivatives is a robust and reliable method. The formation of these solid, crystalline esters provides a distinct physical property for characterization. While the traditional synthesis method is effective, the adoption of greener, microwave-assisted protocols offers significant advantages in terms of safety and efficiency. By carefully performing the synthesis, purification, and both standard and mixed melting point analyses, researchers can confidently identify unknown alcohols.

References

A Comparative Guide to Mixed Melting Point Determination Using 3,5-Dinitrobenzoate Derivatives for Alcohol Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of unknown substances is a cornerstone of chemical analysis. While modern spectroscopic and chromatographic techniques offer powerful tools for structural elucidation, classical methods like mixed melting point determination remain valuable for their simplicity, low cost, and definitive confirmatory power. This guide provides a comprehensive comparison of the mixed melting point technique, specifically utilizing 3,5-dinitrobenzoate (B1224709) derivatives for alcohol identification, with other common analytical methods.

The principle behind this technique is that the melting point of a pure crystalline solid is a distinct physical property. When an unknown alcohol is converted to its solid 3,5-dinitrobenzoate derivative, its melting point can be compared to known values.[1][2] The definitive confirmation comes from the mixed melting point determination: if a sample of the unknown derivative is mixed with a sample of the known, authentic derivative, the melting point of the mixture will not be depressed if the two compounds are identical.

Comparison of Alcohol Identification Methods

The identification of an unknown alcohol can be approached through various techniques, each with its own set of advantages and limitations. The following table provides a comparative overview.

Method Principle Sample Req. Time Cost Specificity Key Advantages Key Limitations
Mixed Melting Point with 3,5-Dinitrobenzoate Derivatives Formation of a solid derivative with a sharp melting point. Co-melting with an authentic sample shows no depression for identical compounds.[1]Low (mg)ModerateLowHighDefinitive identification, low equipment cost.Requires authentic sample, can be time-consuming.
Gas Chromatography (GC) Separation of volatile components based on their partitioning between a stationary and a mobile phase.[3][4]Very Low (µL)FastModerateHighHigh resolution, quantitative analysis.[5][6]Requires volatile and thermally stable compounds.[3]
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations, providing a "fingerprint" of the molecule.[7]Low (mg or µL)FastModerateModerateProvides functional group information.Can be difficult to interpret complex spectra, less specific for isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.[8][9]Low (mg)FastHighVery HighProvides detailed information on molecular structure and connectivity.[8]High equipment and maintenance costs.

Experimental Protocols

Preparation of 3,5-Dinitrobenzoate Derivative of an Unknown Alcohol (Conventional Method)

This protocol is a traditional method for preparing 3,5-dinitrobenzoate derivatives.[2][10]

Materials:

  • Unknown alcohol

  • 3,5-Dinitrobenzoyl chloride

  • Pyridine

  • 5% Sodium bicarbonate solution

  • Ethanol (B145695) (for recrystallization)

  • Ice bath

  • Heating apparatus (water bath or hot plate)

  • Filtration apparatus (Buchner funnel, filter paper)

  • Melting point apparatus

Procedure:

  • In a clean, dry test tube, dissolve approximately 0.5 g of 3,5-dinitrobenzoyl chloride in 5 mL of pyridine.

  • Add about 1 mL of the unknown alcohol to the solution.

  • Gently heat the mixture in a water bath for 10-15 minutes. For less reactive alcohols, the heating time may need to be extended.

  • Cool the reaction mixture and slowly pour it into a beaker containing about 25 mL of ice-cold water.

  • Stir the mixture vigorously until a solid precipitate forms.

  • Collect the solid derivative by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with 10-15 mL of cold 5% sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid.

  • Wash the solid with cold water to remove any remaining sodium bicarbonate.

  • Recrystallize the crude derivative from a minimal amount of hot ethanol to obtain pure crystals.

  • Dry the purified crystals and determine their melting point.

Mixed Melting Point Determination

Materials:

  • Purified 3,5-dinitrobenzoate derivative of the unknown alcohol

  • Authentic sample of the suspected 3,5-dinitrobenzoate derivative

  • Melting point apparatus

  • Spatula

  • Watch glass

Procedure:

  • On a clean, dry watch glass, thoroughly mix a small amount (e.g., 1:1 ratio) of the purified derivative of the unknown alcohol with an authentic sample of the suspected 3,5-dinitrobenzoate derivative.

  • Pack a melting point capillary tube with the mixture.

  • Separately, pack two other capillary tubes, one with the unknown derivative and one with the authentic sample.

  • Place all three capillary tubes in the melting point apparatus.

  • Heat the apparatus slowly and record the melting point range for each of the three samples.

  • Interpretation of Results:

    • If the melting point of the mixture is the same as the individual melting points of the unknown derivative and the authentic sample (i.e., no depression), the unknown alcohol is confirmed to be the suspected alcohol.

    • If the melting point of the mixture is depressed and has a wider range than the individual samples, the unknown alcohol is not the same as the suspected alcohol.

Visualizations

Experimental_Workflow cluster_prep Derivative Preparation cluster_mmp Mixed Melting Point Determination Unknown_Alcohol Unknown Alcohol Reaction Reaction & Heating Unknown_Alcohol->Reaction Reagent 3,5-Dinitrobenzoyl Chloride + Pyridine Reagent->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Derivative Pure Unknown Derivative Recrystallization->Pure_Derivative Mixing Mixing (1:1 Ratio) Pure_Derivative->Mixing Authentic_Sample Authentic Known Derivative Authentic_Sample->Mixing MP_Measurement Melting Point Measurement Mixing->MP_Measurement Result Result Interpretation MP_Measurement->Result Logic_Diagram Start Start with Unknown Alcohol Derivative Mix Mix with Authentic Known Derivative 'A' Start->Mix MeasureMP Measure Melting Point of Mixture Mix->MeasureMP Decision Melting Point Depressed? MeasureMP->Decision Identical Unknown is Identical to Known 'A' Decision->Identical No Different Unknown is Different from Known 'A' Decision->Different Yes Mix_B Mix with Authentic Known Derivative 'B' Different->Mix_B MeasureMP_B Measure Melting Point of Mixture Mix_B->MeasureMP_B Decision_B Melting Point Depressed? MeasureMP_B->Decision_B Identical_B Unknown is Identical to Known 'B' Decision_B->Identical_B No Different_B Unknown is Different from Known 'B' Decision_B->Different_B Yes

References

A Comparative Guide to Derivatizing Agents for Alcohols: 3,5-Dinitrobenzoyl Chloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of alcohols are critical. Direct analysis of alcohols, particularly in complex matrices, can be challenging due to their polarity and, in some cases, low volatility. Derivatization, a process that chemically modifies a functional group, is a powerful strategy to overcome these limitations by enhancing detectability, improving chromatographic separation, and increasing volatility.

This guide provides a comprehensive comparison of 3,5-dinitrobenzoyl chloride with other commonly used derivatizing agents for alcohols, supported by experimental data and detailed protocols. We will delve into the performance of silylating agents, other acylating agents, and chiral derivatizing agents to assist you in selecting the most suitable reagent for your analytical needs.

Overview of Derivatizing Agents for Alcohols

The choice of a derivatizing agent depends on the specific alcohol, the analytical technique being employed (Gas Chromatography - GC, High-Performance Liquid Chromatography - HPLC, Nuclear Magnetic Resonance - NMR), and the desired outcome of the analysis (e.g., quantification, chiral separation). Here, we compare four major classes of derivatizing agents.

3,5-Dinitrobenzoyl Chloride (DNBC)

3,5-Dinitrobenzoyl chloride is a highly reactive acylating agent that readily reacts with alcohols to form stable 3,5-dinitrobenzoate (B1224709) esters.[1][2] The two nitro groups on the aromatic ring make the carbonyl carbon highly electrophilic, facilitating a rapid reaction.[3] These derivatives are often crystalline solids with sharp melting points, historically making them ideal for the identification of unknown alcohols.[4][5] The dinitrobenzoyl group is a strong chromophore, significantly enhancing UV detection in HPLC analysis.[1]

Silylating Agents (e.g., BSTFA)

Silylation is a common derivatization technique for GC analysis.[6] Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[7][8] This process reduces the polarity of the alcohol, increases its volatility, and improves its thermal stability, making it more amenable to GC analysis.[6] The resulting silyl (B83357) ethers are generally less stable than acyl derivatives and are sensitive to moisture.[9][10]

Other Acylating Agents (e.g., Benzoyl Chloride)

Besides DNBC, other acyl chlorides like benzoyl chloride are also used for the derivatization of alcohols. Benzoyl chloride reacts with alcohols to form benzoate (B1203000) esters.[11] While it also introduces a UV-active group, the response is generally less intense than that of dinitrobenzoyl derivatives. However, benzoyl chloride is a versatile reagent that can be used for a wide range of compounds and is compatible with both HPLC and GC analysis.[12]

Chiral Derivatizing Agents (e.g., Mosher's Acid)

For the analysis of chiral alcohols, chiral derivatizing agents are employed to convert a mixture of enantiomers into a mixture of diastereomers.[13][14] Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acid chloride are widely used for this purpose. The resulting diastereomeric esters can be distinguished and quantified by NMR spectroscopy or separated by chromatography, allowing for the determination of enantiomeric excess and absolute configuration.[15][16][17]

Performance Comparison: Quantitative Data

Table 1: Comparison of Reaction Conditions and Yields

Derivatizing AgentTypical Reaction TimeTypical Reaction TemperatureReported YieldsNotes
3,5-Dinitrobenzoyl Chloride 10 min - 2 days[18]75-85°C (conventional heating)[18], 70°C (microwave)[19]Good to highReaction time can be significantly reduced with microwave assistance.[19]
BSTFA Minutes to 16 hours[7]Room Temperature to 100°C[4][7]Often quantitative[20]Reaction conditions are highly dependent on the steric hindrance of the alcohol.[7][15]
Benzoyl Chloride ~5 minutes[3][12]Room TemperatureGood to high[2]Reaction is rapid in aqueous and organic solutions.[1][12]
Mosher's Acid Chloride 1 - 4 hours[15]Room TemperatureEssentially 100% conversion is required for accurate enantiomeric ratio determination.[16]Reaction is typically carried out in an NMR tube for direct analysis.[15]

Table 2: Comparison of Limits of Detection (LOD)

Derivatizing AgentAnalytical TechniqueAnalyteLimit of Detection (LOD)
3,5-Dinitrobenzoyl Chloride HPLC-UVBiogenic Amines124-864 µg/L[21]
BSTFA GC-MSShort-chain alcohols3 ng/g[22]
Benzoyl Chloride LC-MS/MSVarious metabolitespM to nM range
Mosher's Acid NMRChiral AlcoholsGenerally lower sensitivity than chromatographic methods.[23]

Experimental Protocols

Detailed methodologies for the derivatization of alcohols using the discussed agents are provided below.

Derivatization with 3,5-Dinitrobenzoyl Chloride (Conventional Method)
  • Preparation of 3,5-Dinitrobenzoyl Chloride: Mix 1.0 g of 3,5-dinitrobenzoic acid with 1.5 g of phosphorus pentachloride (PCl₅) in a dry boiling tube in a fume hood. Stir the mixture continuously until a liquid is obtained.[24]

  • Derivatization: Add 1 mL of the alcohol to the freshly prepared 3,5-dinitrobenzoyl chloride in a dry boiling tube and warm the mixture on a water bath.[19]

  • Work-up: Pour the reaction mixture into ice-cold water. Wash the resulting precipitate with a saturated sodium bicarbonate solution and then with water.[19]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol). The entire procedure typically takes 45-60 minutes.[19]

Derivatization with BSTFA for GC-MS Analysis
  • Sample Preparation: Place 1-10 mg of the alcohol sample into a reaction vial. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.[7]

  • Reagent Addition: Add an excess of BSTFA (at least a 2:1 molar ratio to active hydrogens). For sterically hindered alcohols, a catalyst such as 1% TMCS (trimethylchlorosilane) can be added.[7]

  • Reaction: Seal the vial and allow the mixture to stand at room temperature or heat gently (e.g., 60-80°C for 30-60 minutes) until the derivatization is complete.[4] Completion can be monitored by analyzing aliquots at different time intervals.[7]

  • Analysis: The sample is ready for direct injection into the GC-MS system.[4]

Derivatization with Benzoyl Chloride for HPLC-MS/MS Analysis
  • Sample Preparation: To 1 µL of the sample, add 0.5 µL of 100 mM sodium carbonate buffer (pH 9), 0.5 µL of 2% (v/v) benzoyl chloride in acetonitrile, and 0.5 µL of acetonitrile.[11]

  • Reaction: Vortex the mixture for 1 minute. The reaction is typically complete within this time.[12]

  • Quenching: Add a small amount of a quenching reagent (e.g., a solution of a primary amine) if necessary to consume excess benzoyl chloride, although in many protocols this is not required and the sample is directly analyzed.

  • Analysis: The sample can be directly injected into the HPLC-MS/MS system.

Derivatization with Mosher's Acid Chloride for NMR Analysis
  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃).[15]

  • Reagent Addition: Add a small excess of anhydrous pyridine (B92270) (approximately 5-10 µL), followed by a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.[15]

  • Reaction: Cap the NMR tube and gently mix the reactants. Allow the reaction to proceed at room temperature for 1-4 hours, or until completion.[15]

  • Analysis: Acquire the ¹H NMR (and/or ¹⁹F NMR) spectrum directly from the reaction mixture. Repeat the procedure in a separate NMR tube using (S)-Mosher's acid chloride to compare the spectra of the two diastereomers.[15]

Visualization of Experimental Workflows

To further clarify the processes, the following diagrams illustrate the general workflow for alcohol derivatization and the logic behind using a chiral derivatizing agent.

G General Workflow for Alcohol Derivatization and Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Work-up/Purification cluster_analysis Analysis Alcohol_Sample Alcohol Sample Drying Drying (if necessary) Alcohol_Sample->Drying Derivatizing_Agent Add Derivatizing Agent (e.g., DNBC, BSTFA) Reaction Reaction (Heating/Microwave may be required) Drying->Reaction Derivatizing_Agent->Reaction Workup Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Instrumental Analysis (HPLC, GC, NMR) Purification->Analysis

Caption: General workflow for alcohol derivatization and analysis.

G Logic of Chiral Derivatization for Enantiomer Analysis cluster_enantiomers Enantiomers (Indistinguishable by NMR) cluster_derivatization Derivatization with Chiral Agent cluster_diastereomers Diastereomers (Distinguishable by NMR) cluster_analysis Analysis R_Alcohol (R)-Alcohol Chiral_Agent Add Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) R_Alcohol->Chiral_Agent S_Alcohol (S)-Alcohol S_Alcohol->Chiral_Agent RR_Diastereomer (R,R)-Diastereomer Chiral_Agent->RR_Diastereomer SR_Diastereomer (S,R)-Diastereomer Chiral_Agent->SR_Diastereomer NMR_Analysis NMR Analysis (Different Chemical Shifts) RR_Diastereomer->NMR_Analysis SR_Diastereomer->NMR_Analysis

Caption: Logic of chiral derivatization for enantiomer analysis.

Conclusion: Choosing the Right Derivatizing Agent

The selection of an appropriate derivatizing agent is a critical decision that directly impacts the success of alcohol analysis.

  • 3,5-Dinitrobenzoyl chloride remains an excellent choice for the derivatization of alcohols for HPLC-UV analysis , offering the formation of stable derivatives with strong chromophores, leading to high sensitivity. Its utility in forming crystalline solids also aids in the identification of unknown alcohols.

  • Silylating agents like BSTFA are the go-to reagents for GC-MS analysis , as they effectively increase the volatility and thermal stability of alcohols. However, the sensitivity of silyl ethers to moisture requires careful sample handling.

  • Benzoyl chloride offers a versatile and rapid alternative for both HPLC and GC analysis , particularly when extreme sensitivity is not the primary concern. Its ability to react in aqueous media is a significant advantage in certain applications.

  • For the challenging task of chiral alcohol analysis , Mosher's acid and its derivatives are indispensable tools for determining enantiomeric purity and absolute configuration via NMR spectroscopy .

By understanding the principles, performance characteristics, and experimental protocols of these derivatizing agents, researchers can make informed decisions to optimize their analytical workflows and achieve reliable and accurate results in the study of alcohols.

References

spectroscopic analysis (NMR, IR) for confirming the structure of 3,5-dinitrobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of novel compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of alcohols, conversion to their corresponding 3,5-dinitrobenzoate (B1224709) esters is a classic and reliable method of characterization.[1] This guide provides a comparative overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to confirm the structure of these derivatives. Detailed experimental protocols and representative data are presented to assist researchers in their analytical workflows.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a series of 3,5-dinitrobenzoate esters derived from common alcohols. These values are indicative and may vary slightly based on the solvent and instrument used.

Infrared (IR) Spectroscopy Data

The IR spectra of 3,5-dinitrobenzoates are characterized by strong absorptions from the nitro (NO₂) and ester (C=O) functional groups.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Notes
Asymmetric NO₂ Stretch1550 - 1475Typically a very strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency compared to aliphatic nitro compounds.[2]
Symmetric NO₂ Stretch1360 - 1290Another strong absorption, often of similar intensity to the asymmetric stretch in aromatic nitro compounds.[2][3]
Carbonyl (C=O) Stretch1730 - 1715Strong absorption characteristic of esters.
Aromatic C=C Stretch~1600Medium to strong absorptions.
C-O Stretch1300 - 1100Two absorptions are typically observed for esters in this region.
Aromatic C-H Stretch>3000Usually weak to medium intensity.
C-H Bending (out-of-plane)900 - 675Can provide information about the substitution pattern of the aromatic ring.
¹H NMR Spectroscopy Data (Chemical Shifts in δ, ppm)

The ¹H NMR spectra are distinguished by the downfield signals of the aromatic protons due to the strong electron-withdrawing effect of the two nitro groups.

ProtonMethyl 3,5-dinitrobenzoateEthyl 3,5-dinitrobenzoaten-Propyl 3,5-dinitrobenzoateIsopropyl 3,5-dinitrobenzoateBenzyl 3,5-dinitrobenzoate
Aromatic H (meta to C=O)~9.2 (d)~9.2 (d)~9.2 (d)~9.2 (d)~9.2 (d)
Aromatic H (para to C=O)~9.1 (t)~9.1 (t)~9.1 (t)~9.1 (t)~9.1 (t)
-OCH₃~4.0 (s)
-OCH₂CH₃~4.5 (q)
-OCH₂CH₂CH₃~4.4 (t)
-OCH(CH₃)₂~5.3 (septet)
-OCH₂Ph~5.5 (s)
-OCH₂CH₃ ~1.4 (t)
-OCH₂CH₂ CH₃~1.8 (sextet)
-OCH(CH₃ )₂~1.4 (d)
-OCH₂CH₂CH₃ ~1.0 (t)
-OCH₂Ph ~7.4 (m)

s = singlet, d = doublet, t = triplet, q = quartet, septet, m = multiplet

¹³C NMR Spectroscopy Data (Chemical Shifts in δ, ppm)

The ¹³C NMR spectra show characteristic shifts for the carbonyl carbon and the aromatic carbons attached to the nitro groups.

CarbonMethyl 3,5-dinitrobenzoateEthyl 3,5-dinitrobenzoaten-Propyl 3,5-dinitrobenzoateIsopropyl 3,5-dinitrobenzoateBenzyl 3,5-dinitrobenzoate
C=O~162~162~162~161~162
Aromatic C-NO₂~148~148~148~148~148
Aromatic C-H (meta)~129~129~129~129~129
Aromatic C-H (para)~122~122~122~122~122
Aromatic C-C=O~134~134~134~134~134
-OC H₃~53
-OC H₂CH₃~63
-OC H₂CH₂CH₃~68
-OC H(CH₃)₂~71
-OC H₂Ph~68
-OCH₂C H₃~14
-OCH₂C H₂CH₃~22
-OCH(C H₃)₂~22
-OCH₂CH₂C H₃~10
-OCH₂Ph (aromatic)~128-135

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups in the 3,5-dinitrobenzoate derivative.

Methodology: KBr Pellet Method

  • Sample and KBr Preparation: Ensure both the 3,5-dinitrobenzoate sample and spectroscopy-grade potassium bromide (KBr) are thoroughly dry to avoid moisture interference in the spectrum.[4]

  • Grinding: In an agate mortar, grind 1-2 mg of the solid sample to a fine powder.[2] Add approximately 100-200 mg of dry KBr powder.[2]

  • Mixing: Gently grind the sample and KBr together until a homogeneous mixture is obtained.[5] Avoid excessive grinding, which can increase moisture absorption.[5]

  • Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[4]

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be run for correction.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed structure of the 3,5-dinitrobenzoate derivative, including the carbon skeleton and proton environments.

Methodology: ¹H and ¹³C NMR

  • Sample Preparation: Weigh 5-10 mg of the 3,5-dinitrobenzoate sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6]

  • Transfer to NMR Tube: Filter the solution or carefully pipette the clear supernatant into a clean, undamaged 8-inch NMR tube.[6]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will be tuned, and the magnetic field will be locked and shimmed to ensure homogeneity.

  • ¹H NMR Spectrum Acquisition: Acquire the proton NMR spectrum. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Spectrum Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Workflow and Logic

The following diagram illustrates the logical workflow for the spectroscopic confirmation of a 3,5-dinitrobenzoate structure.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Alcohol Alcohol Derivative Ester 3,5-Dinitrobenzoate Ester Alcohol->Ester Esterification DNBA 3,5-Dinitrobenzoyl Chloride DNBA->Ester IR IR Spectroscopy Ester->IR NMR NMR Spectroscopy Ester->NMR IR_Data Identify Functional Groups: -NO2 -C=O (ester) -Aromatic Ring IR->IR_Data NMR_Data Elucidate Structure: -Proton Environments -Carbon Skeleton -Connectivity NMR->NMR_Data Structure_Confirmation Structure Confirmed? IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation

References

A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 3,5-Dinitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of alcohols and phenols is a critical task in various scientific disciplines, including pharmaceutical development, quality control, and forensic science. Derivatization of these hydroxyl-containing compounds into their 3,5-dinitrobenzoate (B1224709) esters is a long-established method to facilitate their identification and quantification.[1][2] The resulting derivatives are typically crystalline solids with sharp melting points, and their aromatic nature makes them amenable to various analytical techniques.[3] This guide provides a comprehensive comparison of two of the most powerful analytical methods for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Comparison at a Glance: GC-MS vs. HPLC

Both GC-MS and HPLC are robust separation techniques, but they operate on different principles, making them suitable for different applications and analytical goals.[4][5] The choice between the two depends on factors such as the volatility of the analyte, the required sensitivity, and the nature of the sample matrix.[6][7]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[4]Separation based on partitioning of compounds between a liquid mobile phase and a solid stationary phase.[4]
Analyte Volatility Requires analytes to be volatile and thermally stable. Derivatization to 3,5-dinitrobenzoates increases the molecular weight and may decrease volatility, making it suitable for smaller alcohols.[4][5]Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[4][5]
Sample Preparation May require extraction and concentration of derivatives. Care must be taken to avoid loss of volatile derivatives.[5]Often involves solvent extraction and filtration before injection into the HPLC system.[5]
Sensitivity Generally offers very high sensitivity, with Limits of Detection (LOD) often in the low parts-per-billion (ppb) or ng/mL range.[8][9][10]Sensitivity is dependent on the detector used (e.g., UV-Vis, DAD, MS). Can achieve low ng/mL to pg/mL LODs, especially when coupled with a mass spectrometer (LC-MS).[11][12][13]
Identification Power Mass spectrometry provides detailed structural information, enabling precise identification of compounds through their mass spectra.[5]Identification is primarily based on retention time compared to a standard. Diode-Array Detection (DAD) can provide UV-Vis spectra for additional confirmation. Coupling with MS (LC-MS) provides definitive identification.[7]
Quantitative Analysis Provides accurate quantification by integrating peak areas and comparing them to calibration standards.[5]Delivers accurate quantification based on the linear response of detectors like UV-Vis.[5]
Chiral Separations Possible with chiral stationary phases, but less common for 3,5-dinitrobenzoate derivatives.A very common and powerful technique for the separation of enantiomers of chiral alcohols after derivatization, using a variety of chiral stationary phases.
Instrumentation Cost & Complexity Instrumentation and data analysis can be more complex than standard HPLC-UV.[5]HPLC with UV/DAD detection is generally less expensive and complex than GC-MS. LC-MS is comparable in cost and complexity to GC-MS.

Data Presentation: Performance Comparison

The following tables summarize typical quantitative data for the analysis of derivatives by GC-MS and HPLC. These values are synthesized from literature on the analysis of similar compounds and represent what can be expected from a validated method.

Table 1: Typical Performance Characteristics of GC-MS for Derivative Analysis

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 1.0 ng/mL[9]
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL[9]
Linearity (R²) ≥ 0.99[14]
Precision (%RSD) < 10%[9]
Accuracy (% Recovery) 90 - 110%[9]

Table 2: Typical Performance Characteristics of HPLC-UV/DAD for Derivative Analysis

ParameterTypical Value
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL
Linearity (R²) ≥ 0.995[15]
Precision (%RSD) < 5%[15]
Accuracy (% Recovery) 98 - 102%[11][15]

Experimental Protocols

Derivatization of Alcohols to 3,5-Dinitrobenzoates

This protocol is a general procedure and may require optimization for specific alcohols.

  • Reagent Preparation: Prepare a solution of 3,5-dinitrobenzoyl chloride in a suitable aprotic solvent (e.g., pyridine-free toluene (B28343) or dichloromethane).

  • Reaction: To a known amount of the alcohol sample, add an excess of the 3,5-dinitrobenzoyl chloride solution. A catalyst such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) can be added to facilitate the reaction.

  • Heating: Gently heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours) to ensure complete derivatization.[1]

  • Quenching and Extraction: After cooling, quench the reaction by adding a dilute solution of sodium bicarbonate to neutralize any remaining acid chloride. Extract the 3,5-dinitrobenzoate derivative into a suitable organic solvent like diethyl ether or ethyl acetate.

  • Washing and Drying: Wash the organic layer with dilute acid (e.g., 5% HCl) to remove any remaining catalyst, followed by a wash with water. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried derivative in a known volume of a suitable solvent for GC-MS or HPLC analysis.

GC-MS Analysis Protocol
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is typically used. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[14]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[16]

    • Inlet Temperature: 250 - 280°C.[14]

    • Injection Mode: Splitless injection is often used for trace analysis.[14]

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280-300°C and hold for several minutes.[17]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[17]

    • Source Temperature: 230°C.[14][17]

    • Quadrupole Temperature: 150°C.[17]

    • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[17]

HPLC-UV/DAD Analysis Protocol
  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: A reversed-phase C18 column is most commonly used. Typical dimensions are 150-250 mm length x 4.6 mm internal diameter, with 5 µm particle size.[18]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or methanol (B129727) and water. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) may be added to improve peak shape.[19]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).

    • Injection Volume: 10 - 20 µL.

  • Detector Conditions:

    • Detector: UV-Vis or Diode-Array Detector (DAD).

    • Wavelength: 3,5-Dinitrobenzoate derivatives have strong UV absorbance, typically monitored around 230-254 nm.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Alcohol_Sample Alcohol/Phenol Sample Derivatization Derivatization with 3,5-Dinitrobenzoyl Chloride Alcohol_Sample->Derivatization 1 Extraction Extraction & Cleanup Derivatization->Extraction 2 Final_Sample Derivative in Solution Extraction->Final_Sample 3 GC_MS GC-MS Analysis Final_Sample->GC_MS Choice A HPLC HPLC Analysis Final_Sample->HPLC Choice B Data_Analysis_GC GC-MS Data Analysis (Chromatogram & Mass Spectrum) GC_MS->Data_Analysis_GC Data_Analysis_HPLC HPLC Data Analysis (Chromatogram) HPLC->Data_Analysis_HPLC Quantification Quantification & Reporting Data_Analysis_GC->Quantification Data_Analysis_HPLC->Quantification

Caption: Experimental workflow for the analysis of 3,5-dinitrobenzoate derivatives.

logical_comparison cluster_gcms GC-MS Considerations cluster_hplc HPLC Considerations Start Need to Analyze 3,5-Dinitrobenzoate Derivative GC_Volatility Is the derivative volatile & thermally stable? Start->GC_Volatility HPLC_Volatility Is the derivative non-volatile or thermally labile? Start->HPLC_Volatility GC_Sensitivity Is highest sensitivity (sub-ppb) required? GC_Volatility->GC_Sensitivity Yes GC_ID Is definitive structural identification needed? GC_Sensitivity->GC_ID Select_GCMS Choose GC-MS GC_ID->Select_GCMS HPLC_Chiral Is chiral separation required? HPLC_Volatility->HPLC_Chiral Yes HPLC_Robustness Is a robust, routine QC method needed? HPLC_Chiral->HPLC_Robustness Select_HPLC Choose HPLC HPLC_Robustness->Select_HPLC

Caption: Logical decision tree for selecting between GC-MS and HPLC.

Conclusion

Both GC-MS and HPLC are highly effective for the analysis of 3,5-dinitrobenzoate derivatives.

GC-MS is the superior choice when:

  • Analyzing derivatives of smaller, more volatile alcohols.

  • The highest sensitivity is paramount.

  • Definitive structural confirmation via mass spectral data is required for unknown identification.

HPLC is the preferred method when:

  • Analyzing derivatives of larger, non-volatile, or thermally sensitive compounds.

  • Chiral separation of enantiomers is the primary goal.

  • A robust, high-throughput method for routine quality control with UV detection is sufficient.

Ultimately, the selection of the most appropriate technique will be guided by the specific analytical requirements of the research, including the nature of the analytes, the complexity of the sample matrix, and the desired level of sensitivity and specificity.

References

A Comparative Guide to Analytical Standards for Alcohol Identification in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of alcohols in beverages is paramount for quality control, regulatory compliance, and consumer safety. This guide provides a comprehensive comparison of the primary analytical methodologies and standards employed for this purpose, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Experimental data is presented to offer an objective assessment of each method's performance, enabling informed decisions for your analytical needs.

Core Analytical Techniques: A Head-to-Head Comparison

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely adopted and robust technique for alcohol analysis.[1] It excels in separating volatile compounds like ethanol (B145695), methanol (B129727), and fusel oils, making it a staple in the beverage industry.[2] High-Performance Liquid Chromatography (HPLC), while also a powerful separation technique, is generally more suited for non-volatile or thermally sensitive compounds.[3] However, with specific columns and detectors, HPLC can be effectively utilized for alcohol analysis.[4]

The choice between GC and HPLC depends on several factors, including the specific alcohols of interest, the sample matrix, and the desired performance characteristics.[3] GC typically offers faster analysis times for volatile compounds, while HPLC can be more versatile for a broader range of analytes.[3]

Performance Data of Analytical Methods

The following tables summarize the quantitative performance of GC and HPLC methods for the analysis of key alcohols in beverages. These values are indicative and can vary based on the specific instrumentation, column, and operating conditions.

Table 1: Performance Characteristics of Gas Chromatography (GC) Methods

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
EthanolGC-FID (Direct Injection)-0.5 µg/mL>0.99999 - 104[5]
EthanolHS-GC-FID0.01 g% (w/v)0.03 g% (w/v)0.99896.8 - 105[6]
MethanolHS-GC1.6 mg/L->0.99877.9 - 121.7[7]
MethanolHS-GC6.55 mg/kg19.86 mg/kg>0.9979-[8]
1-PropanolHS-GC0.24 mg/L->0.99885.2 - 117.9[7]
IsobutanolHS-GC0.33 mg/L->0.99885.2 - 117.9[7]
Amyl AlcoholsHS-GC1.09 mg/L->0.99885.2 - 117.9[7]

Table 2: Performance Characteristics of High-Performance Liquid Chromatography (HPLC) Methods

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (Range)Recovery (%)Reference
EthanolRP-HPLC-UV--0.1 - 100% v/v-[9]
Ethanal (Total)HPLC-UV (after derivatization)0.1 mg/L-0.2 - 80.0 mg/L92 - 102[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are outlines of standard protocols for alcohol analysis using GC and HPLC.

Gas Chromatography (GC-FID) Protocol for Fusel Oils (Based on TTB Method)

This method is suitable for the determination of fusel oils, methanol, and ethyl acetate (B1210297) in distilled alcoholic beverages.[11]

1. Sample Preparation:

  • Samples are typically analyzed with minimal preparation, often just dilution with an internal standard solution.[1] For distilled spirits, a direct injection approach is common.[5]

2. GC-FID Conditions:

  • Column: A capillary column suitable for volatile compounds, such as a DB-Wax or Rtx-1301.[2][7]

  • Injector Temperature: Typically around 250°C.[11]

  • Oven Temperature Program: An initial temperature of 40°C held for 5 minutes, followed by a ramp of 10°C/min to 215°C, held for 2.5 minutes.[11]

  • Detector: Flame Ionization Detector (FID) at approximately 300°C.

  • Carrier Gas: Helium or Hydrogen.

3. Internal Standard:

  • An internal standard, such as 3-pentanol (B84944) or n-propanol, is used for accurate quantification.

4. Calibration:

  • A multi-level calibration curve is prepared using external standards of the target analytes. The correlation coefficient (r²) should be >0.99.[11]

High-Performance Liquid Chromatography (HPLC) Protocol for Ethanol

This method can be used for the direct estimation of ethanol in alcoholic beverages.[9]

1. Sample Preparation:

  • Samples can often be injected directly after filtration through a 0.45 µm filter to remove particulate matter.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used.[9][10]

  • Mobile Phase: A simple mobile phase of water containing a low concentration of a UV-absorbing compound (e.g., acetone) can be used for indirect photometric detection.[9]

  • Flow Rate: A typical flow rate is around 0.75 mL/min.[10]

  • Column Temperature: Maintained at a constant temperature, for example, 35°C.[10]

  • Detector: A UV detector set at a wavelength where the UV-absorbing compound in the mobile phase absorbs. Ethanol will appear as a negative peak.

3. Quantification:

  • Quantification is achieved by comparing the absolute area or height of the negative ethanol peak to a calibration curve prepared with ethanol standards. The method has been shown to be linear over a wide range from 0.1 to 100% v/v.[9]

Workflow and Logical Relationships

The following diagrams illustrate the typical workflows for sample analysis and the logical relationship between different analytical approaches.

General Workflow for Alcohol Analysis in Beverages cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt & Login SamplePrep Sample Preparation (e.g., Degassing, Dilution) SampleReceipt->SamplePrep GC_Analysis Gas Chromatography (GC) SamplePrep->GC_Analysis Select Method HPLC_Analysis High-Performance Liquid Chromatography (HPLC) SamplePrep->HPLC_Analysis Select Method Other_Analysis Other Methods (e.g., Densitometry) SamplePrep->Other_Analysis Select Method DataProcessing Data Processing & Integration GC_Analysis->DataProcessing HPLC_Analysis->DataProcessing Other_Analysis->DataProcessing Quantification Quantification using Calibration Standards DataProcessing->Quantification Report Report Generation Quantification->Report

Figure 1. General workflow for the analysis of alcohols in beverages.

Method Selection Logic for Alcohol Analysis Analyte Target Analytes Volatile Volatile Alcohols (Ethanol, Methanol, Fusel Oils) Analyte->Volatile Yes NonVolatile Non-Volatile or Thermally Labile Compounds Analyte->NonVolatile No GC Gas Chromatography (GC) Volatile->GC HPLC High-Performance Liquid Chromatography (HPLC) NonVolatile->HPLC OfficialMethod Official Method Requirement (e.g., AOAC, OIV) GC->OfficialMethod HPLC->OfficialMethod GC_Official Prescribed GC Method OfficialMethod->GC_Official GC HPLC_Official Prescribed HPLC Method OfficialMethod->HPLC_Official HPLC Other_Official Other Prescribed Method (e.g., Distillation/Densitometry) OfficialMethod->Other_Official Other

Figure 2. Decision logic for selecting an appropriate analytical method.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful tools for the identification and quantification of alcohols in beverages. GC-FID remains a highly reliable and efficient method for the analysis of volatile alcohols, with well-established official methods. HPLC offers an alternative approach, particularly for complex matrices or when analyzing a broader range of compounds. The choice of method should be guided by the specific analytical requirements, including the target analytes, required sensitivity, and any applicable regulatory standards. The data and protocols presented in this guide provide a solid foundation for selecting and implementing the most appropriate analytical strategy for your laboratory.

References

A Researcher's Guide to Amine Derivatization: A Performance Comparison of Leading Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of amines is a cornerstone of numerous analytical procedures. However, the inherent properties of many amines—such as high polarity and the absence of a strong chromophore—present significant challenges for direct analysis by common techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). To surmount these obstacles, derivatization is employed to chemically modify amines, thereby enhancing their detectability and improving chromatographic separation. This guide provides an in-depth comparison of commonly used amine derivatization reagents, supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for your analytical needs.

Performance Comparison of Amine Derivatization Reagents

The selection of an appropriate derivatization reagent is contingent upon several factors, including the nature of the target amine (primary, secondary, or tertiary), the required sensitivity, the stability of the resulting derivative, and the available analytical instrumentation. The following tables summarize the key performance characteristics of several widely used derivatizing agents.

For HPLC and LC-MS Analysis
FeatureDansyl Chloride9-Fluorenylmethyl Chloroformate (FMOC-Cl)o-Phthalaldehyde (OPA)Dabsyl ChlorideMarfey's Reagent (FDAA)AccQ-Tag (AQC)
Target Analytes Primary & secondary amines, phenols, thiols[1]Primary & secondary amines[1]Primary aminesPrimary & secondary aminesPrimary aminesPrimary & secondary amines
Reaction pH Alkaline (pH 9.5-10.5)[1][2][3]Alkaline (pH 8.0-9.5)Alkaline (pH 9.0-11.5) in the presence of a thiolAlkaline (pH 8.5-9.5)[4]Alkaline (pH 9.0)Alkaline (pH 8.2-10.1)
Reaction Time 30-120 minutes[1]1-40 minutes[1]< 2 minutes15-30 minutes[4]~90 minutes[5]~10 minutes[6]
Reaction Temperature Room temperature to 60°C[1]Room temperature[1]Room temperature70°C[4]40°C[5][7]55°C[6]
Derivative Stability Generally stable, but can be light-sensitive[1]Highly stable (over 48 hours)[1]Unstable, requires immediate analysis or stabilizationVery stable[8]Stable for at least 48 hours[5]Highly stable[6]
Detection Method Fluorescence, UV, MS[1][3]Fluorescence, UV, MS[1][9]Fluorescence, ElectrochemicalUV-Vis, MSUV-Vis, MS[5]Fluorescence, UV, MS
Key Advantages Cost-effective, versatile[1], good ionization efficiency in MS[10]High sensitivity, stable derivatives[1], good for acidic chromatography[10]Fast reaction, automated pre-column derivatizationStable derivatives, visible detectionChiral separation of enantiomers[7][10]Rapid, single-step reaction, stable adducts
Key Disadvantages Longer reaction time, potential for by-products[1]Can be more expensive than dansyl chloride[1]Only reacts with primary amines, unstable derivativesRequires heatingSuboptimal for general analysis[10]Requires specific kit components
For GC-MS Analysis

For compounds that are amenable to gas chromatography, silylation is a common derivatization technique. This involves replacing active hydrogens on polar functional groups with a nonpolar silyl (B83357) group, thereby increasing volatility.

FeatureN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
Target Analytes Primary & secondary amines, hydroxyls, thiols, carboxylic acids[11][12]
Reaction Conditions Anhydrous, typically heated (e.g., 70°C for 30 min)[13]
Derivative Stability More stable and less moisture-sensitive than smaller silyl derivatives (e.g., from BSTFA)
Detection Method Mass Spectrometry (MS)
Key Advantages Produces stable derivatives, suitable for a wide range of polar compounds
Key Disadvantages Sensitive to moisture[14], may require optimization of reaction conditions

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for amine derivatization and the decision-making process for selecting a suitable reagent.

G General Workflow for Amine Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Biological Sample Extraction Analyte Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Addition of Derivatization Reagent Cleanup->Derivatization Reaction Incubation (Controlled pH, Temp, Time) Derivatization->Reaction Quenching Quenching of Excess Reagent Reaction->Quenching Injection Injection into Chromatographic System Quenching->Injection Separation Chromatographic Separation (HPLC/GC) Injection->Separation Detection Detection (UV, FLD, MS) Separation->Detection

Caption: A generalized workflow for the derivatization and analysis of amines from biological samples.

G Decision Tree for Reagent Selection Start Start: Amine Analysis Required Inst Available Instrumentation? Start->Inst HPLC HPLC / LC-MS Inst->HPLC HPLC/LC-MS GC GC-MS Inst->GC GC-MS Chiral Chiral Analysis Required? AmineType Primary or Secondary Amine? Chiral->AmineType No FDAA Use Marfey's Reagent (FDAA) Chiral->FDAA Yes NonChiral Consider Dansyl-Cl, FMOC-Cl, OPA, AccQ-Tag AmineType->NonChiral HPLC->Chiral Silylation Use Silylation Reagent (e.g., MTBSTFA) GC->Silylation

Caption: A decision tree to guide the selection of an appropriate amine derivatization reagent.

Detailed Experimental Protocols

Reproducible and successful derivatization relies on carefully optimized experimental protocols. Below are representative protocols for some of the most commonly used derivatization reagents.

Dansyl Chloride Derivatization Protocol for Amino Acids

This protocol is a general guideline and may require optimization for specific applications.[1]

  • Sample Preparation: Prepare a standard solution of amino acids or the sample extract in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5).[1]

  • Reagent Preparation: Prepare a solution of dansyl chloride (e.g., 1.5 mg/mL) in a dry, water-miscible organic solvent like acetone (B3395972) or acetonitrile (B52724). This solution should be prepared fresh.[1]

  • Derivatization Reaction:

    • To 100 µL of the sample or standard, add 200 µL of the dansyl chloride solution.

    • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for 30-60 minutes in the dark.[15]

  • Quenching: Add a small amount of a primary amine solution (e.g., proline or methylamine) to react with the excess dansyl chloride.

  • Analysis: The sample is ready for injection into the HPLC system.

FMOC-Cl Derivatization Protocol for Amino Acids

This protocol is a general guideline and may require optimization.[1]

  • Sample Preparation: Prepare a standard solution of amino acids or the sample extract in a borate (B1201080) buffer (e.g., 0.1 M, pH 9.0).[1]

  • Reagent Preparation: Prepare a solution of FMOC-Cl (e.g., 15 mM) in acetonitrile.[1]

  • Derivatization Reaction:

    • To 100 µL of the sample or standard, add 100 µL of the FMOC-Cl solution.[1]

    • Vortex for a brief period. The reaction is typically complete within a few minutes at room temperature.

  • Extraction of Excess Reagent: Add an extracting solvent (e.g., pentane (B18724) or hexane) and vortex. The excess FMOC-Cl will partition into the organic layer, which can be discarded.

  • Analysis: The aqueous layer containing the derivatized amino acids is ready for injection into the HPLC system.

Marfey's Reagent (FDAA) Derivatization Protocol for Chiral Amino Acid Analysis

This protocol is a general guideline for the derivatization of primary amines.[5]

  • Sample Preparation: Place the sample (e.g., 100 µL of 5 µmol) in a reaction vial.[5]

  • Reagent Addition:

    • Add 200 µL of a 1% FDAA solution in acetone.[5]

    • Add 40 µL of 1.0 M sodium bicarbonate.[5]

  • Derivatization Reaction: Heat the mixture at 40°C for 1 hour.[5]

  • Quenching: Cool the vial and add 20 µL of 2 M HCl to stop the reaction.[5]

  • Analysis: The sample is ready for analysis by HPLC after degassing is complete.[5]

MTBSTFA Derivatization Protocol for GC-MS Analysis

This protocol describes the silylation of L-alaninamide as a representative amine.

  • Sample Preparation: Place 1-2 mg of the amine sample into a reaction vial.[16]

  • Drying: Ensure the sample is completely dry, for instance, by using a gentle stream of nitrogen gas, as MTBSTFA is sensitive to moisture.[16]

  • Reagent Addition:

    • Add 200 µL of anhydrous acetonitrile to the vial.[16]

    • Add 100 µL of MTBSTFA to the sample solution.[16]

  • Derivatization Reaction: Seal the vial and heat at a specified temperature (e.g., 70°C) for a designated time (e.g., 30 minutes).[13]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS system.

Conclusion

The choice of an amine derivatization reagent is a critical decision in analytical method development. For general-purpose HPLC applications requiring high sensitivity and stable derivatives, FMOC-Cl is often a superior choice over the more traditional and cost-effective Dansyl Chloride.[1] For chiral separations, Marfey's reagent (FDAA) is the gold standard.[7] When GC-MS is the analytical platform, silylation reagents like MTBSTFA are highly effective for a broad range of polar analytes, provided that anhydrous conditions are maintained. For rapid and robust analysis of amino acids, the AccQ-Tag system offers a convenient and reliable solution.[6] Ultimately, a thorough understanding of the advantages and limitations of each reagent, as outlined in this guide, will enable researchers to select the optimal derivatization strategy to achieve their analytical goals.

References

A Comparative Guide to Alcohol Identification: The 3,5-Dinitrobenzoate Method vs. Modern Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise identification of alcohols is a critical step in various analytical and synthetic processes. While modern instrumental techniques have become commonplace, the classical method of derivatization using 3,5-dinitrobenzoyl chloride to form 3,5-dinitrobenzoates remains a valuable and often-used technique. This guide provides an objective comparison of the accuracy and precision of the 3,5-dinitrobenzoate (B1224709) method against two prominent spectroscopic alternatives: Gas Chromatography-Flame Ionization Detection (GC-FID) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for each alcohol identification method, providing a clear comparison of their accuracy and precision.

Performance Metric3,5-Dinitrobenzoate DerivatizationGas Chromatography-Flame Ionization Detection (GC-FID)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Chemical derivatization to form a solid ester with a characteristic melting point.Separation of volatile components based on their boiling points and interaction with a stationary phase, followed by detection.Measurement of the absorption of infrared radiation by molecular vibrations.
Accuracy High, based on the specific and sharp melting point of the purified derivative. A match with the literature value confirms identity.[1][2]Excellent, with reported accuracy typically between 99-106%.[3]High, with reported error of less than 0.3% in determining ethanol (B145695) concentration.[4]
Precision High, indicated by a sharp melting point range, typically 0.5-2°C for a pure substance.[1][2] Wider ranges suggest impurities.Excellent, with coefficients of variation (CV) for inter-day precision reported in the range of 0.03% to 0.32%.[3]High, with excellent linearity in calibration curves (correlation coefficient > 0.99).[4]
Limit of Detection (LOD) Not typically used for trace analysis; best for bulk sample identification.Low, with reported LOD as low as 0.006 g/dm³.[3]Dependent on the specific application and instrumentation.
Limit of Quantification (LOQ) Not applicable in the traditional sense.Low, with reported LOQ as low as 0.020 g/dm³.[3]Dependent on the specific application and instrumentation.
Selectivity Good; different alcohols yield derivatives with distinct melting points.High; capable of separating complex mixtures of alcohols.Good; characteristic absorption bands allow for identification.
Sample Throughput Low; requires synthesis, purification, and melting point determination.High; automated systems can analyze many samples quickly.High; rapid, non-destructive analysis.

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below to allow for replication and a deeper understanding of the experimental workflows.

Alcohol Identification via 3,5-Dinitrobenzoate Derivatization

This method involves a two-step process: the synthesis of the 3,5-dinitrobenzoate derivative followed by its purification and melting point determination.

a) Conventional Method:

  • Preparation of 3,5-Dinitrobenzoyl Chloride: In a fume hood, 1.0 g of 3,5-dinitrobenzoic acid is mixed with 1.5 g of phosphorus pentachloride (PCl₅) in a dry boiling tube. The mixture is stirred until a liquid is formed.

  • Esterification: The crude 3,5-dinitrobenzoyl chloride is then reacted with 1 mL of the unknown alcohol in a dry boiling tube on a warm water bath.

  • Isolation and Purification: The resulting crude product is poured into ice-cold water to precipitate the ester. The solid is then washed with a sodium bicarbonate solution to remove any unreacted acid and finally recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-dinitrobenzoate derivative.

  • Melting Point Determination: The melting point of the purified, dry crystals is determined using a calibrated melting point apparatus. The observed melting point is then compared to literature values for known 3,5-dinitrobenzoate derivatives to identify the original alcohol.

b) Microwave-Assisted Green Method:

  • Reaction Setup: In a microwave-safe vessel, 1 g of 3,5-dinitrobenzoic acid is mixed with 1 mL of the alcohol. A few drops of concentrated sulfuric acid are added as a catalyst.

  • Microwave Irradiation: The mixture is heated in a microwave reactor for 2-5 minutes at approximately 70°C.

  • Isolation and Purification: The reaction mixture is poured into ice-cold water, and the precipitated ester is filtered. The solid is washed with aqueous sodium bicarbonate solution and then recrystallized to yield the pure derivative.

  • Melting Point Determination: The melting point of the purified derivative is determined as described in the conventional method.

Alcohol Identification using Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Sample Preparation: The alcohol sample is diluted with a suitable solvent (e.g., water or an organic solvent) to a concentration within the calibrated range of the instrument. An internal standard may be added for improved quantitative accuracy.

  • Instrument Setup: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a BAC1 or similar) is used. The oven temperature program, injector temperature, and detector temperature are optimized for the separation of the target alcohols.

  • Injection: A small volume of the prepared sample is injected into the GC.

  • Data Acquisition and Analysis: The retention time of the peaks in the chromatogram is used to identify the alcohols by comparing them to the retention times of known standards. The peak area is used for quantification against a calibration curve.

Alcohol Identification using Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a drop is placed directly on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer. Solid samples can also be analyzed directly. Minimal to no sample preparation is typically required.

  • Data Acquisition: The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum, which shows the absorbance of infrared radiation at different wavenumbers, is a unique fingerprint of the molecule. The presence of characteristic absorption bands (e.g., a broad O-H stretch around 3300 cm⁻¹ and a C-O stretch between 1000-1200 cm⁻¹) indicates the presence of an alcohol. The exact position and shape of these peaks can help in identifying the specific alcohol by comparison with spectral libraries. For quantitative analysis, the intensity of a characteristic peak can be measured and compared to a calibration curve.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps involved in each method.

experimental_workflow_dinitrobenzoate cluster_prep Derivative Preparation cluster_purification Purification cluster_analysis Analysis alcohol Alcohol Sample reaction Reaction (Esterification) alcohol->reaction reagent 3,5-Dinitrobenzoyl Chloride reagent->reaction precipitation Precipitation in Water reaction->precipitation washing Washing precipitation->washing recrystallization Recrystallization washing->recrystallization derivative Pure 3,5-Dinitrobenzoate Derivative (Crystals) recrystallization->derivative mp_determination Melting Point Determination derivative->mp_determination identification Identification by Comparing to Literature Values mp_determination->identification

Caption: Experimental workflow for alcohol identification using the 3,5-dinitrobenzoate method.

logical_comparison cluster_classical Classical Method cluster_instrumental Instrumental Methods dinitro 3,5-Dinitrobenzoate Method prop1 High Accuracy (Sharp M.P.) dinitro->prop1 prop2 High Precision (Narrow M.P. Range) dinitro->prop2 prop3 Low Throughput dinitro->prop3 instrumental GC-FID & FTIR prop4 High Accuracy (Quantitative Data) instrumental->prop4 prop5 High Precision (Low CV%) instrumental->prop5 prop6 High Throughput instrumental->prop6

Caption: Comparison of key attributes between classical and instrumental alcohol identification methods.

References

A Comparative Guide to Amine Derivatization: 3,5-Dinitrobenzoyl Chloride vs. Dansyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the detection and quantification of amines, pre-column derivatization is a critical technique. This guide provides an objective comparison of two widely used derivatizing reagents: 3,5-Dinitrobenzoyl chloride and Dansyl chloride, supported by experimental data to inform your selection process.

The analysis of primary and secondary amines is fundamental in various fields, including proteomics, metabolomics, and pharmaceutical development. However, many of these compounds lack a native chromophore or fluorophore, making their detection by common High-Performance Liquid Chromatography (HPLC) detectors challenging. Derivatization with reagents like 3,5-Dinitrobenzoyl chloride or Dansyl chloride introduces moieties that allow for sensitive detection via UV-Visible or fluorescence spectroscopy.

Principle of Derivatization

Both 3,5-Dinitrobenzoyl chloride and Dansyl chloride react with the nucleophilic amino group of analytes. 3,5-Dinitrobenzoyl chloride is an acyl chloride that forms stable amide derivatives with strong UV absorbance.[1][2][3] Dansyl chloride, a sulfonyl chloride, reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts.[4]

Performance Comparison

The choice between these two reagents often depends on the specific analytical requirements, such as sensitivity, selectivity, and the available detection instrumentation. Below is a summary of their performance characteristics based on published experimental data.

Quantitative Data Summary
Parameter3,5-Dinitrobenzoyl ChlorideDansyl Chloride
Detection Method UV-Vis SpectroscopyFluorescence (FLD), UV-Vis, Mass Spectrometry (MS)
Typical λmax (UV) ~260 nm[5]~254 nm[4]
Excitation λmax (FLD) Not Applicable~350 nm[6]
Emission λmax (FLD) Not Applicable~480 nm[6]
Limit of Detection (LOD) 124 - 864 µg/L (for biogenic amines)[5]0.002 - 0.03 mg/kg (for biogenic amines)[6]
Linearity (R²) 0.989 - 0.996 (for biogenic amines)[5]>0.99 (for biogenic amines)[7]
Recovery Not explicitly stated in the primary source92.25% - 102.25% (for biogenic amines)[7]

Visualizing the Workflow

To better understand the derivatization and analysis process, the following diagrams illustrate the chemical reactions and the general experimental workflow.

cluster_DNB 3,5-Dinitrobenzoyl Chloride Derivatization Amine_DNB Primary/Secondary Amine (R-NH₂/R₂NH) Reaction_DNB Reaction Amine_DNB->Reaction_DNB + DNBCl 3,5-Dinitrobenzoyl Chloride DNBCl->Reaction_DNB Derivative_DNB DNB-Amide Derivative (UV-Active) Reaction_DNB->Derivative_DNB Forms

3,5-Dinitrobenzoyl Chloride Reaction

cluster_Dansyl Dansyl Chloride Derivatization Amine_Dansyl Primary/Secondary Amine (R-NH₂/R₂NH) Reaction_Dansyl Reaction Amine_Dansyl->Reaction_Dansyl + DansylCl Dansyl Chloride DansylCl->Reaction_Dansyl Derivative_Dansyl Dansyl-Sulfonamide Derivative (Fluorescent) Reaction_Dansyl->Derivative_Dansyl Forms

Dansyl Chloride Reaction

G SamplePrep Sample Preparation (e.g., Extraction) Derivatization Derivatization with Reagent SamplePrep->Derivatization Quenching Quenching of Excess Reagent Derivatization->Quenching HPLC HPLC Analysis (Separation) Quenching->HPLC Detection Detection (UV or Fluorescence) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

General Experimental Workflow

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for amine derivatization using both reagents.

3,5-Dinitrobenzoyl Chloride Derivatization Protocol

This protocol is adapted for the derivatization of biogenic amines in fermented foods.[5]

Reagents:

  • 1 M Sodium Hydroxide (NaOH)

  • 2-Propanol

  • 50 mM 3,5-Dinitrobenzoyl chloride in acetonitrile (B52724)

  • 2 M Hydrochloric Acid (HCl)

Procedure:

  • Sample Preparation: Prepare the amine-containing sample in a suitable solvent.

  • Derivatization: In a reaction vessel, combine the sample with 1 M NaOH, 2-propanol, and 50 mM 3,5-Dinitrobenzoyl chloride in acetonitrile. The reaction proceeds at ambient temperature and is typically complete within 3 minutes.

  • Reaction Termination: Stop the reaction by adding 2 M HCl.

  • Analysis: The resulting solution containing the DNB-derivatives is then ready for HPLC-UV analysis, with detection at approximately 260 nm.

Dansyl Chloride Derivatization Protocol

This protocol is a general method for the derivatization of biogenic amines.[7][8]

Reagents:

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone)

  • Ammonia (B1221849) solution (to quench the reaction)

  • Acetonitrile

Procedure:

  • Sample Preparation: Extract amines from the sample using 0.1 M HCl.

  • Derivatization:

    • To the amine extract, add saturated NaHCO₃ solution to adjust the pH to alkaline conditions.

    • Add the Dansyl chloride solution.

    • Incubate the mixture, for example, at 60°C for 45 minutes.[8]

  • Quenching: Add ammonia solution to react with the excess Dansyl chloride.

  • Final Preparation: Dilute the final mixture with acetonitrile and filter before injection into the HPLC system.

  • Analysis: Perform HPLC with fluorescence detection (Excitation: ~350 nm, Emission: ~480 nm) or UV detection (~254 nm).[4][6]

Conclusion

Both 3,5-Dinitrobenzoyl chloride and Dansyl chloride are effective derivatizing agents for the analysis of primary and secondary amines.

3,5-Dinitrobenzoyl chloride is a suitable choice for laboratories equipped with standard HPLC-UV systems. The derivatization reaction is rapid and proceeds at room temperature.[5]

Dansyl chloride , on the other hand, offers superior sensitivity due to the highly fluorescent nature of its derivatives, making it ideal for trace analysis when an HPLC system with a fluorescence detector is available.[6] The derivatization protocol is well-established, though it typically requires a heating step and a longer reaction time compared to 3,5-Dinitrobenzoyl chloride.

The selection between these two reagents should be guided by the specific requirements of the analysis, including the concentration of the target amines, the complexity of the sample matrix, and the available instrumentation.

References

Evaluating the Effectiveness of 3,5-Dinitrobenzyl Alcohol as a Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. While a host of protecting groups for alcohols are well-established, the quest for novel groups with unique reactivity and orthogonality continues. This guide provides a comprehensive evaluation of 3,5-dinitrobenzyl (DNB) alcohol as a photolabile protecting group for hydroxyl functionalities, comparing its performance with commonly employed alternatives such as benzyl (B1604629) (Bn), p-methoxybenzyl (PMB), tert-butyldimethylsilyl (TBDMS), and tetrahydropyranyl (THP) ethers.

The core utility of the 3,5-dinitrobenzyl group lies in its ability to be cleaved under neutral conditions using UV light, offering a valuable orthogonal strategy in complex syntheses where traditional acid- or base-labile groups might be unsuitable. The electron-withdrawing nature of the two nitro groups on the aromatic ring facilitates this photochemical lability.

Comparison of Alcohol Protecting Groups

The following tables summarize the key characteristics and typical experimental conditions for the 3,5-dinitrobenzyl group and its more conventional counterparts.

Table 1: Protection and Deprotection Conditions

Protecting GroupProtection ConditionsDeprotection ConditionsTypical Yield (Protection)Typical Yield (Deprotection)
3,5-Dinitrobenzyl (DNB) 3,5-Dinitrobenzyl bromide, NaH, DMFUV light (e.g., 254 nm), Solvent (e.g., MeOH)Good to ExcellentGood to Excellent
Benzyl (Bn) Benzyl bromide, NaH, DMFH₂, Pd/C, EtOH or Na, NH₃ (l)>90%85-95%
p-Methoxybenzyl (PMB) PMB-Cl, NaH, DMFDDQ, CH₂Cl₂/H₂O or H₂, Pd/C>90%85-95%
TBDMS TBDMS-Cl, Imidazole, DMFTBAF, THF or mild acid (e.g., AcOH)90-98%>95%
THP Dihydropyran, p-TsOH, CH₂Cl₂Mild Acid (e.g., AcOH), THF/H₂O>95%>95%

Table 2: Stability Profile of Protected Alcohols

Protecting GroupStrong AcidStrong BaseOxidizing AgentsReducing Agents
3,5-Dinitrobenzyl (DNB) StableStableStableLabile (nitro groups)
Benzyl (Bn) StableStableStableLabile (H₂, Pd/C)
p-Methoxybenzyl (PMB) LabileStableLabile (DDQ)Labile (H₂, Pd/C)
TBDMS LabileStableStableStable
THP LabileStableStableStable

Experimental Protocols

Detailed methodologies for the protection of a primary alcohol with the 3,5-dinitrobenzyl group and its subsequent photolytic deprotection are provided below. For comparison, a standard protocol for the protection of an alcohol with a benzyl group is also included.

Protocol 1: Protection of a Primary Alcohol with 3,5-Dinitrobenzyl Bromide

Materials:

  • Primary alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • 3,5-Dinitrobenzyl bromide (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the primary alcohol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 3,5-dinitrobenzyl bromide in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Photochemical Deprotection of a 3,5-Dinitrobenzyl Ether

Materials:

  • 3,5-Dinitrobenzyl protected alcohol (1.0 equiv)

  • Methanol (B129727) (or other suitable solvent)

Procedure:

  • Dissolve the 3,5-dinitrobenzyl protected alcohol in methanol in a quartz reaction vessel.

  • Irradiate the solution with a UV lamp at a wavelength of 254 nm at room temperature.

  • Monitor the reaction progress by TLC. The reaction time will vary depending on the substrate and the intensity of the light source.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove the 3,5-dinitrosobenzaldehyde byproduct.

Protocol 3: Protection of a Primary Alcohol with Benzyl Bromide

Materials:

  • Primary alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Benzyl bromide (BnBr, 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the primary alcohol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Orthogonality

The following diagrams illustrate the protection/deprotection workflow and the concept of orthogonality.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol Protected_Alcohol 3,5-Dinitrobenzyl Ether Alcohol->Protected_Alcohol Williamson Ether Synthesis Protecting_Group_Reagent 3,5-Dinitrobenzyl Bromide + NaH Deprotection_Stimulus UV Light (254 nm) Deprotected_Alcohol Alcohol Protected_Alcohol_2->Deprotected_Alcohol Photolysis

Caption: General workflow for the protection of an alcohol as a 3,5-dinitrobenzyl ether and its subsequent photochemical deprotection.

OrthogonalityConcept Multifunctional_Molecule Molecule with multiple -OH groups Protected_Molecule Orthogonally Protected Molecule (-ODNB, -OTBDMS) Multifunctional_Molecule->Protected_Molecule Protection Steps Selective_Deprotection_1 UV Light (254 nm) Protected_Molecule->Selective_Deprotection_1 Intermediate_1 Partially Deprotected Molecule (-OH, -OTBDMS) Selective_Deprotection_1->Intermediate_1 DNB group removed Selective_Deprotection_2 TBAF Intermediate_1->Selective_Deprotection_2 Final_Product Fully Deprotected Molecule Selective_Deprotection_2->Final_Product TBDMS group removed

Caption: Orthogonal deprotection strategy using a photolabile DNB group and a fluoride-labile TBDMS group.

Concluding Remarks

The 3,5-dinitrobenzyl group serves as a valuable addition to the synthetic chemist's toolkit, particularly when photolability is a desired feature for deprotection. Its stability to a range of acidic and basic conditions allows for its integration into complex synthetic routes requiring orthogonal strategies. The primary advantage of the DNB group is the ability to deprotect under mild, neutral conditions, avoiding the need for harsh reagents that could compromise sensitive functional groups elsewhere in the molecule.

However, a key consideration is the potential for the nitro groups to be reduced under certain conditions, such as catalytic hydrogenation, which are commonly used to cleave standard benzyl ethers. This highlights the importance of careful planning in a multi-step synthesis. Furthermore, the generation of a nitrosobenzaldehyde byproduct upon photolysis necessitates a purification step.

A Comparative Guide to Acyl Chloride Derivatization Efficiency for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in chromatography and mass spectrometry, the derivatization of analytes is a critical step to enhance their detectability, improve chromatographic separation, and increase ionization efficiency. Acyl chlorides are a prominent class of derivatizing agents, valued for their reactivity towards a wide range of functional groups, including amines, phenols, and alcohols. This guide provides a comparative study of different acyl chlorides, offering an objective look at their derivatization efficiency supported by experimental data to aid in the selection of the most suitable reagent for specific analytical challenges.

Performance Comparison of Acyl Chloride Derivatizing Agents

The choice of an acylating agent is pivotal and depends on the analyte's nature, the complexity of the sample matrix, and the analytical technique employed. This section compares the performance of several commonly used acyl chlorides based on key analytical parameters.

Derivatizing AgentTarget AnalytesLinearity (R²)LOD (Limit of Detection)LOQ (Limit of Quantification)Recovery (%)Key Advantages
Benzoyl Chloride Biogenic Amines, Primary & Secondary Amines, Phenols> 0.990.2 - 2.5 mg/L[1]0.15 - 5.00 µg/L[1]87.3 - 96.3%[1]Fast reaction time (<1 min), stable derivatives, enhances ionization efficiency.[2]
Dansyl Chloride Biogenic Amines, Primary & Secondary Amines, Phenols0.9997 - 0.9998[1]1.53 - 1.88 mg/kg[1]5.13 - 6.28 mg/kg[1]70 - 120%[1]Highly fluorescent derivatives, versatile, enhances ionization efficiency.[3][4]
FMOC-Cl Amino Acids> 0.99fmol range[1]Not Specified92.34 - 102.51%[1]Excellent for amino acid analysis, stable derivatives.[3]
Pivaloyl Chloride Alcohols, AminesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedIntroduces a sterically bulky group, creating stable esters and amides.[5]
trans-4-Nitrocinnamoyl chloride Amines, Alcohols> 0.99 (Projected)0.1 - 2.0 mg/L (Projected)0.3 - 6.0 mg/L (Projected)90 - 110% (Projected)Strong chromophore for UV detection.[1]

Experimental Protocols

Detailed and reproducible methodologies are paramount for successful derivatization. Below are representative experimental protocols for the discussed acyl chlorides.

Benzoyl Chloride Derivatization of Biogenic Amines

This protocol is adapted from established methods for the analysis of biogenic amines in biological samples.[1]

  • Sample Preparation: Homogenize the sample and extract the biogenic amines using perchloric acid. Centrifuge the extract and collect the supernatant.

  • Derivatization Reaction:

    • To 400 µL of the supernatant, add 1 mL of 2M NaOH.

    • Add 30 µL of benzoyl chloride.

    • Incubate the mixture at 37°C for 20 minutes.

  • Extraction: Extract the benzoylated amines with diethyl ether.

  • Solvent Evaporation: Evaporate the ether layer to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in methanol (B129727) for HPLC analysis.

Dansyl Chloride Derivatization of Amines

A general protocol for the derivatization of primary and secondary amines for LC-MS analysis.[4]

  • Sample Preparation: Dissolve the amine-containing sample in a suitable solvent like acetonitrile (B52724) or a buffer solution.

  • Derivatization Reaction:

    • To 20 µL of the sample extract, add 10 µL of sodium carbonate/bicarbonate buffer.

    • Add 20 µL of the dansyl chloride solution.

    • Incubate the mixture at 60°C for 60 minutes.

  • Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine solution (e.g., glycine) to consume excess dansyl chloride.

  • Analysis: The derivatized sample can be directly injected into the LC-MS system after appropriate dilution.

FMOC-Cl Derivatization of Amino Acids

This protocol is widely used for the pre-column derivatization of amino acids for HPLC analysis.[1]

  • Sample Preparation: Prepare amino acid standards or sample hydrolysates in a suitable buffer.

  • Derivatization Reaction:

    • Amino acids are derivatized in a borate (B1201080) buffer at pH 11.4.

    • The reaction proceeds for 40 minutes at ambient temperature.

  • Extraction: The derivatized amino acids are typically extracted with a solvent like pentane (B18724) or diethyl ether to remove excess reagent.

  • Analysis: The extracted and dried sample is reconstituted and injected into the HPLC system.

Visualizing the Derivatization Workflow

A clear understanding of the experimental workflow is essential for planning and execution.

G General Experimental Workflow for Acyl Chloride Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Biological or Environmental Sample Extraction Extraction of Analytes Sample->Extraction Reaction Addition of Acyl Chloride and Buffer Extraction->Reaction Incubation Incubation (Temperature & Time) Reaction->Incubation Quenching Quenching of Excess Reagent (Optional) Incubation->Quenching LLE_SPE Liquid-Liquid or Solid-Phase Extraction Quenching->LLE_SPE Evaporation Solvent Evaporation LLE_SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS or HPLC Analysis Reconstitution->Analysis

Caption: A generalized workflow for pre-column derivatization using acyl chlorides.

Chemical Structures and Reaction Schema

The underlying chemistry dictates the applicability and efficiency of each acyl chloride.

G Acyl Chloride Derivatization Reaction Analyte Analyte with -NH2, -OH, or -SH group AcylChloride Acyl Chloride (R-COCl) Derivative Derivatized Analyte Analyte->Derivative AcylChloride->Derivative AcylChloride->Derivative -> HCl HCl

Caption: General reaction scheme for the derivatization of an analyte with an acyl chloride.

References

Safety Operating Guide

Proper Disposal of 3,5-Dinitrobenzyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For compounds like 3,5-Dinitrobenzyl alcohol, which presents several potential hazards, adherence to strict disposal protocols is essential. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.

The primary principle for disposing of this compound is to treat it as hazardous waste.[1] It must be managed in strict accordance with all applicable local, state, and federal regulations.[2][3] Under no circumstances should this chemical be disposed of down the drain or mixed with general refuse.[4]

Chemical and Hazard Profile

Understanding the properties of this compound is fundamental to handling it safely. Although some safety data sheets (SDS) may not classify it as a hazardous substance under specific regulations like the OSHA Hazard Communication Standard, others do consider it hazardous[2]. Therefore, it is imperative to err on the side of caution. Key data is summarized below.

PropertyValueCitations
Molecular Formula C₇H₆N₂O₅[5]
Molecular Weight 198.13 g/mol [5]
Appearance White to yellow solid
Melting Point 88-91 °C[6]
Primary Hazards Combustible solid; dust may form explosive mixtures with air; may explode in fire.[2]
Health Hazards Harmful if swallowed; causes skin and eye irritation; may cause respiratory irritation.[3][4]
Environmental Hazards Harmful to aquatic organisms, may cause long-lasting harmful effects.[2][3][4]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides, strong bases.[2]
Storage Class Code 11 - Combustible Solids
Water Hazard Class WGK 3 (Severely hazardous to water)

Detailed Disposal Protocol

The following step-by-step procedure should be followed for the disposal of this compound waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the correct PPE to minimize exposure risk.

  • Hand Protection: Neoprene, nitrile, or polyvinyl alcohol gloves.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Respiratory Protection: A NIOSH/MSHA-approved dust mask (such as an N95) or a respirator for organic vapors if dust is generated or ventilation is inadequate.

  • Skin and Body Protection: A protective suit or lab coat to prevent skin contact.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Do Not Mix: Never mix this compound waste with other chemicals, particularly incompatible materials like oxidizing agents, acids, or strong bases.[2][3]

  • Original Containers: Whenever possible, store the waste in its original container.[3] If the original container is compromised, use a suitable and clearly labeled secondary container.

  • Solid Waste: Collect solid this compound waste in a designated, suitable, and sealed container.[2] Ensure procedures avoid generating dust.[2]

Step 3: Packaging and Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Container Integrity: Ensure the waste container is in good condition and has a tightly fitting cap.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also list any other components mixed with the waste and indicate the associated hazards (e.g., "Combustible Solid").

Step 4: Interim Storage

Store the packaged waste safely while awaiting collection.

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

  • Incompatibles: Ensure the storage area is away from incompatible materials.[2]

Step 5: Professional Disposal

Final disposal must be handled by qualified professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

  • Licensed Disposal Company: The waste must be entrusted to a licensed waste disposal company for final treatment and disposal, often through incineration.[7]

Emergency Procedures for Spills

In the event of a minor spill, follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area.[2]

  • Remove Ignition Sources: Immediately remove any sources of ignition from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, prevent the product from entering drains.[4]

  • Clean-up: For solid spills, use dry clean-up procedures to pick up the material without creating dust.[2] Place the spilled material and any contaminated cleaning supplies into a suitable, labeled container for disposal as hazardous waste.[2]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated below. This workflow emphasizes the critical decision points and required actions from waste generation to final disposal.

G cluster_prep Preparation & Collection cluster_pack Packaging & Storage cluster_disposal Final Disposal start Unwanted this compound (Solid Waste or Contaminated Materials) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe segregate Step 2: Segregate Waste - Keep in original or designated container. - Do NOT mix with other chemicals. ppe->segregate package Step 3: Package & Label Container - Tightly seal container. - Label: 'Hazardous Waste: this compound' segregate->package store Step 4: Store Safely - Cool, dry, ventilated area. - Away from ignition sources & incompatibles. package->store contact_ehs Step 5: Arrange Professional Disposal - Contact EHS or licensed waste contractor. store->contact_ehs compliance Compliance Check: Adhere to all local, state, and federal regulations throughout. store->compliance end Disposed of via Licensed Facility (e.g., Incineration) contact_ehs->end contact_ehs->compliance

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dinitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with 3,5-Dinitrobenzyl alcohol. Adherence to these protocols is essential for ensuring personal safety and proper chemical management.

Handling this compound requires a thorough understanding of its potential hazards and the implementation of stringent safety measures. This compound is a combustible solid that can form explosive dust clouds. It is considered hazardous upon ingestion and inhalation and may cause irritation to the skin and eyes. As with many aromatic nitro compounds, there is a potential risk of methemoglobinemia, a condition that impairs the blood's ability to carry oxygen. Environmental diligence is also necessary, as the substance is harmful to aquatic life.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required protective gear.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when there is a risk of splashes or dust generation.Protects against airborne particles and splashes that can cause serious eye irritation.
Skin Protection Chemical-resistant lab coat or a protective suit. Full-length pants and closed-toe shoes are mandatory.Provides a barrier against accidental skin contact.
Hand Protection Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for handling nitro compounds.[1][2] Nitrile gloves may have short breakthrough times and should be replaced immediately upon contact.[1]Prevents skin absorption, a potential route of exposure.
Respiratory Protection All handling of solid this compound should be conducted in a certified chemical fume hood to minimize dust inhalation.[1] If significant dust is generated or engineering controls are insufficient, a NIOSH-approved N95 dust mask or an air-purifying respirator with organic vapor cartridges is necessary.[3][4]Protects against the inhalation of harmful dust particles.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to mitigate the risks associated with this compound.

Operational Plan:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific experimental procedure. Review the Safety Data Sheet (SDS) for this compound.

  • Engineering Controls: All manipulations of this compound must be performed within a certified chemical fume hood.[1] Ensure adequate ventilation and consider using a local exhaust ventilation system.[5]

  • Preventing Ignition: Keep the compound away from heat, sparks, open flames, and other ignition sources.[5] Ground all transfer equipment to prevent electrostatic discharge.[3][4]

  • Avoiding Contamination: Avoid contact with incompatible materials such as oxidizing agents, strong acids, and strong bases.[6]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials.

  • The storage class for this chemical is typically "Combustible Solids".

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures must be followed.

Spill Response:

  • Minor Spills:

    • Remove all ignition sources.[6]

    • Wear appropriate PPE.

    • Use dry clean-up procedures and avoid generating dust.[6]

    • Carefully sweep or scoop the material into a suitable, labeled container for waste disposal.[6]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[6]

    • Restrict access to the area.

    • Proceed with cleanup only when wearing appropriate respiratory protection and protective clothing.[6]

Disposal Plan:

All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[6]

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not attempt to dispose of this chemical in the trash or down the drain.[7]

  • Container Decontamination: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[7] For highly toxic compounds, the first three rinses should be collected.[7]

Experimental Workflow and Safety Logic

To visualize the necessary steps for safely handling this compound, the following diagrams outline the experimental workflow and the logical relationships of safety considerations.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weigh/Transfer Chemical Weigh/Transfer Chemical Prepare Fume Hood->Weigh/Transfer Chemical Perform Experiment Perform Experiment Weigh/Transfer Chemical->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Experimental workflow for handling this compound.

safety_logic Safe Handling Safe Handling Engineering Controls Engineering Controls Safe Handling->Engineering Controls Personal Protective Equipment Personal Protective Equipment Safe Handling->Personal Protective Equipment Standard Operating Procedures Standard Operating Procedures Safe Handling->Standard Operating Procedures Fume Hood Fume Hood Engineering Controls->Fume Hood Ventilation Ventilation Engineering Controls->Ventilation Eye Protection Eye Protection Personal Protective Equipment->Eye Protection Gloves Gloves Personal Protective Equipment->Gloves Lab Coat Lab Coat Personal Protective Equipment->Lab Coat Respiratory Protection Respiratory Protection Personal Protective Equipment->Respiratory Protection Spill Response Spill Response Standard Operating Procedures->Spill Response Waste Disposal Waste Disposal Standard Operating Procedures->Waste Disposal Storage Storage Standard Operating Procedures->Storage

Caption: Logical relationship of key safety considerations.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.